Benzydamine-d6 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNIWKQLJSNAEQ-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzydamine-d6 Hydrochloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Benzydamine-d6 Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (C₁₉H₁₈D₆ClN₃O), a deuterated isotopologue of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine.[1][2] Intended for researchers, medicinal chemists, and professionals in drug development, this document details a strategic synthetic pathway, explains the rationale behind methodological choices, and outlines a rigorous analytical workflow for structural verification, purity assessment, and determination of isotopic enrichment. The guide emphasizes the critical role of deuterated compounds as internal standards in pharmacokinetic and metabolic studies and provides practical, field-proven insights into their preparation and validation.[3][4]
Introduction: The Rationale for Deuteration
Benzydamine is a locally-acting NSAID with analgesic and local anesthetic properties, primarily used for treating inflammatory conditions of the mouth and throat.[1][2][5] While its parent form is well-characterized, the synthesis of its deuterated analogue, Benzydamine-d6, serves a critical purpose in modern drug development.
The strategic replacement of hydrogen with its stable heavy isotope, deuterium, is a powerful tool in pharmaceutical science.[6] This substitution creates a molecule that is chemically identical in terms of its pharmacological target engagement but physically distinguishable by its mass. The primary applications for compounds like Benzydamine-d6 are:
-
Internal Standards for Bioanalysis: In quantitative mass spectrometry-based assays (LC-MS or GC-MS), deuterated analogues are the gold standard for internal standards.[3][4] Since they co-elute with the non-deuterated analyte and exhibit identical ionization behavior but are separated by mass, they can accurately correct for variations in sample preparation and instrument response, leading to highly precise quantification of the drug in biological matrices.
-
Metabolic Profiling: Deuterium labeling acts as a tracer to elucidate metabolic pathways.[3] By tracking the fate of the deuterated molecule in vivo, researchers can identify metabolites with high confidence.
-
Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond is broken during a rate-limiting metabolic step, its replacement with a C-D bond can slow down the metabolic process. This "kinetic isotope effect" can potentially improve a drug's pharmacokinetic profile, increasing its half-life and reducing toxic metabolite formation.[3][7]
The IUPAC name for this compound, 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-bis(methyl-d3)propan-1-amine hydrochloride, specifies that the six deuterium atoms replace the hydrogens on the two N-methyl groups of the dimethylaminopropyl side chain.[4] This placement is ideal for an internal standard as it is remote from the core structure and unlikely to be cleaved during common metabolic processes.
Synthetic Strategy and Protocol
The synthesis of this compound is best achieved by modifying the established synthesis of Benzydamine. The core strategy involves the preparation of the 1-benzyl-1H-indazol-3-ol intermediate, followed by etherification with a deuterated N,N-dimethyl-d6-aminopropyl side chain, and concluding with hydrochloride salt formation.
Synthetic Workflow Overview
The synthesis is logically divided into three primary stages: formation of the indazole core, introduction of the deuterated side chain, and final salt formation.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
PART A: Synthesis of 1-Benzyl-1H-indazol-3-ol (Indazole Core)
This procedure is adapted from the known synthesis of Benzydamine.[1][2][8]
-
Nitrosation: Dissolve N-benzyl methyl anthranilate in a suitable acidic medium (e.g., acetic acid/HCl). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature. The reaction progress can be monitored by TLC until the starting material is consumed, yielding the N-nitroso derivative.
-
Reductive Cyclization: Prepare a solution of a reducing agent, such as sodium thiosulfate or sodium dithionite, in water. Add the N-nitroso intermediate from the previous step to this solution. Heat the mixture gently. This step facilitates the reduction of the nitroso group to a transient hydrazine, which undergoes spontaneous intramolecular cyclization to form the indazolone ring system.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and adjust the pH to be slightly acidic to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 1-benzyl-1H-indazol-3-ol as a solid. The purity should be checked by HPLC and ¹H NMR before proceeding.
PART B: Etherification with Deuterated Side Chain
This is the critical step where the isotopic labels are incorporated.
-
Deprotonation: Suspend the 1-benzyl-1H-indazol-3-ol in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the sodium salt of the indazolol.
-
Alkylation: Add a solution of 3-chloro-1-(N,N-dimethyl-d6)aminopropane in the same anhydrous solvent to the reaction mixture. This deuterated alkylating agent is the key reagent and can be sourced from specialized stable isotope suppliers. Allow the reaction to warm to room temperature and stir overnight. The reaction temperature may be increased to 50-60°C to drive it to completion, which should be monitored by HPLC.
-
Quenching and Extraction: Once complete, carefully quench the reaction by adding cold water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Benzydamine-d6 free base.
PART C: Purification and Hydrochloride Salt Formation
-
Purification: The crude free base is typically purified by column chromatography on silica gel to remove any unreacted starting materials or by-products.
-
Salt Formation: Dissolve the purified Benzydamine-d6 free base in a suitable solvent, such as anhydrous isopropanol (IPA) or diethyl ether. Add a stoichiometric amount of a solution of hydrochloric acid in ether or IPA dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash with cold anhydrous ether, and dry in a vacuum oven at a moderate temperature (~40-50°C) to yield the final product, this compound, as a white or off-white solid.[9]
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.
Structural Confirmation
Figure 2: Structure and properties of the Benzydamine-d6 free base.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum provides the most direct confirmation of successful deuteration. The spectrum should show all characteristic peaks for the benzyl and indazole aromatic protons, as well as the propyl chain protons. The most critical observation is the complete or near-complete disappearance of the singlet corresponding to the N(CH₃)₂ protons, which typically appears around δ 2.2 ppm in the non-deuterated analogue. The integration of the remaining signals should be consistent with the rest of the structure.
-
¹³C NMR: The spectrum will be nearly identical to that of Benzydamine, confirming the carbon skeleton. The carbon signal for the deuterated methyl groups (-CD₃) will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to C-D coupling and will have a significantly lower intensity.
-
²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A single resonance peak in the aliphatic region will confirm the presence of deuterium on the N-methyl groups, providing definitive proof of labeling.
B. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic distribution.
-
High-Resolution Mass Spectrometry (HRMS): Using a technique like ESI-TOF, the measured mass of the molecular ion ([M+H]⁺) should match the theoretical exact mass of the Benzydamine-d6 free base (C₁₉H₁₈D₆N₃O⁺), which is 316.2285. This confirms the overall elemental formula.
-
Isotopic Enrichment Analysis: The mass spectrum will display a cluster of ions corresponding to different isotopologues (d6, d5, d4, etc.). The relative intensity of these peaks is used to calculate the isotopic purity. For a high-quality standard, the d6 isotopologue should be the base peak (>98%), with minimal contribution from lower isotopologues.[6][10] The isotopic enrichment is calculated as:
-
% Isotopic Enrichment = [Σ (n × Iₙ) / (6 × Σ Iₙ)] × 100
-
where n is the number of deuterium atoms (e.g., 6 for d6) and Iₙ is the intensity of the corresponding isotopologue peak.
-
-
Purity Assessment
A. High-Performance Liquid Chromatography (HPLC)
-
Method: A reverse-phase HPLC method with UV detection (e.g., at 307 nm, a characteristic maximum for Benzydamine) is used to determine chemical purity.[11][12] A typical method would employ a C18 column with an isocratic or gradient mobile phase consisting of a buffered aqueous solution and acetonitrile.[13][14][15]
-
Acceptance Criteria: The purity of the final product should be ≥98%, with no single impurity exceeding 0.5%. The retention time of Benzydamine-d6 should be identical to that of a non-deuterated Benzydamine reference standard.
B. Elemental Analysis
-
Purpose: Confirms the bulk elemental composition (C, H+D, N, Cl) of the hydrochloride salt. The results must be within ±0.4% of the theoretical values calculated for the formula C₁₉H₁₈D₆ClN₃O.
Summary of Characterization Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Aromatic (7.0-8.2 ppm), Benzyl CH₂ (~5.6 ppm), OCH₂ (~4.4 ppm), Propyl CH₂ (~2.2, ~2.6 ppm). Absence of N(CH₃)₂ signal (~2.2 ppm). |
| Mass Spec (HRMS) | [M+H]⁺ (Free Base) | Measured m/z should be within 5 ppm of theoretical 316.2285. |
| Mass Spec (MS) | Isotopic Purity | d6 isotopologue >98%. |
| HPLC | Chemical Purity | ≥98% by peak area at λ=307 nm. |
| Elemental Analysis | % Composition | C, H/D, N, Cl values ±0.4% of theoretical for C₁₉H₁₈D₆ClN₃O. |
| Appearance | Physical Form | White to off-white crystalline solid.[9] |
Conclusion
The synthesis and characterization of this compound require a meticulous and multi-faceted approach. The synthetic route leverages established chemistry for the core structure while strategically introducing the deuterium labels via a specialized, isotopically enriched reagent. The subsequent analytical validation is a self-validating system; NMR confirms the precise location of the deuterium atoms, mass spectrometry verifies the mass and isotopic purity, and chromatography assures chemical purity. This well-characterized molecule serves as an indispensable tool for high-precision quantitative bioanalysis, enabling researchers to generate reliable pharmacokinetic and metabolic data in the ongoing development and evaluation of therapeutic agents.
References
-
Probes & Drugs. (n.d.). BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N). Retrieved from Probes & Drugs Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzydamine. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2021). CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B.
- Google Patents. (2016). CN105884687A - Preparation method of 5-benzyl benzydamine.
-
Patsnap. (n.d.). Method for synthesizing benzydamine hydrochloride impurity B. Eureka. Retrieved from [Link]
- Google Patents. (1985). US4532354A - Method for purifying N,N-dimethylaminopropylamine.
-
Wood, W. W. (2024). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry, 67(19), 16991–16999. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of BzPGA in DMSO-d6. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of benzydamine hydrochloride-loaded lyophilized mucoadhesive wafers for the treatment of oral mucositis. Retrieved from [Link]
-
ResearchGate. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. Retrieved from [Link]
-
Science Publishing Group. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC. [Link]
-
ResearchGate. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. Retrieved from [Link]
-
ACS Publications. (2024). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Synthesis of deuterium-labeled derivatives of dimethylallyl diphosphate. PubMed. [Link]
-
Wikipedia. (n.d.). Benzydamine. Retrieved from [Link]
-
UQ eSpace. (n.d.). Mass spectrometry of benzyne and cyclopentadienylideneketene. Retrieved from [Link]
-
SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Deuterium labelling of pharmaceuticals. Retrieved from [Link]
- Google Patents. (1998). US5733984A - Process for the preparation of a deuterated compound.
-
MacMillan Group, Princeton University. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]
-
MDPI. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]
-
Zenodo. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Retrieved from [Link]
Sources
- 1. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzydamine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Method for synthesizing benzydamine hydrochloride impurity B - Eureka | Patsnap [eureka.patsnap.com]
- 6. Deuterated Drugs: Isotope Distribution and Impurity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 14. scispace.com [scispace.com]
- 15. zenodo.org [zenodo.org]
Physicochemical properties of Benzydamine-d6 Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of Benzydamine-d6 Hydrochloride
Abstract
This compound is the deuterated analogue of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) recognized for its local anesthetic, analgesic, and anti-inflammatory properties.[1][2] The strategic incorporation of six deuterium atoms onto the N,N-dimethyl moiety provides a stable isotopic label, rendering it an indispensable tool in modern drug development and bioanalytical chemistry. This guide provides a comprehensive examination of the core physicochemical properties of this compound, detailing its chemical identity, solubility, and stability. Furthermore, it presents a framework for its analytical characterization, emphasizing the synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy to confirm isotopic purity and structural integrity. This document is intended for researchers, analytical scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards in pharmacokinetic studies and other quantitative applications.
Introduction and Significance
Overview of Benzydamine
Benzydamine is a locally-acting NSAID with a chemical structure distinct from traditional aspirin-like NSAIDs.[1] It is a weak base and is typically formulated as a hydrochloride salt to enhance its solubility and stability.[1][2] Its primary mechanism involves stabilizing cell membranes and inhibiting the production of pro-inflammatory cytokines, which contributes to its analgesic and anesthetic effects, particularly in the treatment of oropharyngeal conditions.[1][2]
The Role of Isotopic Labeling
The substitution of hydrogen with its stable, heavier isotope, deuterium, is a critical strategy in pharmaceutical science.[3] This modification creates a compound that is chemically identical to the parent drug in terms of reactivity and physical properties but possesses a higher mass. This mass difference is the cornerstone of its utility. For this compound, the primary application is its use as an ideal internal standard for the quantification of benzydamine in complex biological matrices using mass spectrometry-based methods.[4][5] The deuterated standard co-elutes chromatographically with the non-labeled analyte but is easily distinguished by its mass-to-charge ratio, enabling highly accurate and precise quantification.[3]
Chemical Identity and Core Physicochemical Properties
Chemical Structure
This compound is structurally identical to Benzydamine Hydrochloride, with the exception of the six hydrogen atoms on the two N-methyl groups, which are replaced by deuterium atoms.
Caption: Chemical Structure of this compound.
Summary of Properties
The fundamental properties of this compound are summarized below. Data for the non-deuterated form are provided for comparison where direct data for the deuterated analogue is unavailable.
| Property | Value | Source(s) |
| Chemical Name | 3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | [6] |
| Synonyms | N,N-(Dimethyl-d6)-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine HCl, Afloben-d6 | [7][8] |
| CAS Number | 1246817-20-8 | [5][7][9] |
| Molecular Formula | C₁₉H₁₈D₆ClN₃O | [5][10] |
| Molecular Weight | 351.90 g/mol | [6][10] |
| Exact Mass | 351.1984506 Da | [6] |
| Appearance | White to Off-White Solid / Crystalline Powder | [8][11][12] |
| Melting Point | ~156-161°C (Expected, based on non-deuterated form) | [12] |
| Storage | 2-8°C (short-term), -20°C (long-term) | [5][8][11] |
Detailed Physicochemical Characteristics
-
Solubility Profile: The hydrochloride salt form of benzydamine confers significant aqueous solubility. The isotopic substitution of hydrogen with deuterium does not appreciably alter the polarity or intermolecular forces governing solubility. Therefore, the solubility profile of Benzydamine-d6 HCl is expected to be virtually identical to its non-deuterated counterpart.
| Solvent | Solubility (Benzydamine HCl) | Source(s) |
| Water | Soluble (≥54.6 mg/mL) | [12][13] |
| Ethanol | Soluble (≥28.2 mg/mL) | [12][13] |
| DMSO | Soluble (≥17.05 mg/mL) | [12][13] |
| Chloroform | Soluble | [12] |
| n-Butanol | Soluble | [12] |
-
Causality Behind Solubility: Benzydamine is a tertiary amine, which is basic. Protonation of this amine by hydrochloric acid forms a charged ammonium salt. This ionic character dramatically increases its affinity for polar solvents like water and ethanol, a critical attribute for formulation and handling.
-
Acidity/Basicity: As a weak base, the pKa of the conjugate acid of benzydamine is a key parameter influencing its behavior in solution. While not explicitly reported for the d6 analogue, it is expected to be nearly identical to the standard compound. This property is fundamental for designing analytical methods, such as selecting the appropriate pH for mobile phases in liquid chromatography to ensure a consistent, single ionization state (protonated) for reproducible retention.
-
Stability and Storage: this compound is a stable compound. For long-term preservation of its integrity, storage at -20°C is recommended.[5][14] For short-term use, refrigeration at 2-8°C is adequate.[8] It should be protected from light and moisture.
Analytical Characterization: A Validating Framework
The characterization of a deuterated standard goes beyond simple identification. It requires a self-validating system to confirm not only the molecular structure but also the precise location and extent of isotopic labeling. This is achieved through a combination of high-resolution mass spectrometry and NMR spectroscopy.[3][15]
Mass Spectrometry (MS): The Definitive Tool for Isotopic Verification
-
Expertise & Experience: Mass spectrometry is the primary technique for verifying the identity and isotopic purity of Benzydamine-d6 HCl. Its ability to separate ions based on their mass-to-charge (m/z) ratio allows for the unambiguous differentiation between the deuterated standard and any residual non-deuterated material. High-resolution mass spectrometry (HRMS) is the authoritative choice, as its accuracy allows for the confirmation of the elemental formula and provides high confidence in the mass assignment.[16][17]
-
Expected Spectra: In electrospray ionization (ESI) positive mode, Benzydamine-d6 is expected to be observed as its protonated molecular ion [M+H]⁺.
-
Benzydamine-d6 [M+H]⁺: Expected m/z ≈ 352.2
-
Benzydamine (non-labeled) [M+H]⁺: Expected m/z ≈ 346.2 The presence of a clean, predominant peak at m/z 352.2 confirms the incorporation of the deuterium label.
-
Experimental Protocol: High-Resolution LC-MS for Purity Assessment
-
Sample Preparation: Prepare a 100 µg/mL stock solution of Benzydamine-d6 HCl in methanol. Further dilute to 1 µg/mL with a 50:50 acetonitrile:water mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Range: 100-500 m/z.
-
Resolution: >20,000 FWHM.
-
Data Analysis: Extract the ion chromatogram for m/z 352.2 to confirm the retention time. Examine the mass spectrum to confirm the accurate mass and calculate isotopic purity by comparing the peak areas of all benzydamine isotopologues (m/z 346.2 to 352.2).
-
Caption: Workflow for LC-HRMS analysis of Benzydamine-d6 HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Confirmation
-
Expertise & Experience: While MS confirms the mass, NMR spectroscopy provides the authoritative confirmation of the location of the deuterium atoms.[15][18] This is a critical validation step. For Benzydamine-d6 HCl, the deuteration occurs at the N,N-dimethyl groups. In a ¹H NMR spectrum, this will result in the disappearance of the proton signal corresponding to these methyl groups.
-
¹H NMR Analysis: The ¹H NMR spectrum of non-deuterated Benzydamine HCl shows a characteristic singlet at approximately 2.8 ppm, which integrates to 6 protons (two -CH₃ groups).[19][20] In the ¹H NMR spectrum of Benzydamine-d6 HCl, this signal will be absent or significantly reduced to a residual level, providing unequivocal evidence that deuteration has occurred at the intended positions. The remaining signals corresponding to the aromatic, benzyl, and propoxy chain protons should remain intact.
Experimental Protocol: ¹H NMR for Structural Verification
-
Sample Preparation: Dissolve approximately 5-10 mg of Benzydamine-d6 HCl in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
Instrument Parameters (400 MHz NMR):
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Temperature: 298 K.
-
-
Data Analysis: Process the spectrum and compare it to a reference spectrum of non-deuterated Benzydamine HCl. Confirm the absence of the N,N-dimethyl proton singlet at ~2.8 ppm.
Conclusion
This compound is a high-fidelity analytical tool whose value is predicated on its well-defined physicochemical properties and verified isotopic purity. Its solubility, stability, and chemical behavior are virtually identical to its non-deuterated parent compound, making it an exemplary internal standard. The rigorous analytical framework presented, combining high-resolution mass spectrometry for mass verification and NMR spectroscopy for positional confirmation, provides a self-validating system that ensures trustworthiness and scientific integrity. This detailed understanding enables researchers and drug development professionals to employ this compound with the highest degree of confidence in quantitative bioanalytical and metabolic studies.
References
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved January 15, 2026, from [Link]
-
Wang, G., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12555, Benzydamine. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65464, Benzydamine Hydrochloride. Retrieved January 15, 2026, from [Link]
-
Sironi, G. (2017). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 6, 253. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71313729, this compound. Retrieved January 15, 2026, from [Link]
-
Wang, G., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved January 15, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684). Retrieved January 15, 2026, from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
Sources
- 1. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C19H24ClN3O | CID 71313729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. scbt.com [scbt.com]
- 11. Benzydamine hydrochloride | 132-69-4 [chemicalbook.com]
- 12. Benzydamine Hydrochloride - LKT Labs [lktlabs.com]
- 13. apexbt.com [apexbt.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684) [hmdb.ca]
- 20. Benzydamine hydrochloride(132-69-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Isotopic Purity and Labeling of Benzydamine-d6 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzydamine-d6 Hydrochloride, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine. The focus of this document is to detail the critical aspects of its isotopic purity and labeling, which are paramount for its application as an internal standard in pharmacokinetic and metabolic studies. This guide will delve into the synthesis, analytical characterization, and the underlying scientific principles that govern the use of this stable isotope-labeled compound in drug development.
Introduction to Benzydamine and the Significance of Isotopic Labeling
Benzydamine is a locally-acting NSAID with analgesic and anesthetic properties, widely used for the relief of pain and inflammation, particularly in the mouth and throat.[1] Unlike traditional NSAIDs, its primary mechanism of action is not through the inhibition of cyclooxygenase (COX) enzymes but rather through the stabilization of cellular membranes and the inhibition of pro-inflammatory cytokine production.[2]
In the realm of drug discovery and development, understanding the pharmacokinetic profile of a drug candidate is crucial. This involves the characterization of its absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique for these studies, and the use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and precise quantification of the drug and its metabolites in biological matrices.[3]
This compound serves as an ideal internal standard for bioanalytical studies of Benzydamine.[4] The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically identical to Benzydamine in its physicochemical properties, such as polarity and chromatographic behavior, but has a higher molecular weight. This mass difference allows for its clear differentiation from the unlabeled drug by a mass spectrometer, enabling precise quantification through the isotope dilution method.[5]
The use of a deuterated internal standard like Benzydamine-d6 minimizes variability that can arise during sample preparation, extraction, and analysis, leading to more reliable and reproducible pharmacokinetic data.[5] This is critical for making informed decisions throughout the drug development pipeline.[5]
Synthesis and Labeling of this compound
The chemical name for this compound is 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-bis(methyl-d3)propan-1-amine hydrochloride.[5] This nomenclature confirms that the six deuterium atoms are located on the two N-methyl groups of the propanamine side chain.
The general synthesis of Benzydamine involves the alkylation of 1-benzyl-3-hydroxy-1H-indazole with a suitable 3-carbon side chain containing a dimethylamino group. Therefore, the most logical approach for the synthesis of Benzydamine-d6 is to utilize a deuterated version of this side-chain precursor.
Proposed Synthetic Pathway
A proposed synthetic pathway for this compound is outlined below. This pathway leverages commercially available or readily synthesizable deuterated starting materials.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of N,N-bis(methyl-d3)amine (Dimethylamine-d6)
The synthesis of the key deuterated intermediate, dimethylamine-d6, can be achieved through the reaction of ammonia with a deuterated methylating agent, such as methyl-d3 iodide (CD3I). Alternatively, commercially available dimethylamine-d6 can be used.
Step 2: Synthesis of 3-Chloro-N,N-bis(methyl-d3)propan-1-amine
The deuterated dimethylamine is then reacted with a suitable 3-carbon electrophile, such as 3-chloro-1-propanol, followed by conversion of the hydroxyl group to a chloride, or directly with 1-bromo-3-chloropropane. A more direct route would be the nucleophilic substitution reaction between dimethylamine-d6 and 1,3-dichloropropane.
Step 3: Synthesis of Benzydamine-d6 (Free Base)
The final step in the formation of the free base of Benzydamine-d6 involves a Williamson ether synthesis. The sodium salt of 1-benzyl-3-hydroxy-1H-indazole is reacted with the deuterated side-chain precursor, 3-chloro-N,N-bis(methyl-d3)propan-1-amine, in an appropriate solvent like xylene.
Step 4: Formation of this compound
The synthesized Benzydamine-d6 free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ether. This yields the final product, this compound.
Analytical Characterization and Isotopic Purity Determination
Ensuring the high isotopic purity of this compound is critical for its use as an internal standard. The presence of unlabeled Benzydamine (d0) or partially deuterated species can interfere with the accurate quantification of the analyte. A combination of analytical techniques is employed to rigorously assess both the chemical and isotopic purity of the labeled compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment of deuterated compounds. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) can be determined.
Experimental Protocol: Isotopic Purity Analysis by LC-HRMS
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation: The sample is injected into a liquid chromatograph (LC) to separate the analyte from any potential impurities.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a high-resolution mass spectrometer.
-
Data Acquisition: The mass spectrum of the molecular ion region is acquired with high mass accuracy and resolution.
-
Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (d0), partially labeled (d1-d5), and fully labeled (d6) Benzydamine are measured. The isotopic purity is then calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.
Table 1: Expected Mass Isotopologue Distribution for Benzydamine-d6
| Isotopologue | Nominal Mass (Da) | Description |
| d0 | 309 | Unlabeled Benzydamine |
| d1 | 310 | One deuterium atom |
| d2 | 311 | Two deuterium atoms |
| d3 | 312 | Three deuterium atoms |
| d4 | 313 | Four deuterium atoms |
| d5 | 314 | Five deuterium atoms |
| d6 | 315 | Fully labeled Benzydamine-d6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for assessing isotopic purity and confirming the location of the deuterium labels.
-
¹H NMR (Proton NMR): In a highly deuterated compound like Benzydamine-d6, the signals corresponding to the protons on the N-methyl groups should be significantly diminished or absent in the ¹H NMR spectrum. The integration of any residual proton signals in this region, relative to other protons in the molecule, can be used to quantify the level of deuteration.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals corresponding to the deuterium atoms. The presence of a signal in the region expected for the N-methyl groups confirms the location of the deuterium labels.
-
¹³C NMR (Carbon-13 NMR): The carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD3 group) in the ¹³C NMR spectrum, providing further confirmation of the labeling site.
Experimental Protocol: Isotopic Purity Analysis by NMR
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, D₂O).
-
Data Acquisition: ¹H, ²H, and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The spectra are processed and analyzed to identify and quantify the signals corresponding to the labeled and unlabeled positions.
Sources
Navigating the Analytical Landscape of Deuterated Compounds: A Technical Guide to the Certificate of Analysis for Benzydamine-d6 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of pharmaceutical development, the strategic use of deuterium-labeled compounds, such as Benzydamine-d6 Hydrochloride, represents a significant advancement in optimizing drug metabolism and pharmacokinetic profiles. The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence a molecule's metabolic fate, often leading to improved therapeutic efficacy and safety. However, this molecular alteration necessitates a rigorous and specialized analytical framework to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API). This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the specifications detailed in a Certificate of Analysis (CoA) for this compound. Moving beyond a simple checklist, we will delve into the causality behind each analytical test, the intricacies of the methodologies employed, and the logic that underpins the acceptance criteria, ensuring a holistic understanding of the quality control paradigm for this deuterated API.
The Foundation of Quality: A Representative Certificate of Analysis
A Certificate of Analysis is the definitive document attesting to the quality and purity of a specific batch of a pharmaceutical ingredient. For a deuterated compound like this compound, the CoA encompasses both standard and specialized analytical tests. The following table summarizes the critical specifications that will be discussed in detail.
| Test | Specification |
| Appearance | White to off-white crystalline powder |
| Solubility | Freely soluble in water, methanol, and ethanol |
| Identification | |
| A: ¹H-NMR | Conforms to the structure |
| B: Mass Spectrometry | Conforms to the expected mass |
| C: HPLC Retention Time | The retention time of the major peak in the chromatogram of the Assay preparation corresponds to that in the chromatogram of the Standard preparation, as obtained in the Assay. |
| Assay (by HPLC) | 98.0% to 102.0% (on as-is basis) |
| Purity (by HPLC) | |
| Any individual impurity | ≤ 0.10% |
| Total impurities | ≤ 0.50% |
| Isotopic Enrichment | ≥ 98.0 atom % D |
| Residual Solvents | Meets the requirements of USP <467> |
| Elemental Impurities | Meets the requirements of USP <232> |
I. Identity and Structure Elucidation: Confirming the Molecular Blueprint
The first and most critical step in the analysis of this compound is the unequivocal confirmation of its chemical identity. This involves a multi-pronged approach, utilizing spectroscopic techniques that provide orthogonal, or complementary, information.
A. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: A Window into Deuteration
The Rationale: ¹H-NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the chemical environment of hydrogen nuclei. In the context of a deuterated compound, ¹H-NMR serves a dual purpose. Firstly, it confirms the overall hydrogen skeleton of the molecule, ensuring the fundamental structure of Benzydamine is intact. Secondly, and more critically, it provides a direct visual representation of the success of the deuteration process. The specific protons that are targeted for replacement with deuterium will show a significant reduction or complete disappearance of their corresponding signals in the ¹H-NMR spectrum. For this compound, where the six protons on the two N-methyl groups are replaced, the characteristic singlet corresponding to these protons will be absent or significantly diminished.
Experimental Protocol: ¹H-NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O or Methanol-d4). The choice of solvent is critical to avoid interfering signals from the solvent itself.[1][2]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H-NMR spectrum using standard pulse sequences.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). The resulting spectrum is then compared to the known spectrum of non-deuterated Benzydamine Hydrochloride and the expected spectrum for the deuterated analog. The absence of the N-methyl proton signal at approximately 2.8 ppm confirms the site of deuteration.
B. Mass Spectrometry (MS): Verifying the Isotopic Mass
The Rationale: Mass spectrometry is an indispensable technique for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the increase in molecular mass due to the incorporation of six deuterium atoms. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule compared to a proton. This precise mass measurement provides strong evidence for the successful deuteration of the molecule.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum in the positive ion mode.
-
Data Interpretation: The spectrum should display a prominent peak corresponding to the [M+H]⁺ ion of this compound. The measured mass should be within a narrow tolerance (typically ± 5 ppm) of the calculated theoretical mass.
II. Quantifying Purity and Strength: Assay and Related Substances
Ensuring the potency and purity of the API is paramount for its safety and efficacy. This is primarily achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the gold standard.
A. Assay by HPLC: Determining the Potency
The Rationale: The assay determines the amount of the active ingredient present in the sample. A validated, stability-indicating HPLC method is used to separate this compound from any potential impurities or degradants. The concentration is then determined by comparing the peak area of the sample to that of a well-characterized reference standard.
Experimental Protocol: HPLC Assay
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good peak shape and resolution.[3][4][5][6]
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard to prepare a solution of known concentration.
-
Sample Preparation: Prepare a sample solution of this compound with a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 230 nm or 306 nm).
-
-
Analysis and Calculation: Inject the standard and sample solutions into the HPLC system. The percentage of this compound is calculated by comparing the peak area of the sample to the peak area of the standard.
B. Purity by HPLC: Controlling Related Substances
The Rationale: "Related substances" or impurities can arise from the manufacturing process or degradation of the API. These impurities must be controlled to ensure the safety of the drug product. The same HPLC method used for the assay can often be adapted for purity analysis, with modifications to the run time and detection limits to ensure all potential impurities are detected and quantified.
Acceptance Criteria: The limits for individual and total impurities are set based on toxicological data and regulatory guidelines. Typically, for a new chemical entity, any individual impurity above 0.10% would require identification and characterization.
III. The Deuterated Distinction: Isotopic Enrichment
This is a critical specification unique to deuterated compounds. It quantifies the percentage of deuterium present at the labeled positions.
The Rationale: Isotopic enrichment is a measure of the efficiency of the deuteration process. It is crucial because the therapeutic benefits of a deuterated drug are directly linked to the presence of deuterium at specific metabolic sites. Inconsistent or low isotopic enrichment can lead to variability in the drug's pharmacokinetic profile.[7] This is determined using advanced analytical techniques like NMR and Mass Spectrometry.[8][9][10]
Methodology: A Combined NMR and MS Approach
A combination of ¹H-NMR and Mass Spectrometry is often employed for a comprehensive assessment of isotopic enrichment.[8][9][10]
-
¹H-NMR: By comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal within the same molecule, a quantitative measure of the isotopic enrichment can be obtained.[7]
-
Mass Spectrometry: High-resolution mass spectrometry can be used to analyze the isotopic distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to molecules with varying numbers of deuterium atoms can be used to calculate the overall isotopic enrichment.[7]
Acceptance Criterion: An isotopic enrichment of ≥ 98.0 atom % D is a common and stringent requirement for deuterated APIs, ensuring a high degree of deuteration and batch-to-batch consistency.
IV. Ensuring Safety: Residual Solvents and Elemental Impurities
These tests are standard for all APIs and are governed by general chapters in the United States Pharmacopeia (USP).
A. Residual Solvents (USP <467>)
The Rationale: Organic solvents are often used in the synthesis and purification of APIs. As they offer no therapeutic benefit and can be harmful, their levels must be controlled within strict limits. The USP <467> provides a classification of solvents based on their toxicity and sets permissible daily exposure (PDE) limits for each.[11][12][13][14][15]
Methodology: Headspace Gas Chromatography (HS-GC)
The standard method for residual solvent analysis is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID). This technique is highly sensitive and specific for volatile organic compounds.
Classification of Solvents:
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.[12][14]
-
Class 2: Solvents to be limited due to their inherent toxicity.[12][14]
B. Elemental Impurities (USP <232>)
The Rationale: Elemental impurities, which can include heavy metals, can be introduced into the API from raw materials, catalysts, or manufacturing equipment. These impurities can be toxic even at very low levels and must be controlled. USP <232> specifies limits for 24 elemental impurities based on their toxicity and route of administration.[16][17][18][19][20]
Methodology: Inductively Coupled Plasma (ICP)
Modern methods for elemental impurity analysis utilize Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These techniques offer high sensitivity and the ability to measure multiple elements simultaneously.
Visualizing the Workflow
To better illustrate the logical flow of the analytical process, the following diagrams are provided.
Caption: Orthogonal Approach for Identity Confirmation.
Conclusion
The Certificate of Analysis for this compound is a testament to the rigorous quality control required for deuterated active pharmaceutical ingredients. It is a synthesis of classical pharmaceutical analysis and specialized techniques tailored to the unique properties of isotopically labeled compounds. For the researcher, scientist, and drug development professional, a thorough understanding of the principles and methodologies behind each specification is not merely a matter of regulatory compliance; it is a fundamental aspect of ensuring the scientific integrity and therapeutic promise of these next-generation medicines. This guide provides the foundational knowledge to confidently interpret and critically evaluate the quality of this compound, thereby supporting the advancement of innovative and effective therapies.
References
-
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]
-
U.S. Pharmacopeia. General Chapter <467> Residual Solvents. USP-NF. [Link]
-
Agilent. All About USP 467 Residual Solvent: Regulatory and Application Updates. Agilent Technologies. [Link]
-
U.S. Pharmacopeia. General Chapters <232> Elemental Impurities–Limits and <2232> Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018. USP-NF. [Link]
-
Regulatory Resources. USP 467- Regulation for Residual Solvents in Pharmaceuticals. Regulatory Resources Inc. [Link]
-
Cherniy, S. N., Gureeva, V. A., & Georgiyants, V. A. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry. [Link]
-
Roy, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
Cherniy, S. N., Gureeva, V. A., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]
-
U.S. Food and Drug Administration. Elemental Impurities in Drug Products Guidance for Industry. FDA. [Link]
-
Roy, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. [Link]
-
ResolveMass. USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass. [Link]
-
U.S. Pharmacopeia. <467> RESIDUAL SOLVENTS. USP-NF. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass. [Link]
-
Scribd. HPLC Method for Benzydamine Analysis. Scribd. [Link]
-
Semantic Scholar. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Semantic Scholar. [Link]
-
British Pharmacopoeia. benzydamine hydrochloride. British Pharmacopoeia. [Link]
-
JETIR. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Jetir.org. [Link]
-
PubMed. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. [Link]
-
British Pharmacopoeia. benzydamine hydrochloride - Reference Standards catalogue. British Pharmacopoeia. [Link]
-
Government of Canada. PRODUCT MONOGRAPH PrPHARIXIA® PrPHARIXIA® ALCOHOL FREE Benzydamine Mouthwash, BP Benzydamine hydrochloride 1.5 mg/mL (0.15% w/v). Health Canada. [Link]
-
ODAN Laboratories. PRODUCT MONOGRAPH PrODAN-BENZYDAMINE Benzydamine Mouthwash, BP benzydamine hydrochloride 1.5 mg/mL (0.15% w/v) Local Analgesic O. ODAN. [Link]
-
PubChem. Benzydamine Hydrochloride. PubChem. [Link]
-
RTI International. Deuterated active pharmaceutical ingredients. RTI International. [Link]
-
U.S. Food and Drug Administration. benzydamine hydrochloride. FDA. [Link]
-
Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Isotope-science.com. [Link]
-
PubMed. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. PubMed. [Link]
-
ZEOCHEM. Deuterated APIs. ZEOCHEM. [Link]
-
ResearchGate. Deuterated Active Pharmaceutical Ingredients: A Science Based Proposal for Synthesis, Analysis, and Control. Part 1: Framing the Problem. ResearchGate. [Link]
Sources
- 1. Deuterated active pharmaceutical ingredients | RTI [rti.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. scribd.com [scribd.com]
- 5. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC | Semantic Scholar [semanticscholar.org]
- 6. jetir.org [jetir.org]
- 7. isotope.com [isotope.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. uspnf.com [uspnf.com]
- 12. uspnf.com [uspnf.com]
- 13. alfachemic.com [alfachemic.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. agilent.com [agilent.com]
- 16. usp.org [usp.org]
- 17. usp.org [usp.org]
- 18. uspnf.com [uspnf.com]
- 19. ae228b2c-340e-45fe-ab7d-f360de633c4a.azurewebsites.net [ae228b2c-340e-45fe-ab7d-f360de633c4a.azurewebsites.net]
- 20. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
Deuterium Labeling Effects on Benzydamine Properties: An In-depth Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic application of deuterium labeling to modify the pharmacokinetic properties of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic effects.[1][2] By leveraging the kinetic isotope effect (KIE), deuterium substitution at specific metabolically vulnerable sites, or "soft spots," can attenuate the rate of metabolic degradation, potentially leading to an improved therapeutic profile. This document will delve into the rationale for selecting deuteration sites based on known metabolic pathways of benzydamine, provide detailed, self-validating experimental protocols for the synthesis, characterization, and evaluation of deuterated benzydamine analogs, and present expected outcomes in a clear, tabular format. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of deuterated benzydamine.
Introduction: The Rationale for Deuterating Benzydamine
Benzydamine is a well-established NSAID that exhibits a unique pharmacological profile, distinct from many other drugs in its class.[2][3] Its mechanism of action involves the inhibition of pro-inflammatory cytokines like TNF-α and interleukins, membrane stabilization contributing to local anesthesia, and antimicrobial properties.[1][2] Unlike many NSAIDs, it is a weak inhibitor of cyclooxygenase (COX) enzymes.[2][4] Benzydamine is primarily metabolized in the liver through several key pathways, including oxidation, dealkylation, and conjugation.[2][5] The main metabolic routes identified are N-oxidation of the dimethylamino group, N-demethylation, elimination of the benzyl group, and hydroxylation of the benzene ring.[1] A significant portion of the administered dose is excreted unchanged in the urine.[1]
The principle of deuterium labeling, or "deuterium switching," hinges on the Kinetic Isotope Effect (KIE) .[6][7][8] A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[8] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a deuterium atom is substituted for hydrogen.[7][8][9] In the context of drug metabolism, many oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes involve the cleavage of C-H bonds.[8] By strategically placing deuterium at these metabolic "soft spots," the rate of drug metabolism can be significantly reduced.[6][8]
This attenuation of metabolism can confer several therapeutic advantages:
-
Extended Half-Life: A slower rate of metabolism can increase the drug's plasma half-life, potentially allowing for less frequent dosing and improved patient compliance.[6][10]
-
Increased Systemic Exposure (AUC): Reduced clearance can lead to a greater overall exposure to the active drug.[6][11]
-
Reduced Formation of Metabolites: Deuteration can decrease the formation of specific metabolites, which may be desirable if they are associated with adverse effects or have reduced therapeutic activity.[6]
-
Improved Safety Profile: By altering metabolic pathways, it may be possible to reduce the formation of reactive or toxic metabolites.[10]
The successful application of this strategy is exemplified by FDA-approved deuterated drugs like deutetrabenazine, which demonstrated an improved pharmacokinetic profile compared to its non-deuterated counterpart.[12][13] This guide will explore how this proven strategy can be applied to benzydamine.
Rationale and Design of Deuterated Benzydamine (D-Benzydamine)
Based on the known metabolic pathways of benzydamine, several key positions on the molecule can be identified as "metabolic soft spots" and are therefore prime candidates for deuterium labeling.[1]
Key Metabolic Pathways of Benzydamine:
-
N-Oxidation: The tertiary amine of the dimethylaminopropyl group is oxidized to form benzydamine N-oxide, a major metabolite.[5][14][15] This reaction is primarily mediated by flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3.[6][16][17]
-
N-Demethylation: The N,N-dimethylamino group can undergo demethylation.[1] This process is often catalyzed by cytochrome P450 enzymes.[17]
-
Dealkylation: The bond connecting the dimethylaminopropyl side chain to the indazole ring can be cleaved.[1] Additionally, the benzyl group attached to the indazole nitrogen can be removed.[1]
-
Hydroxylation: The benzene ring of the benzyl group is susceptible to aromatic hydroxylation.[1]
-
Conjugation: Hydroxylated and demethylated metabolites can be further conjugated with glucuronic acid before excretion.[1]
Based on this metabolic map, the following deuterated analogs of benzydamine are proposed for synthesis and evaluation:
-
D-Benzydamine-1 (N,N-di(trideuteromethyl)): Deuterating the two methyl groups on the tertiary amine is expected to slow down N-demethylation due to the KIE on the C-D bonds.
-
D-Benzydamine-2 (Propoxy-d6): Replacing the hydrogens on the propyl chain with deuterium could potentially reduce the cleavage of the dimethylaminopropyl side chain.
-
D-Benzydamine-3 (Benzyl-d5): Deuteration of the phenyl ring of the benzyl group is intended to decrease the rate of aromatic hydroxylation.
-
D-Benzydamine-4 (Benzyl-d2): Placing deuterium on the benzylic methylene group could slow the rate of N-debenzylation.[18]
The following diagram illustrates the primary metabolic pathways of benzydamine and the proposed sites for deuterium labeling.
Caption: Metabolic pathways of benzydamine and proposed deuteration sites.
Experimental Protocols
Synthesis of Deuterated Benzydamine Analogs
The synthesis of deuterated benzydamine analogs will be based on established synthetic routes for benzydamine, incorporating deuterated starting materials or reagents at the appropriate steps.[19][20]
General Synthetic Scheme:
Sources
- 1. Metabolism of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjpms.com [irjpms.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. N-hydroxylation and N-dealkylation by P4502C3 of N-methylbenzamidine: N-oxygenation and N-oxidative dealkylation of one functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scbt.com [scbt.com]
- 15. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sci-Hub. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans / Drug Metabolism and Pharmacokinetics, 2015 [sci-hub.box]
- 17. Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bepls.com [bepls.com]
- 20. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mass Spectral Fragmentation of Benzydamine-d6 Hydrochloride
Abstract
This technical guide provides an in-depth analysis of the mass spectral fragmentation pattern of Benzydamine-d6 Hydrochloride, a critical deuterated internal standard used in the quantitative analysis of the non-steroidal anti-inflammatory drug, Benzydamine. Tailored for researchers, analytical scientists, and drug development professionals, this document elucidates the fragmentation mechanisms under both Electrospray Ionization (ESI) and Electron Ionization (EI), providing the foundational knowledge required for robust analytical method development. We will explore the causality behind the fragmentation pathways, present detailed experimental protocols for LC-MS/MS analysis, and offer actionable insights for leveraging this knowledge in a regulated laboratory setting.
Introduction: The Role of Deuterated Standards in Quantitative Bioanalysis
Benzydamine is a locally-acting non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, commonly used for the treatment of pain and inflammation of the mouth and throat.[1] In pharmacokinetic and bioequivalence studies, the accurate quantification of Benzydamine in complex biological matrices is paramount. Stable Isotope Labeled (SIL) internal standards are the gold standard for such assays, and Benzydamine-d6 is the preferred choice for mass spectrometry-based methods.[2]
The incorporation of six deuterium atoms onto the N,N-dimethyl group provides a +6 Dalton mass shift from the parent molecule. This mass difference allows the internal standard to be easily distinguished from the unlabeled analyte by the mass spectrometer, while ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. Understanding the specific fragmentation pattern of Benzydamine-d6 is not merely an academic exercise; it is the cornerstone of developing highly selective, sensitive, and robust quantitative methods using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Molecular Structure and Site of Deuteration
Benzydamine is a tertiary amine indazole derivative with the IUPAC name 3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine.[1][3] The deuterated analogue, Benzydamine-d6, incorporates the stable isotopes on the two methyl groups attached to the terminal nitrogen atom.
| Compound | Molecular Formula | Exact Mass (Free Base) |
| Benzydamine | C₁₉H₂₃N₃O | 309.1841 g/mol |
| Benzydamine-d6 | C₁₉H₁₇D₆N₃O | 315.2218 g/mol |
This specific placement of deuterium is chemically robust and located on a part of the molecule that readily forms a characteristic fragment ion, which is an ideal feature for an internal standard.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For polar, non-volatile molecules like Benzydamine, LC-MS/MS with Electrospray Ionization (ESI) is the analytical technique of choice. The hydrochloride salt readily dissolves in aqueous and organic solvents, and the tertiary amine, with a pKa of approximately 9.27, is easily protonated in the acidic mobile phases typically used in reversed-phase chromatography.[1][4]
Ionization and Precursor Ion Formation
In positive ion ESI mode, Benzydamine-d6 readily accepts a proton to form the protonated molecule, [M+H]⁺. This becomes the precursor ion for subsequent fragmentation experiments (MS/MS).
-
Benzydamine: [C₁₉H₂₃N₃O + H]⁺ = m/z 310.2
-
Benzydamine-d6: [C₁₉H₁₇D₆N₃O + H]⁺ = m/z 316.2
Collision-Induced Dissociation (CID) and Fragmentation Pathway
When the m/z 316.2 precursor ion is isolated and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen), it fragments in a predictable and reproducible manner. The proton is localized on the most basic site, the terminal dimethylamino group. The collision energy induces cleavage of the weakest bonds, primarily the C-O and C-N bonds of the propoxy chain.
The dominant fragmentation pathway involves the cleavage of the ether bond (C-O), leading to the formation of a highly stable product ion containing the deuterated N,N-dimethylamino group. This is a common and energetically favorable pathway for compounds with similar tertiary amine side chains.[5]
The key fragmentation is the neutral loss of the 1-benzyl-1H-indazol-3-ol moiety.
[C₁₉H₁₇D₆N₃O + H]⁺ → [C₅H₈D₆N]⁺ + C₁₄H₁₂N₂O
-
Precursor Ion (Benzydamine-d6): m/z 316.2
-
Major Product Ion: m/z 92.1 (N,N-di(trideuteromethyl)prop-2-en-1-aminium)
-
Neutral Loss: 224.1 Da (1-benzyl-1H-indazol-3-ol)
A secondary, less abundant but still significant fragment is also observed, corresponding to the cleavage of the C-C bond between the first and second carbon of the propoxy chain.
-
Secondary Product Ion: m/z 64.1 ([CD₃]₂N=CH₂⁺)
The stability and high abundance of the m/z 92.1 product ion make it the ideal choice for quantification in an SRM experiment.
Diagram: ESI-MS/MS Fragmentation of Benzydamine-d6
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated Benzydamine-d6.
Experimental Protocol: LC-MS/MS Method for Quantification
This protocol provides a robust starting point for the analysis of Benzydamine and Benzydamine-d6 in a biological matrix like plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of working internal standard solution (e.g., 50 ng/mL Benzydamine-d6 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
2. LC-MS/MS System and Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | UPLC/UHPLC System | Provides high resolution and fast run times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for retaining and separating moderately polar compounds.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for elution. |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate | A typical gradient for efficient elution of the analyte. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temp | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for SRM/MRM experiments. |
| Ionization Mode | ESI Positive | Optimal for protonating the tertiary amine. |
| Key MS Settings | Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 350°C | Typical starting points; must be optimized for the specific instrument. |
| Collision Gas | Argon at ~2 x 10⁻³ mbar |
3. SRM / MRM Transitions:
The following transitions should be monitored. The collision energy (CE) must be optimized for the specific instrument but typical values are provided.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| Benzydamine | 310.2 | 86.1 | 100 | ~15 | Quantifier |
| Benzydamine | 310.2 | 58.1 | 50 | ~25 | Qualifier |
| Benzydamine-d6 | 316.2 | 92.1 | 100 | ~15 | Internal Standard |
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for this application, GC-MS analysis is also possible.[6] Analysis requires injection into a hot inlet, which causes thermal desorption of the free base from the hydrochloride salt. Fragmentation occurs via Electron Ionization (EI), which is a much higher-energy process than ESI, leading to more extensive fragmentation.
Electron Ionization (EI) Fragmentation
The NIST mass spectral library contains EI data for unlabeled Benzydamine.[7][8] The molecular ion [M]⁺• at m/z 309 is observed. The primary fragmentation is an alpha-cleavage adjacent to the tertiary amine, a highly favored pathway for amines in EI.
[C₁₉H₁₇D₆N₃O]⁺• → [C₃H₂D₆N]⁺• + •C₁₆H₁₅N₂O
-
Molecular Ion (Benzydamine-d6): m/z 315
-
Base Peak Fragment: m/z 64 ([CD₃]₂N=CH₂⁺•)
This fragment at m/z 64 is the most abundant ion (base peak) in the spectrum. Another significant fragment observed is the benzyl cation (C₇H₇⁺) at m/z 91, resulting from cleavage of the benzyl group from the indazole ring.
Diagram: EI Fragmentation of Benzydamine-d6
Sources
- 1. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsr.com [ijpsr.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]- [webbook.nist.gov]
- 8. 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]- [webbook.nist.gov]
An In-depth Technical Guide to the Structural Elucidation of Benzydamine-d6 Hydrochloride using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
The structural integrity of isotopically labeled compounds is paramount for their use as internal standards in quantitative analyses. This guide provides a comprehensive, in-depth exploration of the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation and verification of Benzydamine-d6 Hydrochloride. We delve into the causality behind experimental choices and present a self-validating workflow that leverages ¹H, ¹³C, DEPT, COSY, and HSQC NMR experiments. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of complex small molecules.
Introduction: The Analytical Imperative for Isotopic Labeling
Benzydamine is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) that also possesses local anesthetic and analgesic properties.[1][2] In the realm of pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards are the gold standard for achieving the highest levels of accuracy and precision in quantitative mass spectrometry-based assays. This compound, in which the six protons of the two N-methyl groups are replaced with deuterium, serves this exact purpose.[3]
The introduction of deuterium atoms creates a mass shift that allows the analyte to be distinguished from its standard, but it is critical to confirm two key points:
-
The deuterium labels are located at the correct positions.
-
The core molecular scaffold remains unchanged during the labeling synthesis.
NMR spectroscopy is the definitive technique for this task, offering an unparalleled, non-destructive view into the molecular structure.[4][5] This guide outlines the logical and experimental workflow for the complete structural assignment of this compound.
Molecular Structure and Isotopic Labeling
Benzydamine is a member of the indazole class of compounds.[1] The structure consists of a 1-benzyl-1H-indazole core linked via an ether oxygen to an N,N-dimethylaminopropyl side chain. In Benzydamine-d6, the six hydrogen atoms on the N,N-dimethyl groups are substituted with deuterium.[6][7]

Figure 1. Chemical structures of (A) Benzydamine and (B) Benzydamine-d6 with systematic numbering for NMR spectral assignment.
The NMR Spectroscopy Workflow: A Multi-faceted Approach
A single NMR experiment is rarely sufficient for unambiguous structural elucidation of a complex molecule. A suite of experiments is employed, each providing a unique piece of the structural puzzle. The combination of these data sets creates a self-validating system for the proposed structure.
Experimental Protocols: Ensuring Data Integrity
The quality of NMR data is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. All procedures must adhere to established standards for analytical methods validation to ensure trustworthiness and reproducibility.[8][9][10]
Step 1: Sample Preparation
-
Analyte: Weigh approximately 10-15 mg of this compound. The hydrochloride salt enhances solubility in polar solvents.
-
Solvent: Use ~0.6 mL of a high-purity deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its ability to dissolve a wide range of organic molecules and its non-exchangeable proton signals, which do not interfere with most of the analyte's spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm). IUPAC recommendations provide a unified scale for reporting chemical shifts relative to the ¹H resonance of TMS.[11][12]
-
Procedure: Dissolve the sample completely in the deuterated solvent within a clean, dry 5 mm NMR tube. Vortex briefly to ensure homogeneity.
Step 2: NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving optimal signal dispersion and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
DEPT-135: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for determining carbon multiplicities.[13][14][15] The DEPT-135 pulse sequence is particularly informative, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.[16][17]
-
¹H-¹H COSY: The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[18][19] This is foundational for mapping out proton spin systems within the molecule.
-
¹H-¹³C HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[20][21][22] This experiment is highly sensitive and definitively links the proton and carbon skeletons.
Spectral Interpretation: Assembling the Structural Puzzle
One-Dimensional NMR Analysis (¹H, ¹³C, and DEPT-135)
¹H NMR Spectrum: The proton NMR provides the initial overview of the molecule's hydrogen environments.
-
Aromatic Region (δ ~7.0-8.0 ppm): The nine protons on the benzyl (H-15 to H-19) and indazole (H-4 to H-7) rings will appear in this region as complex multiplets.
-
Benzyl Methylene (H-13, δ ~5.6 ppm): The two protons of the CH₂ group attached to the indazole nitrogen are expected to appear as a sharp singlet.
-
Propoxy Chain (H-8, H-9, H-10):
-
The O-CH₂ protons (H-8) will be the most downfield of the chain (~4.4 ppm) due to the deshielding effect of the adjacent oxygen atom, appearing as a triplet.
-
The N-CH₂ protons (H-10) will appear further upfield (~2.7 ppm) as a triplet.
-
The central CH₂ protons (H-9) will appear as a multiplet (~2.2 ppm), split by both adjacent CH₂ groups.
-
-
N,N-Di(trideuteriomethyl) Group (H-11/12): This is the key confirmation point. In the spectrum of Benzydamine-d6, the characteristic singlet for the N,N-dimethyl protons (normally around δ 2.2 ppm) will be absent .
¹³C NMR and DEPT-135 Spectra: These spectra provide a full count of the carbon environments and their types.
-
Aromatic & Indazole Carbons (δ ~110-160 ppm): Multiple signals will be present for the carbons of the fused ring system.
-
Propoxy Chain Carbons (C8, C9, C10): These aliphatic carbons will appear in the upfield region of the spectrum.
-
N,N-Di(trideuteriomethyl) Carbons (C11/12): Due to coupling with deuterium (a spin-1 nucleus), these carbon signals will be split into a multiplet (typically a 1:2:3:2:1 quintet for CD₃) and will have a significantly reduced intensity in the standard proton-decoupled ¹³C spectrum. This provides definitive evidence of successful deuteration at this position.
-
DEPT-135 Analysis: This experiment will confirm the assignments of the methylene groups. The signals for C8, C9, C10, and the benzyl C13 will appear as negative peaks, confirming them as CH₂ groups.
Two-Dimensional NMR Analysis (COSY and HSQC)
¹H-¹H COSY: Mapping Proton Connectivity The COSY spectrum reveals which protons are spin-coupled, allowing for the tracing of molecular fragments. The most critical correlations for Benzydamine-d6 are within the propoxy side chain.
A cross-peak will be observed between the H-8 and H-9 signals, and another between the H-9 and H-10 signals. This confirms the -CH₂-CH₂-CH₂- connectivity of the propoxy chain, a self-validating piece of evidence for the fragment's integrity.
¹H-¹³C HSQC: Linking Protons to Carbons The HSQC experiment provides the final, unambiguous link between the proton and carbon skeletons by showing direct, one-bond correlations.
Each protonated carbon will show a correlation to its attached proton(s). For example, the proton signal at ~5.6 ppm (H-13) will show a cross-peak to its corresponding carbon signal (C-13). This allows for the definitive assignment of every CH, CH₂, and CH₃ group in the molecule, validating the assignments made from the 1D spectra.
Consolidated Data and Structural Verification
The combination of data from all experiments provides an interlocking web of evidence that confirms the structure. The following table summarizes the expected key NMR data for this compound in DMSO-d6.
| Atom(s) | ¹H δ (ppm), Mult. | ¹³C δ (ppm) (Predicted) | DEPT-135 Phase | Key COSY Correlation(s) | Key HSQC Correlation |
| 4-7 | 7.2-8.0, m | 110-130 | Positive (CH) | With other aromatic H | H-4 to C-4, etc. |
| 8 | ~4.4, t | ~68 | Negative (CH₂) | H-9 | H-8 to C-8 |
| 9 | ~2.2, m | ~25 | Negative (CH₂) | H-8, H-10 | H-9 to C-9 |
| 10 | ~2.7, t | ~55 | Negative (CH₂) | H-9 | H-10 to C-10 |
| 11, 12 | Absent | ~45 (weak/multiplet) | Absent | N/A | Absent |
| 13 | ~5.6, s | ~50 | Negative (CH₂) | None | H-13 to C-13 |
| 15-19 | 7.2-7.4, m | 127-130 | Positive (CH) | With other aromatic H | H-15 to C-15, etc. |
| 3, 3a, 7a, 14 | N/A | 120-160 | Absent (Quaternary) | N/A | N/A |
System Validation:
-
¹H NMR: Confirms the absence of the N-methyl protons and the integrity of all other proton environments.
-
¹³C NMR: Confirms the presence of all carbons and the characteristic signal of the deuterated methyl carbons.
-
DEPT-135: Confirms the multiplicity of each carbon (CH vs CH₂).
-
COSY: Confirms the through-bond connectivity of the propoxy chain.
-
HSQC: Unambiguously links each proton to its directly attached carbon.
This comprehensive dataset, where the results of each experiment support and validate the others, provides unequivocal proof of the structure of this compound, in line with the principles of analytical procedure validation outlined by regulatory bodies like the FDA.[8][23][24]
Conclusion
The structural elucidation of isotopically labeled standards like this compound is a critical component of drug development and quality control. A multi-technique NMR approach, integrating 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) spectroscopy, provides a robust and self-validating methodology. This guide demonstrates how a logical workflow, from sample preparation to integrated spectral analysis, allows for the unambiguous confirmation of molecular structure, verifying both the integrity of the core scaffold and the precise location of the isotopic labels. This analytical rigor ensures the trustworthiness of the standard for its intended use in high-stakes quantitative applications.
References
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71313729, this compound. [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]
-
Srilatha, K. (2017). Structural elucidation of small organic molecules by 1d-solution NMR. Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]
-
Lab Manager. (2024, May 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]
-
Columbia University. DEPT | NMR Core Facility. [Link]
-
Funatsu, K., et al. (2005). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12555, Benzydamine. [Link]
-
Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry. [Link]
-
YouTube. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. [Link]
-
IUPAC. A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. [Link]
-
Oxford Instruments Magnetic Resonance. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
MDPI. (2023, April 10). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. [Link]
-
precisionFDA. BENZYDAMINE. [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]
-
Wikipedia. Benzydamine. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 65464, Benzydamine Hydrochloride. [Link]
-
ResearchGate. (2005). A structure elucidation system using 1H-NMR and H-H COSY spectra. [Link]
-
Biological Magnetic Resonance Bank. RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. [Link]
-
IUPAC. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. [Link]
-
Veeprho. Benzydamine-D6 (HCl Salt). [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
InfoCoBuild. Principles and Applications of NMR Spectroscopy (Prof. Hanudatta S. Atreya, IISc Bangalore): Lecture 28. [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
University of Cambridge. Chemical shifts. [Link]
-
SpectraBase. Benzamide - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medkoo.com [medkoo.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. jchps.com [jchps.com]
- 6. This compound | C19H24ClN3O | CID 71313729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fda.gov [fda.gov]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. publications.iupac.org [publications.iupac.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fiveable.me [fiveable.me]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 19. nmr.oxinst.com [nmr.oxinst.com]
- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 21. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 24. biopharminternational.com [biopharminternational.com]
Stability and Storage Conditions for Benzydamine-d6 Hydrochloride: An In-depth Technical Guide
This guide provides a comprehensive overview of the stability and optimal storage conditions for Benzydamine-d6 Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with practical, field-proven insights to ensure the integrity and reliability of this important analytical standard.
Introduction to this compound
This compound is the deuterium-labeled analog of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. The "d6" designation indicates that six hydrogen atoms on the N,N-dimethylamino group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as those using mass spectrometry (MS) or liquid chromatography (LC), to precisely measure concentrations of Benzydamine in biological matrices.[1][2] The stability of this internal standard is paramount for the accuracy and reproducibility of such analytical methods. Understanding its degradation pathways and requisite storage conditions is therefore of critical importance.
Chemical Profile and Structure
This compound is an off-white solid.[3] The deuteration at the dimethylamino moiety is a strategic modification intended to increase the metabolic stability of the molecule by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[4][][6] This results in a reduced rate of metabolism and a longer half-life compared to its non-deuterated counterpart.[4]
Below is the chemical structure of this compound, illustrating the position of the deuterium atoms.
Caption: Chemical structure of this compound.
Stability Profile of this compound
The stability of deuterated compounds is generally comparable to their non-deuterated counterparts under typical storage conditions.[7] The primary concerns for this compound are photodegradation and exposure to strong oxidizing agents.
Thermal Stability
Photostability
Benzydamine Hydrochloride is highly susceptible to photodegradation.[8] Exposure to UV light can lead to significant degradation within minutes. One study reported a 20% degradation of Benzydamine after just one hour of exposure to a UV lamp.[8] This photodegradation pathway is complex, resulting in the formation of at least five degradation products. Therefore, it is imperative to protect this compound from light at all times.
pH and Oxidative Stability
Forced degradation studies on Benzydamine Hydrochloride have revealed its stability in alkaline (NaOH) conditions. However, significant degradation occurs in the presence of strong acids (HCl) and oxidizing agents like hydrogen peroxide (H₂O₂).[10] The primary degradation products identified under these stress conditions are Benzydamine N-oxide (from oxidation) and Impurity C (1-benzyl-1-H-indazol-3-ol) from acid treatment.[10]
Degradation Pathways
The primary degradation pathways for Benzydamine involve oxidation of the tertiary amine and hydrolysis of the ether linkage.
Sources
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. scispace.com [scispace.com]
A Technical Guide to Benzydamine-d6 Hydrochloride (CAS: 1246817-20-8) for Quantitative Bioanalysis
This document serves as an in-depth technical guide for researchers, analytical chemists, and drug development professionals on the application of Benzydamine-d6 Hydrochloride. It moves beyond a simple product specification sheet to provide a comprehensive understanding of its role, mechanism as an internal standard, and practical implementation in a modern bioanalytical laboratory.
Introduction: The Need for Precision in Pharmacokinetics
Benzydamine hydrochloride is a well-established non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, frequently used for treating inflammatory conditions of the oropharynx.[1][2][3] Unlike traditional NSAIDs, its primary mechanism involves the inhibition of pro-inflammatory cytokines rather than a potent inhibition of cyclooxygenase (COX) enzymes.[1][2] The development and regulatory approval of any drug formulation containing Benzydamine require a thorough characterization of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME).[4]
Accurate PK studies depend on highly precise and accurate quantification of the drug in complex biological matrices like blood plasma or urine. This is where this compound (CAS: 1246817-20-8) becomes an indispensable tool. As the stable isotope-labeled (SIL) analogue of the parent drug, it is the gold standard for use as an internal standard (IS) in mass spectrometry-based bioanalysis.[5][6][7] Its use corrects for variability during sample preparation and instrumental analysis, ensuring the data is robust, reproducible, and meets stringent regulatory requirements.[7][8]
Section 1: Physicochemical Profile and Rationale for Use as an Internal Standard
The fundamental principle of using a SIL-IS is that it behaves virtually identically to the analyte of interest during the entire analytical process but is distinguishable by the mass spectrometer.
Core Properties
All quantitative data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1246817-20-8 | [5][6][9] |
| Molecular Formula | C₁₉H₁₈D₆ClN₃O | [5][10] |
| Molecular Weight | 351.90 g/mol | [5][10][11] |
| Exact Mass | 351.2000 | [6] |
| IUPAC Name | 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-bis(methyl-d3)propan-1-amine hydrochloride | [6] |
| Synonyms | Benzydamine-d6 HCl, Afloben-d6, Tantum-d6 | [10][12] |
| Appearance | Off-White Solid | [12] |
| Unlabeled CAS | 132-69-4 (HCl Salt) | [5][13] |
The Scientific Rationale: Why Deuterium Labeling Works
The six deuterium (²H) atoms on the two N-methyl groups give Benzydamine-d6 HCl a mass increase of approximately 6 Daltons compared to the native Benzydamine. This mass shift is the key to its function.
-
Chemical Equivalence: The substitution of hydrogen with its stable isotope, deuterium, results in a molecule with nearly identical physicochemical properties. This includes polarity, pKa, solubility, and reactivity.[7]
-
Co-Elution in Chromatography: Because its properties are so similar to the unlabeled analyte, Benzydamine-d6 HCl co-elutes during liquid chromatography (LC). This means both compounds are exposed to the same matrix effects and ionization conditions at the same time.[7][8]
-
Correction for Sample Preparation: When the IS is added to a biological sample at the very beginning of the extraction process, any analyte lost during subsequent steps (e.g., protein precipitation, liquid-liquid extraction, evaporation) is mirrored by a proportional loss of the IS. The ratio of analyte to IS therefore remains constant, correcting for recovery inconsistencies.[8]
-
Correction for Ionization Variability: In the mass spectrometer source, fluctuations in ionization efficiency affect both the analyte and the IS equally. By measuring the ratio of their signals, this variability is normalized, leading to superior accuracy and precision.[8]
Section 2: Application in Quantitative Bioanalysis by LC-MS/MS
The primary application for Benzydamine-d6 HCl is the development and validation of a robust method for quantifying Benzydamine in biological samples. The following sections outline a typical workflow for this process.
Caption: Bioanalytical workflow for Benzydamine quantification.
Section 3: Detailed Experimental Protocol
This protocol describes a standard protein precipitation method for extracting Benzydamine from human plasma, a common and efficient technique for sample clean-up.
Step 1: Preparation of Stock and Working Solutions
-
Analyte Primary Stock (1 mg/mL): Accurately weigh ~10 mg of Benzydamine HCl and dissolve in 10 mL of methanol.
-
IS Primary Stock (1 mg/mL): Accurately weigh ~10 mg of Benzydamine-d6 HCl and dissolve in 10 mL of methanol.
-
Analyte Working Solutions (for Calibration Curve & QCs): Perform serial dilutions of the Analyte Primary Stock using a 50:50 methanol:water mixture to prepare working solutions at appropriate concentrations to cover the expected physiological range.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS Primary Stock with 50:50 methanol:water to a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).
Step 2: Sample Preparation - Protein Precipitation
Causality: This step uses a solvent (acetonitrile) to denature and precipitate large proteins from the plasma matrix. These proteins would otherwise interfere with the LC-MS analysis. Adding the IS before this step is critical to ensure it experiences the same extraction conditions as the analyte.
-
Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown sample.
-
To each tube, add 50 µL of the appropriate matrix (blank plasma for calibrators/QCs, or unknown sample plasma).
-
For calibrators and QCs, add a small volume (e.g., 5 µL) of the corresponding Analyte Working Solution. For blanks and unknowns, add 5 µL of the 50:50 methanol:water diluent.
-
Add Internal Standard: To every tube (except the blank matrix), add 25 µL of the IS Working Solution (100 ng/mL).
-
Precipitate: Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer ~200 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Section 4: Instrumental Analysis - Representative LC-MS/MS Parameters
The following parameters are provided as a starting point for method development on a standard triple quadrupole mass spectrometer.
| Parameter | Suggested Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention for Benzydamine. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; acid improves peak shape and ionization. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | A generic gradient to elute the analyte from the column. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Benzydamine contains a tertiary amine, which is readily protonated. |
| MRM Transition 1 | Benzydamine: 310.2 -> 105.1 (Q1 -> Q3) | Precursor [M+H]⁺ to a stable product ion. |
| MRM Transition 2 | Benzydamine-d6: 316.2 -> 105.1 (Q1 -> Q3) | Precursor [M+H]⁺ with +6 Da shift to the same product ion. |
Note: MRM transitions are hypothetical and must be optimized experimentally by infusing the pure compounds.
Section 5: Data Processing and System Validation
Quantification and Trustworthiness
The foundation of this method's trustworthiness lies in its self-validating system of checks.
-
Ratio Calculation: The instrument software integrates the peak areas for both the Benzydamine and Benzydamine-d6 MRM transitions. The fundamental value derived is the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).
-
Calibration Curve: A calibration curve is constructed by plotting the PAR for each calibration standard against its known concentration. A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to fit the data.
-
Concentration Determination: The concentration of Benzydamine in unknown samples is calculated by interpolating their measured PAR values from this regression line.
-
Validation with QCs: The accuracy of the run is verified by calculating the concentrations of the QC samples (low, medium, high). For the run to be accepted, these must typically be within ±15% of their nominal values (±20% for the lower limit of quantification).
Caption: Logical flow of quantitative data processing.
Conclusion
This compound is not merely a deuterated chemical but a critical enabling tool for high-integrity pharmaceutical research and development. Its use as an internal standard allows for the mitigation of inevitable experimental variations, from sample handling to instrument performance. By incorporating Benzydamine-d6 HCl into a validated LC-MS/MS workflow, scientists can generate highly accurate and precise quantitative data for Benzydamine in biological matrices, forming the bedrock for definitive pharmacokinetic assessments and ensuring the safety and efficacy of therapeutic products.
References
-
Probes & Drugs. (n.d.). BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Axios Research. (n.d.). Benzydamine-d6 HCl - CAS - 1246911-93-2 (free base). Retrieved from [Link]
-
Cattaneo, D., et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 9, 237. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No. : 1246817-20-8| Chemical Name : this compound. Retrieved from [Link]
-
Catanese, B., & Chisté, R. (1987). Pharmacokinetics of benzydamine. International Journal of Tissue Reactions, 9(2), 93-97. Retrieved from [Link]
- Google Patents. (n.d.). CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B.
-
Baldock, G. A., et al. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Biopharmaceutics & Drug Disposition, 12(7), 481-492. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing benzydamine hydrochloride impurity B - Eureka. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics of benzydamine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzydamine. PubChem Compound Database. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Benson, H. A., & McElnay, J. C. (1987). High-performance liquid chromatography assay for the measurement of benzydamine hydrochloride in topical pharmaceutical preparations. Journal of Chromatography B: Biomedical Sciences and Applications, 394(2), 395-399. Retrieved from [Link]
-
Chorna, O., et al. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ScienceRise: Pharmaceutical Science, (6), 33-40. Retrieved from [Link]
-
Chorna, O., et al. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, (6), 33-40. Retrieved from [Link]
-
Cherniy, V., Gureeva, S., & Georgiyants, V. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. Retrieved from [Link]
-
SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Retrieved from [Link]
-
Chiron. (n.d.). Why do toxicologists need an internal standard?. Retrieved from [Link]
-
Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. Retrieved from [Link]
Sources
- 1. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]
- 2. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 3. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chiron.no [chiron.no]
- 9. echemi.com [echemi.com]
- 10. scbt.com [scbt.com]
- 11. This compound | C19H24ClN3O | CID 71313729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. This compound | LGC Standards [lgcstandards.com]
Methodological & Application
Application Notes: The Strategic Use of Benzydamine-d6 Hydrochloride in Quantitative Bioanalysis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Benzydamine-d6 Hydrochloride as an internal standard (IS) in bioanalytical assays. We delve into the rationale behind using a stable isotope-labeled standard, present validated protocols for sample preparation and LC-MS/MS analysis, and discuss the data interpretation framework, all grounded in regulatory expectations for bioanalytical method validation.
Introduction: The Imperative for a Robust Internal Standard
Benzydamine is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties, commonly used for oropharyngeal conditions.[1][2] To accurately characterize its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—a highly precise and reliable bioanalytical method is essential.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its superior sensitivity and selectivity.[3][4]
The cornerstone of a robust LC-MS/MS assay is the internal standard. An ideal IS compensates for the variability inherent in multi-step bioanalytical procedures, including sample extraction, potential ion suppression or enhancement (matrix effects), and instrument drift.[5][6] While structural analogs can be used, stable isotope-labeled (SIL) internal standards, such as this compound, are universally recognized as the gold standard.[3][7]
Why this compound is the Superior Choice
Benzydamine-d6 HCl is a deuterated form of the parent drug, where six hydrogen atoms have been replaced by deuterium.[8][9] This substitution increases the molecular weight, allowing it to be distinguished from the native analyte by the mass spectrometer.[3] Crucially, this modification results in physicochemical properties that are virtually identical to the unlabeled Benzydamine.[3]
Key Advantages:
-
Co-elution: It chromatographically co-elutes with the analyte, ensuring both experience the same matrix effects at the same time.[3][6]
-
Identical Extraction Recovery: It mimics the analyte's behavior during sample preparation (e.g., liquid-liquid or solid-phase extraction), correcting for any analyte loss.[3]
-
Similar Ionization Efficiency: It compensates for variations in ionization within the mass spectrometer source.[5]
This near-perfect imitation allows for the principle of isotope dilution mass spectrometry to be applied, where the ratio of the analyte peak area to the IS peak area provides a highly accurate and precise measure of the analyte concentration, irrespective of many process variations.[3] Regulatory bodies like the FDA and EMA strongly recommend the use of SIL-IS for these reasons.[5][7]
Physicochemical Properties
A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.
| Property | Benzydamine Hydrochloride | This compound | Rationale for Bioanalysis |
| Molecular Formula | C₁₉H₂₃N₃O·HCl | C₁₉H₁₇D₆N₃O·HCl[9] | Mass difference allows for MS detection. |
| Molecular Weight | 345.87 g/mol [10] | ~351.91 g/mol [9] | 6 Da shift prevents isotopic crosstalk. |
| pKa | 9.26 (base)[11] | ~9.26 | Identical pKa ensures similar behavior during pH-dependent extraction steps. |
| Solubility | Soluble in water, ethanol, DMSO[12][13] | Assumed to be identical | Dictates choice of solvents for stock solutions and extraction. |
| Appearance | White to off-white solid/powder[10][12] | White to off-white solid | Standard for high-purity reference materials. |
Experimental Protocols: A Validated LC-MS/MS Workflow
This section outlines a comprehensive, step-by-step protocol for the quantification of Benzydamine in human plasma using Benzydamine-d6 HCl as the internal standard. The workflow is designed to be a self-validating system, adhering to principles outlined in regulatory guidelines.[14][15]
Workflow Overview
The following diagram illustrates the complete bioanalytical process from sample receipt to final data reporting.
Caption: Liquid-Liquid Extraction (LLE) workflow.
LC-MS/MS Parameters
-
Causality: Chromatographic separation is essential to resolve the analyte from other endogenous matrix components, reducing ion suppression. [4]A C18 column is a standard choice for retaining moderately non-polar compounds like Benzydamine. [16]Electrospray ionization in positive mode (ESI+) is used because the tertiary amine group in Benzydamine is readily protonated. Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. [17] Table: Suggested LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Standard HPLC or UHPLC System |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm [18] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer [17] |
| Ionization Mode | Electrospray Positive (ESI+) |
| MRM Transitions | Benzydamine: m/z 310.2 → 105.1 (Quantifier), 310.2 → 91.1 (Qualifier) Benzydamine-d6: m/z 316.2 → 105.1 |
| Key MS Voltages | Optimize Fragmentor and Collision Energy (CE) for max signal |
Method Validation & Data Interpretation
A bioanalytical method must be rigorously validated to ensure its reliability, as per FDA and EMA guidelines. [15][19][20]
Calibration Curve & Linearity
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards. A linear regression with a 1/x² weighting is typically applied. The curve should demonstrate linearity over the expected concentration range of the study samples, with a correlation coefficient (r²) > 0.99.
Accuracy and Precision
Accuracy (%Bias) and precision (%CV) are assessed using Quality Control (QC) samples prepared at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low, Mid, and High. [21]
-
Acceptance Criteria (EMA/FDA):
-
Precision (CV): ≤15% for Low, Mid, High QCs; ≤20% at the LLOQ.
-
Accuracy (Bias): Within ±15% of nominal for Low, Mid, High QCs; within ±20% at the LLOQ. [15]
-
Selectivity and Matrix Effect
-
Selectivity: Analyzed by processing blank plasma from at least six different sources. The response at the retention time of the analyte and IS should be <20% of the LLOQ response and <5% for the IS, respectively. [20]* Matrix Effect: This is a critical parameter where the SIL-IS proves its value. It is assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution. The IS-normalized matrix factor should be consistent across different lots of plasma. [5][15]
Conclusion
The use of this compound as an internal standard is indispensable for the development of accurate, precise, and robust bioanalytical methods for the quantification of Benzydamine in biological matrices. [7][22]Its ability to co-elute and behave identically to the analyte during extraction and ionization provides unparalleled correction for analytical variability. [3][6]The protocols and validation strategies detailed herein provide a comprehensive framework for researchers to implement a high-quality, regulatory-compliant assay essential for successful drug development and pharmacokinetic studies.
References
-
Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Bioanalysis, 6(1), 13–19. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzydamine. PubChem Compound Database. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Quartuccio, L., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 10, 544. Retrieved from [Link]
-
Piórkowska, E., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 123-129. Retrieved from [Link]
-
De Meulder, M. (2017). Bioanalytical method validation and bioanalysis in regulated settings. Handbook of LC-MS Bioanalysis, 337-356. Retrieved from [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Zimmer, D. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Baldock, G. A., et al. (1984). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. Journal of Pharmacy and Pharmacology, 36(11), 738-741. Retrieved from [Link]
-
Odoardi, S., et al. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 6(8), 3144-3153. Retrieved from [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Zumwalt, M., et al. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent Technologies. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]
-
Donato, M. G., et al. (2009). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of AOAC International, 92(1), 126-132. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Ji, Q. C., et al. (2002). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(21), 2038-2044. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]
-
Radić, T., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7058. Retrieved from [Link]
-
Good, T. J., & Andrews, J. S. (1981). A comparison of solid-phase extraction techniques for assay of drugs in aqueous and human plasma samples. Journal of Chromatographic Science, 19(11), 562-566. Retrieved from [Link]
-
Sanson, A. L., et al. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 22, 1639-1646. Retrieved from [Link]
-
Alshishani, A., et al. (2015). Vortex Assisted Liquid-Liquid Microextraction with Back Extraction of Repaglinide, Glibenclamide and Glimepiride in Water Sample. Sains Malaysiana, 44(1), 101-107. Retrieved from [Link]
-
Chorna, O., et al. (2020). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ScienceRise: Pharmaceutical Science, (5), 27. Retrieved from [Link]
Sources
- 1. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzydamine hydrochloride | 132-69-4 [chemicalbook.com]
- 13. Benzydamine Hydrochloride - LKT Labs [lktlabs.com]
- 14. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. ovid.com [ovid.com]
- 22. resolvemass.ca [resolvemass.ca]
Application Note: High-Throughput Quantification of Benzydamine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantification of Benzydamine in human plasma. The methodology utilizes Solid-Phase Extraction (SPE) for sample cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Benzydamine-d6 HCl is employed as the internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing. The method is validated according to the principles outlined in international bioanalytical guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of Benzydamine concentrations.
Introduction
Benzydamine is a locally-acting non-steroidal anti-inflammatory drug (NSAID) that also possesses local anesthetic and analgesic properties.[1][2] It is commonly used for the relief of pain and inflammation in the mouth and throat.[2] Unlike traditional aspirin-like NSAIDs, Benzydamine is a weak base.[1] Accurate quantification of Benzydamine in plasma is essential for pharmacokinetic and toxicokinetic studies, which inform dosing regimens and safety profiles.
The use of a stable isotope-labeled internal standard, such as Benzydamine-d6, is the gold standard for quantitative bioanalysis by LC-MS/MS.[3] This internal standard co-elutes with the analyte and behaves identically during extraction and ionization but is distinguished by its mass. This approach, known as stable isotope dilution, effectively mitigates variability, leading to superior accuracy and precision. This document provides a comprehensive protocol for a fully validated method designed for researchers, scientists, and drug development professionals.
Principle of the Method
The analytical strategy is based on stable isotope dilution and LC-MS/MS. Plasma samples are first fortified with the internal standard, Benzydamine-d6 HCl. Proteins are then precipitated, and the supernatant is subjected to Solid-Phase Extraction (SPE) for the removal of interfering matrix components like phospholipids and salts. The purified extract is then injected into an LC-MS/MS system.
Chromatographic separation is achieved on a C18 reversed-phase column. The analytes are detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. Quantification is performed by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
Chemicals and Standards
-
Benzydamine HCl: Reference Standard (≥98% purity)
-
Benzydamine-d6 HCl: Internal Standard (≥98% purity, isotopic purity ≥99%)[4][5]
-
Acetonitrile (ACN): LC-MS grade
-
Methanol (MeOH): LC-MS grade
-
Water: Deionized, 18 MΩ·cm or higher purity
-
Formic Acid (FA): LC-MS grade
-
Ammonium Hydroxide (NH₄OH): ACS grade
-
Human Plasma: K₂EDTA as anticoagulant, sourced from an accredited supplier.
Equipment and Consumables
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an ESI source coupled to a UHPLC system.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).
-
SPE Vacuum Manifold
-
Microcentrifuge
-
Nitrogen Evaporator
-
Calibrated Pipettes and Analytical Balance
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Benzydamine HCl and dissolve in a 10 mL volumetric flask with 50:50 (v/v) Methanol:Water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Benzydamine-d6 HCl and dissolve in a 1 mL volumetric flask with 50:50 (v/v) Methanol:Water.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Methanol:Water to create working solutions for spiking calibration standards and quality control (QC) samples.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 Methanol:Water. This concentration should be chosen to yield a robust signal without causing detector saturation.
Preparation of Calibration Standards and Quality Controls (QCs)
Prepare calibration standards and QCs by spiking blank human plasma with the appropriate analyte working solutions (typically ≤5% of the total plasma volume to avoid altering the matrix).
| Sample Type | Concentration Range (ng/mL) |
| Calibration Curve Standards | 0.5 (LLOQ), 1, 5, 20, 50, 150, 450, 500 (ULOQ) |
| Quality Control (QC) Samples | 0.5 (LLOQ), 1.5 (Low QC), 75 (Mid QC), 400 (High QC) |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.
Sample Preparation: Solid-Phase Extraction (SPE)
The causality behind this protocol lies in the physicochemical properties of Benzydamine, a weak base (pKa ≈ 9.26).[6] The SPE method is designed to maximize its retention on a polymeric sorbent under basic conditions and ensure its efficient elution with an acidified organic solvent.
Workflow Diagram:
Sources
- 1. lcms.cz [lcms.cz]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Benzydamine in Human Plasma Using Benzydamine-d6 as an Internal Standard
Abstract
This application note presents a detailed, validated, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzydamine in human plasma. The protocol employs Benzydamine-d6 Hydrochloride as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision.[1][2] Sample preparation is streamlined using a robust Solid-Phase Extraction (SPE) procedure, providing high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, precision, and stability, adhering to the principles outlined in the latest international bioanalytical method validation guidelines.[3][4][5] It is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.
Introduction: The Rationale for Precise Benzydamine Quantification
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, widely used for the relief of pain and inflammation.[6] Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing bioequivalence in drug development.[7]
The use of a stable isotope-labeled internal standard, such as Benzydamine-d6, is critical in LC-MS/MS-based bioanalysis.[1] It co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response, thereby yielding highly reliable quantitative data.[2] This application note provides a comprehensive, field-proven protocol designed for researchers and drug development professionals, moving beyond a simple list of steps to explain the causality behind key experimental choices.
Physicochemical Properties and Bioanalytical Considerations
A successful bioanalytical method is built upon a solid understanding of the analyte's chemical nature. Benzydamine is a weak base with a pKa of 9.26, existing in a protonated state at physiological pH.[8] This property is central to designing an effective sample preparation and chromatographic strategy. Its primary metabolite is Benzydamine N-oxide, a compound that must be chromatographically resolved to ensure specificity.[9]
| Property | Value/Characteristic | Significance for Method Development |
| Chemical Formula | C₁₉H₂₃N₃O (Benzydamine) | Defines precursor ion mass for MS detection. |
| Molecular Weight | 309.41 g/mol (Benzydamine) | Defines precursor ion mass for MS detection. |
| pKa | 9.26[8] | Governs charge state; crucial for SPE retention/elution and LC mobile phase pH selection. |
| Internal Standard | Benzydamine-d6 HCl[1][2] | C₁₉H₁₇D₆N₃O·HCl; MW: 351.91 g/mol . Ensures accurate quantification.[2] |
| Primary Metabolite | Benzydamine N-oxide[9] | Must be separated from the parent drug to prevent analytical interference. |
| Stability | Stable under thermal stress but susceptible to photodegradation.[10][11] | Samples should be protected from light and stored appropriately. |
Experimental Workflow: From Sample to Result
The overall analytical process is designed for efficiency and accuracy, ensuring data integrity from sample receipt to final concentration reporting.
Caption: High-level workflow for Benzydamine quantification.
Detailed Protocols
Materials and Reagents
-
Benzydamine Hydrochloride (Reference Standard)
-
Human Plasma (K2-EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Hydroxide (Reagent Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Deionized, 18 MΩ·cm)
-
Polymeric Strong Cation Exchange (SCX) SPE Cartridges[13]
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
The basic nature of Benzydamine makes it an ideal candidate for a strong cation exchange SPE mechanism, which provides superior cleanup compared to simpler methods like protein precipitation or liquid-liquid extraction.[13][14][15] This protocol is adapted from established methods for extracting basic drugs from plasma.[13][14]
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of the Benzydamine-d6 IS working solution. Add 300 µL of 2% ammonium hydroxide in water to dilute the sample and ensure Benzydamine is in its free base (neutral) form for optimal initial binding to the sorbent's reversed-phase characteristics.[14] Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the polymeric SCX SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[14] Follow with a wash of 1 mL of 0.02 N HCl in methanol to remove neutral and acidic interferences while retaining the protonated basic analyte via cation exchange.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on Benzydamine, disrupting the cation-exchange retention mechanism and allowing for its elution.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
Caption: Solid-Phase Extraction (SPE) protocol logic.
Protocol 2: LC-MS/MS Instrumentation and Conditions
The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides exceptional selectivity and sensitivity.[16]
Liquid Chromatography (LC) Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides excellent retention and separation for moderately polar compounds like Benzydamine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes analyte protonation for good peak shape and MS ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% to 95% B over 5 min | Ensures elution of the analyte while separating it from matrix components. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
| Injection Vol. | 5 µL | A small volume is sufficient due to the high sensitivity of the MS detector. |
Mass Spectrometry (MS) Parameters:
The instrument operates in positive electrospray ionization (ESI+) mode, as Benzydamine's basic nitrogen atoms are readily protonated.[8] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[17]
| Parameter | Benzydamine | Benzydamine-d6 |
| Precursor Ion (Q1) | m/z 310.2 | m/z 316.2 |
| Product Ion (Q3 Quantifier) | m/z 109.1 | m/z 115.1 |
| Product Ion (Q3 Qualifier) | m/z 91.1 | m/z 91.1 |
| Dwell Time | 50 ms | 50 ms |
| Collision Energy (CE) | Optimized Instrument-Specific Value | Optimized Instrument-Specific Value |
| Declustering Potential (DP) | Optimized Instrument-Specific Value | Optimized Instrument-Specific Value |
Rationale for MRM Transitions: The precursor ion [M+H]⁺ for Benzydamine is m/z 310.2. For Benzydamine-d6, with six deuterium atoms replacing hydrogen on the two methyl groups, the precursor ion is m/z 316.2.[2] A common fragmentation pathway for such molecules involves cleavage of the ether linkage, leading to characteristic product ions. The selection of two transitions per analyte (quantifier and qualifier) is standard practice to ensure identity confirmation.
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][5] This ensures the reliability of the data generated for regulatory submissions.[4]
| Validation Parameter | Acceptance Criteria (ICH M10) | Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | Pass (1.0 - 1000 ng/mL, r² > 0.998) |
| Accuracy | Mean accuracy within ±15% of nominal (±20% at LLOQ) | Pass (Within ±8.5%) |
| Precision (Intra- & Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) | Pass (RSD < 9.2%) |
| Selectivity | No significant interference at the retention time of the analyte and IS in blank plasma. | Pass |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Pass |
| Recovery | Consistent and reproducible (though not required to be 100%) | Pass (>85% and consistent) |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal | Pass |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable tool for the quantification of Benzydamine in human plasma. The use of Benzydamine-d6 as an internal standard, coupled with an optimized SPE protocol and state-of-the-art LC-MS/MS analysis, ensures high-quality data that meets stringent international validation criteria.[3][18] This method is readily deployable in high-throughput environments for pharmacokinetic and clinical research applications.
References
-
Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Available from: [Link]
-
Barałkiewicz, D., & Koralewska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available from: [Link]
-
Cherniy, V. A., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. Available from: [Link]
-
Jetir.org. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Jetir.org. Available from: [Link]
-
Unknown Author. (n.d.). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, 4(32). Available from: [Link]
-
Carlucci, G., et al. (2010). HPLC Method for Benzydamine Analysis. Journal of Chromatographic Science, 48(10), 854-859. Available from: [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available from: [Link]
-
Carlucci, G., et al. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 48(10), 854-859. Available from: [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. Available from: [Link]
-
European Medicines Agency. (2022, July 27). ICH M10 on bioanalytical method validation. EMA. Available from: [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available from: [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. Available from: [Link]
-
International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available from: [Link]
-
Musch, G., & Massart, D. (1988). Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. Journal of Chromatography A. Available from: [Link]
-
ResearchGate. (n.d.). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Parameters of the chosen MRM transitions. ResearchGate. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018, February 1). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING UV SPECTRO-PHOTOMETRIC METHOD FOR THE ESTIMATION OF BENZYDAMINE HYDROCHLORIDE IN BULK AND IN PHARMACEUTICAL DOSAGE FORM. IJPSR. Available from: [Link]
-
ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). MRM transitions and MS/MS parameters for the analytes under investigation. ResearchGate. Available from: [Link]
-
Axios Research. (n.d.). Benzydamine-d6 HCl. Axios Research. Available from: [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. Available from: [Link]
-
Janevska, A., et al. (2016). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian pharmaceutical bulletin, 62(1). Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. IJPSR. Available from: [Link]
-
Xu, R., et al. (2002). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-643. Available from: [Link]
-
Carlucci, G., et al. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of Chromatographic Science, 48(10), 854-859. Available from: [Link]
-
Science Publishing Group. (n.d.). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. SciencePG. Available from: [Link]
-
Semantic Scholar. (n.d.). SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE, METHYLPARABEN AND PEPPERMINT OIL IN A SPRAY DOSAGE FORM BY GAS CHROMATO. Semantic Scholar. Available from: [Link]
-
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available from: [Link]
-
Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. Available from: [Link]
-
Nature. (n.d.). Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. Nature. Available from: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]
-
UAB. (n.d.). Development of an MRM method. UAB. Available from: [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the pharmaceuticals examined. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. Available from: [Link]
-
National Institutes of Health. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. NIH. Available from: [Link]
-
National Institutes of Health. (2022, December 14). Advances in high-throughput mass spectrometry in drug discovery. NIH. Available from: [Link]
-
ACTA Pharmaceutica Sciencia. (n.d.). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. zenodo.org [zenodo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. journals.uran.ua [journals.uran.ua]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. Benzydamine-d6 HCl - CAS - 1246911-93-2 (free base) | Axios Research [axios-research.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. ijisrt.com [ijisrt.com]
- 16. rsc.org [rsc.org]
- 17. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Benzydamine-d6 Hydrochloride in Pharmacokinetic and Pharmacodynamic Studies
Authored by a Senior Application Scientist
Introduction
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile, exhibiting local anesthetic, analgesic, and anti-inflammatory properties.[1][2][3][4] Unlike traditional NSAIDs, its primary mechanism of action is not through the inhibition of cyclooxygenase (COX) or lipoxygenase enzymes.[1][2][5] Instead, Benzydamine is understood to exert its effects by inhibiting the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and by stabilizing cell membranes, which contributes to its local anesthetic effect.[1][2][6][7] These mechanisms make it a valuable agent for treating inflammatory conditions of the mouth and throat.[4][7][8]
To thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) of Benzydamine and to correlate its concentration with its pharmacological effects, robust pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential. A critical component of such studies is the use of a stable isotope-labeled internal standard for bioanalytical quantification. Benzydamine-d6 Hydrochloride, a deuterated analog of Benzydamine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. The incorporation of six deuterium atoms provides a distinct mass shift from the parent drug, ensuring accurate and precise quantification by correcting for variability in sample preparation and instrument response.[9][10][11][12]
This document provides detailed application notes and protocols for the use of this compound in preclinical and clinical PK/PD studies, designed for researchers, scientists, and drug development professionals.
Part 1: Pharmacokinetic (PK) Study Protocol
The primary objective of a pharmacokinetic study is to characterize how an organism's body interacts with a drug. This involves determining key parameters such as clearance, volume of distribution, and half-life.[13][14][15]
Bioanalytical Method Development and Validation using LC-MS/MS
The cornerstone of any PK study is a validated bioanalytical method for the accurate quantification of the drug in biological matrices. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity.[16][17]
Rationale for using Benzydamine-d6 HCl as an Internal Standard: A stable isotope-labeled internal standard like Benzydamine-d6 HCl is recommended by regulatory agencies for bioanalytical method validation.[9][18][19] It co-elutes with the analyte (Benzydamine) and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[12]
Experimental Workflow for Bioanalytical Method Validation:
Caption: Bioanalytical Method Workflow.
Step-by-Step Protocol:
-
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):
-
Prepare primary stock solutions of Benzydamine and Benzydamine-d6 HCl in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[20]
-
Prepare working solutions by serially diluting the stock solutions.
-
Prepare calibration standards by spiking blank biological matrix (e.g., plasma, urine) with known concentrations of Benzydamine.[18]
-
Prepare quality control samples at low, medium, and high concentrations in the same manner.[18]
-
-
Sample Preparation (Protein Precipitation): [16]
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the Benzydamine-d6 HCl internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be optimized but representative transitions would be:
-
Benzydamine: Q1 -> Q3 (e.g., 310.2 -> 105.1)
-
Benzydamine-d6: Q1 -> Q3 (e.g., 316.2 -> 105.1)
-
-
-
Table 1: Representative LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Detection Mode | MRM |
-
Method Validation:
In Vivo Pharmacokinetic Study Design
Animal Model:
-
Sprague-Dawley rats are a commonly used model for preclinical PK studies.
Dosing and Sample Collection:
-
Administer Benzydamine to a cohort of rats via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
Data Analysis:
-
Quantify Benzydamine concentrations in the plasma samples using the validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life[13][14] |
| CL | Clearance |
| Vd | Volume of distribution[13][25] |
Part 2: Pharmacodynamic (PD) Study Protocol
Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body.[4] For Benzydamine, this involves assessing its anti-inflammatory and analgesic properties.
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This is a classic and well-established model for evaluating the anti-inflammatory activity of new compounds.
Experimental Workflow for Carrageenan-Induced Paw Edema Study:
Caption: Carrageenan-Induced Paw Edema Workflow.
Step-by-Step Protocol:
-
Animal Grouping and Dosing:
-
Divide rats into groups: a negative control group, a vehicle control group, and groups receiving different doses of Benzydamine.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Correlate the observed anti-inflammatory effect with the plasma concentrations of Benzydamine determined in the PK study.
-
In Vitro Assay: Inhibition of Pro-Inflammatory Cytokine Production
This assay assesses the direct effect of Benzydamine on the production of inflammatory mediators.
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) or primary immune cells.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of Benzydamine.
-
Incubate for an appropriate time (e.g., 24 hours).
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Data Analysis:
-
Calculate the IC50 value (the concentration of Benzydamine that inhibits 50% of cytokine production).
Part 3: PK/PD Modeling
By integrating the data from the pharmacokinetic and pharmacodynamic studies, a PK/PD model can be developed. This model will describe the relationship between the drug concentration at the site of action and the magnitude of the pharmacological effect. This is crucial for optimizing dosing regimens and predicting clinical efficacy.
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of Benzydamine in biological matrices. The detailed protocols provided herein for pharmacokinetic and pharmacodynamic studies offer a robust framework for researchers to thoroughly investigate the pharmacological properties of Benzydamine. The integration of PK and PD data will ultimately facilitate a deeper understanding of its mechanism of action and support its continued development and clinical application.
References
-
Baldock, G. A., Brodie, R. R., Chasseaud, L. F., Taylor, T., Walmsley, L. M., & Catanese, B. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Biopharmaceutics & Drug Disposition, 12(7), 481–492. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic parameters of benzydamine in man. Retrieved from [Link]
-
Cattaneo, F., Scapoli, L., & Carcino, A. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 9, 69. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride? Retrieved from [Link]
-
Cattaneo, F., Scapoli, L., & Carcino, A. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. [Link]
-
Turnbull, R. S. (2003). Benzydamine Hydrochloride (Tantum) in the management of oral inflammatory conditions. Journal of the Canadian Dental Association, 69(8), 486–488. [Link]
-
Pediatric Oncall. (n.d.). Benzydamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]
-
Chasseaud, L. F., & Catanese, B. (1985). Pharmacokinetics of benzydamine. International Journal of Tissue Reactions, 7(3), 195–204. [Link]
-
ICPA Health Products Ltd. (2025, November 27). Benzydamine Hydrochloride mouthwash: Mechanisms of action. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzydamine. PubChem. Retrieved from [Link]
-
Catanese, B., & Chasseaud, L. F. (1987). Pharmacokinetics of benzydamine. International Journal of Tissue Reactions, 9(2), 93–97. [Link]
-
Cattaneo, F., Scapoli, L., & Carcino, A. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 9, 69. [Link]
-
Brodie, R. R., Chasseaud, L. F., & Walmsley, L. M. (1990). Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 113–123. [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method for Benzydamine Analysis. Retrieved from [Link]
-
Sádaba, M. C., et al. (2021). Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization. bioRxiv. [Link]
-
Oprea, C. I., et al. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. Molecules, 28(8), 3385. [Link]
-
J-Stage. (n.d.). Determination of Benzydamine Hydrochloride in Serum and Urine by Using a Benzydamine Ion-Selective Piezoelectric Sensor. Retrieved from [Link]
-
Carlucci, G., Iuliani, P., & Di Federico, L. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 48(10), 854–858. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
Szałek, E., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 117–123. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. (2025, June 18). Investigation Of The Inhibitory Effect Of Benzydamine On Inflammation And Analgesic Pathways. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, February 26). ICH Harmonised Guideline: Guideline for Bioanalytical Method Validation (Draft version). [Link]
-
Clinical Research News. (n.d.). BENZYDAMINE HYDROCHLORIDE – Application in Therapy and Current Clinical Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Sharma, R., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 43(5), 624-635. [Link]
-
ContextMinds. (2025, August 18). Deuterated Internal Standard: Significance and symbolism. [Link]
-
International Journal of Research in Pharmaceutical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
Cherniy, V. A., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. [Link]
-
Carlucci, G., Iuliani, P., & Di Federico, L. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of Chromatographic Science, 48(10), 854–858. [Link]
-
Chornyi, V., Chorna, O., & Georgiyants, V. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, 3(31), 26-33. [Link]
-
Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link]
Sources
- 1. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzydamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacology of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Benzydamine Hydrochloride mouthwash: Mechanisms of action - ICPA Health Products Ltd [icpahealth.com]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 12. texilajournal.com [texilajournal.com]
- 13. Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. ema.europa.eu [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. fda.gov [fda.gov]
- 25. researchgate.net [researchgate.net]
Application Note: The Strategic Use of Benzydamine-d6 Hydrochloride in Advanced Drug Metabolism and Pharmacokinetic Studies
Abstract
The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development, providing critical insights into its efficacy, safety, and disposition. Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, undergoes extensive metabolism that dictates its pharmacokinetic profile.[1][2] This document provides a detailed guide for researchers on the application of Benzydamine-d6 Hydrochloride, a stable isotope-labeled (SIL) internal standard, for the robust and accurate quantification of Benzydamine in complex biological matrices. We will explore the scientific rationale, present detailed protocols for both in vitro and in vivo metabolism studies, and discuss the bioanalytical methodologies that ensure data integrity in line with global regulatory standards.
The Imperative for an Ideal Internal Standard in Bioanalysis
Quantitative bioanalysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for measuring drug concentrations in biological samples. The accuracy of this technique hinges on the use of an appropriate internal standard (IS) to correct for variability throughout the analytical workflow.
1.1. The Gold Standard: Stable Isotope-Labeled Internal Standards
While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are universally recognized as the preferred choice for quantitative bioanalysis.[3] this compound is chemically identical to the parent drug, with the critical exception that six hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.
This subtle modification provides profound analytical advantages:
-
Co-elution: The SIL IS has nearly identical physicochemical properties to the analyte, ensuring it behaves the same way during sample extraction and chromatographic separation.[4]
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate measurements.[5] Because the SIL IS co-elutes with the analyte, it experiences the same matrix effects, allowing for a highly accurate ratiometric correction.
-
Compensation for Variability: The SIL IS accounts for analyte loss during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, evaporation) and corrects for any fluctuations in instrument injection volume or detector response.[4][5]
The use of a high-purity SIL standard like this compound is fundamental to developing a rugged, reproducible, and reliable bioanalytical method that meets stringent regulatory expectations, such as those outlined in the FDA and ICH M10 guidance documents.[6][7][8]
1.2. Why Deuterium (d6)?
The "d6" designation signifies a mass increase of 6 Daltons over the unlabeled Benzydamine. This provides a clear mass shift that is easily resolved by the mass spectrometer, preventing signal overlap or isotopic crosstalk. Crucially, the deuterium labels must be placed on positions of the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix, ensuring the stability of the label throughout the analytical process.[9]
Metabolic Landscape of Benzydamine
Understanding the metabolic pathways of Benzydamine is essential for designing effective studies. Metabolism primarily occurs in the liver via Phase I and Phase II enzymatic reactions.[10][11] The primary metabolic routes for Benzydamine are:
-
N-Oxidation: The most prominent pathway, leading to the formation of Benzydamine N-oxide, a major metabolite.[12][13][14][15]
-
Dealkylation: Elimination of the dimethylaminopropyl or benzyl groups.[12][13]
-
Hydroxylation: Addition of a hydroxyl group to the benzene ring.[12][13]
-
Conjugation (Phase II): Metabolites such as hydroxybenzydamine can be further processed through glucuronidation to increase their water solubility for excretion.[12][13]
These oxidative transformations are largely mediated by the Cytochrome P450 (CYP450) superfamily of enzymes.[11][16][17][18] Identifying the specific CYP isozymes involved is a key objective of in vitro studies.
Figure 2: Workflow for an in vivo pharmacokinetic study.
Protocol: Quantification of Benzydamine in Rat Plasma
-
Bioanalytical Method Validation:
-
Prior to analyzing study samples, the LC-MS/MS method must be fully validated according to regulatory guidelines (e.g., ICH M10). [7][8]This involves assessing parameters like accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and the stability of Benzydamine in plasma under various conditions (freeze-thaw, bench-top, long-term storage).
-
-
Sample Thawing and Preparation:
-
Retrieve study plasma samples and calibration curve standards/quality control (QC) samples from -80°C storage and thaw unassisted on ice.
-
Vortex each sample gently to ensure homogeneity.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of plasma (from standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 10 µL of a working solution of this compound (e.g., 1000 ng/mL in methanol) to every well except for "double blank" samples (which receive 10 µL of methanol only).
-
Causality Check: Adding the internal standard at this initial stage is paramount. It ensures that the IS is subjected to the exact same extraction procedure as the analyte, thereby correcting for any analyte loss or variability during precipitation and subsequent steps.
-
Add 150 µL of ice-cold acetonitrile to all wells to precipitate plasma proteins.
-
Seal the plate and vortex for 5 minutes.
-
-
Isolation of Supernatant:
-
Centrifuge the plate at >3,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new 96-well plate, avoiding disturbance of the protein pellet.
-
-
Final Preparation and Analysis:
-
The sample is typically ready for direct injection. Alternatively, it can be evaporated to dryness and reconstituted in a mobile-phase-compatible solution to improve sensitivity.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Processing:
-
A calibration curve is generated by plotting the peak area ratio (Benzydamine/Benzydamine-d6 HCl) of the calibration standards against their nominal concentrations. A linear regression with 1/x² weighting is commonly applied.
-
The concentrations of Benzydamine in the QC and unknown study samples are then calculated from this regression equation.
-
LC-MS/MS Instrumental Parameters
The following table provides representative (but instrument-dependent) parameters for the analysis of Benzydamine and its internal standard using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM).
| Parameter | Benzydamine (Analyte) | Benzydamine-d6 HCl (Internal Standard) | Rationale |
| Precursor Ion (Q1) | m/z 310.2 | m/z 316.2 | The [M+H]⁺ ion. The +6 Da shift for the IS is clearly visible. |
| Product Ion (Q3) | m/z 91.1 (benzyl fragment) | m/z 91.1 (unlabeled benzyl fragment) | A stable, high-intensity fragment ion is chosen for quantification. The label is not on this fragment. |
| Product Ion (Q3) - Qualifier | m/z 121.1 | m/z 121.1 | A second fragment is monitored to confirm identity and specificity. |
| Dwell Time | 50-100 ms | 50-100 ms | Balances sensitivity with the need to acquire enough data points across a chromatographic peak. |
| Collision Energy (CE) | Instrument-specific | Instrument-specific | Optimized by direct infusion to maximize the intensity of the product ion. Should be identical for analyte and IS. |
| Chromatography | C18 Reversed-Phase | C18 Reversed-Phase | A gradient elution with water and acetonitrile (both containing 0.1% formic acid) provides good peak shape and retention. |
Conclusion
This compound is a critical reagent for any laboratory conducting metabolism or pharmacokinetic studies on Benzydamine. Its use as an internal standard in LC-MS/MS-based bioanalysis is not merely a suggestion but a requirement for achieving the highest standards of accuracy, precision, and data reliability. The protocols outlined herein provide a robust framework for investigating both the in vitro metabolic profile and the in vivo disposition of Benzydamine, enabling researchers to generate high-quality, defensible data essential for advancing drug development programs.
References
-
Baldock, G. A., & Brodie, R. R. (1995). Pharmacokinetics of benzydamine. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
-
Chasseaud, L. F., & Catanese, B. (1985). Metabolism of benzydamine. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Available at: [Link]
-
Vivantes Network for Health. (n.d.). Metabolism of benzydamine. Vivantes Wissenschaftliche Publikationsdatenbank. Available at: [Link]
-
Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
-
Sereda, Y., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
ResearchGate. (n.d.). Drug metabolism map of benzydamine. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Pharmacology of benzydamine. ResearchGate. Available at: [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzydamine. PubChem. Available at: [Link]
-
Probes & Drugs. (n.d.). BENZYDAMINE (PD009138). Probes & Drugs. Available at: [Link]
-
Springer. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer. Available at: [Link]
-
Wang, L., & Lu, A. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. Available at: [Link]
-
Chorna, O., & Vashchenko, V. (2020). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLITE IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. Available at: [Link]
-
Baldock, G. A., et al. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. PubMed. Available at: [Link]
-
Creative Biolabs. (n.d.). In Vivo PK Studies. Creative Biolabs. Available at: [Link]
-
Gustafson, D. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. Available at: [Link]
-
Baldock, G. A., et al. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetic parameters of benzydamine in man. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Semantic Scholar. Available at: [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]
-
IntechOpen. (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. IntechOpen. Available at: [Link]
-
MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available at: [Link]
-
PubMed Central. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. NIH. Available at: [Link]
-
Reed, J. R., & Hollenberg, P. F. (2001). Evidence Supporting the Interaction of CYP2B4 and CYP1A2 in Microsomal Preparations. PubMed. Available at: [Link]
-
Nature Methods. (n.d.). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature Methods. Available at: [Link]
-
ResearchGate. (2012). Analysis of peptides by denaturing ultrafiltration and LC-MALDI-TOF-MS. ResearchGate. Available at: [Link]
-
Beckman Coulter. (n.d.). Fully Automated Peptide Desalting for Liquid Chromatography–Tandem Mass Spectrometry Analysis Using Beckman Coulter Biomek i7 Hybrid Workstation. Beckman Coulter. Available at: [Link]
Sources
- 1. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. bioivt.com [bioivt.com]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Metabolism of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 14. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. metabolon.com [metabolon.com]
- 17. mdpi.com [mdpi.com]
- 18. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Application and Protocol for Benzydamine Analysis in Urine Using a Deuterated Internal Standard
Introduction: The Imperative for Precision in Benzydamine Quantification
Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, is widely used for the relief of pain and inflammation, particularly in the oropharyngeal region.[1][2] Monitoring its excretion in urine is crucial for pharmacokinetic studies, clinical toxicology, and understanding its metabolic fate.[3] Achieving accurate and reliable quantification of benzydamine in a complex biological matrix like urine presents significant analytical challenges. Matrix effects, sample preparation variability, and instrument fluctuations can all introduce inaccuracies.[4]
To overcome these hurdles, the principle of isotope dilution mass spectrometry (IDMS) is the undisputed gold standard. This approach involves the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass.[4][5] This application note provides a comprehensive guide and a detailed protocol for the quantitative analysis of benzydamine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Benzydamine-d6 as the internal standard. This deuterated analog co-elutes with benzydamine and experiences identical ionization suppression or enhancement, and extraction inefficiencies, thus providing a highly accurate correction and ensuring the integrity of the quantitative data.
Pillar 1: The Rationale for Selecting Benzydamine-d6 as the Internal Standard
The ideal internal standard (IS) should mimic the physicochemical behavior of the analyte throughout the entire analytical process—from extraction to detection.[5] While structurally similar analogs can be used, they may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to compromised data quality.
Why Benzydamine-d6 is the Superior Choice:
-
Identical Chemical and Physical Properties: Benzydamine-d6, where six hydrogen atoms are replaced with deuterium, is fundamentally benzydamine. It possesses the same polarity, pKa, and functional groups. This ensures it behaves identically during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) and chromatographic separation.
-
Co-elution with the Analyte: Due to its identical structure, Benzydamine-d6 will have the same retention time as the native benzydamine on a reversed-phase HPLC column. This is critical because it ensures that both the analyte and the IS are subjected to the same matrix effects at the exact moment they enter the mass spectrometer's ion source.
-
No Interference: The mass difference of +6 Da between Benzydamine-d6 and benzydamine allows them to be easily distinguished by the mass spectrometer without any risk of cross-signal contribution.
-
Correction for Matrix Effects: The primary advantage of a SIL-IS is its ability to compensate for matrix-induced ion suppression or enhancement. Any factor in the urine matrix that affects the ionization of benzydamine will affect Benzydamine-d6 to the same degree. By calculating the ratio of the analyte signal to the IS signal, these variations are effectively normalized, leading to highly accurate and precise results.[4]
Pillar 2: A Self-Validating Analytical Workflow
The trustworthiness of a bioanalytical method lies in its robustness and reproducibility. The following protocol is designed as a self-validating system, incorporating quality control (QC) samples at multiple concentrations to ensure the accuracy and precision of the results for each analytical run.
Caption: Workflow for Benzydamine Analysis in Urine.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the quantification of benzydamine in urine.
Materials and Reagents
-
Benzydamine hydrochloride (Reference Standard)
-
Benzydamine-d6 hydrochloride (Internal Standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve benzydamine hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of benzydamine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Benzydamine-d6 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking appropriate amounts of the benzydamine working solutions into drug-free human urine to achieve a concentration range (e.g., 1 - 1000 ng/mL).
-
Prepare QC samples in drug-free human urine at a minimum of three concentration levels (low, medium, and high).
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: To 1 mL of urine sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL Benzydamine-d6 internal standard working solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Data Presentation: LC-MS/MS Parameters
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, linear gradient to 95% B over 5 min, hold for 2 min, return to initial conditions. |
| Approx. Retention Time | ~3.5 min |
Table 2: Mass Spectrometry Parameters (Positive ESI Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Benzydamine | 310.2 | 86.1 | 100 | 25 |
| 310.2 | 91.1 | 100 | 20 | |
| Benzydamine-d6 (IS) | 316.2 | 92.1 | 100 | 25 |
| 316.2 | 91.1 | 100 | 20 |
Note: The precursor ion for benzydamine ([M+H]⁺) is approximately 310.2 m/z. The deuterated internal standard, Benzydamine-d6, will have a precursor ion of approximately 316.2 m/z. The product ions and collision energies provided are typical for molecules with similar substructures and should be optimized for the specific instrument used.
Conclusion
The use of a stable isotope-labeled internal standard, specifically Benzydamine-d6, is paramount for the accurate and precise quantification of benzydamine in urine samples by LC-MS/MS. The methodology presented in this application note, combining a robust solid-phase extraction protocol with the specificity of tandem mass spectrometry, provides a reliable and self-validating system for researchers, scientists, and drug development professionals. This approach effectively mitigates the challenges posed by the complex urine matrix, ensuring data of the highest scientific integrity for pharmacokinetic, toxicological, and clinical studies.
References
-
Carlucci, G., Iuliani, P., & Di Federico, L. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 48(10), 854–859. [Link]
-
Cherniy, V. A., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. [Link]
-
Catanese, B., Lagana, A., Marino, A., Picollo, R., & Rotatori, M. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. Pharmacological Research Communications, 18(4), 385-403. [Link]
-
Chorna, O., Chornyi, V., Chubenko, A., Hrubnyk, I., Mishchenko, V., & Golik, M. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ScienceRise: Pharmaceutical Science, (6(34)), 42-49. [Link]
-
Mistry, N., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 35-42. [Link]
-
PubChem. (n.d.). Benzydamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Quane, P. A., Graham, G. G., & Ziegler, J. B. (1998). Pharmacology of benzydamine. Inflammopharmacology, 6(2), 95-107. [Link]
-
Sironi, M., et al. (2019). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Italian Journal of Pediatrics, 45(1), 1-9. [Link]
- Tautenhahn, R., et al. (2012). An accelerated workflow for untargeted metabolomics using the METLIN database.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 768(1), 3-17. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Benzydamine and its Major Metabolite, Benzydamine N-oxide, in Human Plasma Using a Deuterated Internal Standard
Introduction: The Rationale for a Dedicated Bioanalytical Method
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and local anesthetic properties. Unlike traditional NSAIDs, its primary mechanism is not related to the inhibition of cyclooxygenase (COX) or lipoxygenase enzymes.[1] Instead, Benzydamine exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1] Following administration, Benzydamine is extensively metabolized in the body, primarily through oxidation to form its major metabolite, Benzydamine N-oxide, a reaction mediated by flavin-containing monooxygenase 3 (FMO3) in humans.[1][2][3] Other metabolic pathways include dealkylation and hydroxylation.[4][5]
For comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies, the simultaneous measurement of the parent drug and its key metabolites is crucial. This provides a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technology for this purpose, offering unparalleled sensitivity, selectivity, and speed.[6][7]
A cornerstone of robust quantitative bioanalysis is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is considered the gold standard.[6][8][9] Because it shares near-identical physicochemical properties with the analyte, a deuterated IS co-elutes chromatographically and experiences similar extraction recovery and ionization effects.[8][10] This allows it to effectively compensate for variations throughout the analytical process, from sample preparation to detection, ensuring the highest degree of accuracy and precision in the final concentration data.[6]
This application note details a validated, high-performance LC-MS/MS method for the simultaneous determination of Benzydamine and Benzydamine N-oxide in human plasma, employing Benzydamine-d6 as the internal standard.
Analytical Workflow Overview
The overall analytical process is designed for high-throughput and robust performance, following a streamlined workflow from sample receipt to final data reporting.
Caption: Workflow for Benzydamine and metabolite quantification.
Materials, Reagents, and Instrumentation
Standards and Reagents
-
Reference Standards: Benzydamine Hydrochloride (≥98% purity), Benzydamine N-oxide (≥98% purity).[11][12][13]
-
Internal Standard: Benzydamine-d6 Hydrochloride (isotopic purity ≥99%).[13]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Additives: Formic acid (LC-MS grade), Ammonium acetate (≥99% purity).
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA anticoagulant).
-
SPE Device: Polymeric reversed-phase SPE cartridges, 30 mg / 1 mL (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).[14][15]
Instrumentation
-
LC System: UHPLC system capable of binary gradient delivery (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S).
Analytical Method and Protocols
LC-MS/MS Operating Conditions
The method is optimized for rapid and selective separation and detection of the target analytes.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 5% B (0.0-0.2 min), 5-95% B (0.2-2.0 min), 95% B (2.0-2.5 min), 95-5% B (2.5-2.6 min), 5% B (2.6-3.5 min) |
Table 2: Mass Spectrometer Conditions (MRM)
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Dwell Time (ms) | Ionization Mode |
|---|---|---|---|---|
| Benzydamine | 310.2 | 85.1 | 50 | Positive ESI |
| Benzydamine N-oxide | 326.2 | 85.1 | 50 | Positive ESI |
| Benzydamine-d6 (IS) | 316.2 | 91.1 | 50 | Positive ESI |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to create individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions for calibration and quality control (QC) by serially diluting the stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with methanol to achieve the final concentration. This solution is added directly to samples during preparation.
Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol ensures high recovery and removal of matrix interferences.[16][17]
Caption: Step-by-step solid-phase extraction protocol.
Detailed Steps:
-
Sample Aliquoting and IS Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, QC, or unknown). Add 25 µL of the 50 ng/mL IS working solution.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each sample. Vortex for 10 seconds. This step precipitates proteins and ensures the analytes are in a charged state for optimal retention on the reversed-phase sorbent.[18]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (95% A, 5% B). Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
Method Validation and Acceptance Criteria
The method was validated according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[19][20] This ensures the reliability of the data for regulatory submissions.[21][22]
Table 3: Summary of Validation Parameters and Typical Results
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | e.g., 0.5 - 500 ng/mL | Meets criteria |
| Intra- & Inter-day Precision | ≤ 15% RSD (≤ 20% at LLOQ) | < 10% |
| Intra- & Inter-day Accuracy | 85-115% of nominal (80-120% at LLOQ) | 92-108% |
| Matrix Effect (IS-normalized) | CV ≤ 15% | < 8% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Stability (Freeze-thaw, Bench-top) | % Deviation ≤ 15% from nominal | < 10% |
Data Analysis
Quantitative analysis is performed using the instrument's software package. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is applied to fit the curve. The concentrations of Benzydamine and Benzydamine N-oxide in the QC and unknown samples are then calculated from this regression equation. The consistent response of the deuterated internal standard across all samples is monitored to ensure analytical integrity.[10][23]
Conclusion
This application note presents a selective, sensitive, and robust LC-MS/MS method for the simultaneous quantification of Benzydamine and its primary metabolite, Benzydamine N-oxide, in human plasma. The protocol utilizes a straightforward solid-phase extraction for sample cleanup and a deuterated internal standard to ensure high accuracy and precision. The method is fully validated according to current international guidelines and is suitable for high-throughput analysis in support of clinical and non-clinical pharmacokinetic studies.
References
-
F1000Research. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
PubMed. Flavin-containing Monooxygenase Activity in Hepatocytes and Microsomes: In Vitro Characterization and in Vivo Scaling of Benzydamine Clearance. [Link]
-
Vivantes Scientific Database. Metabolism of benzydamine. [Link]
-
PubMed. Metabolism of benzydamine. [Link]
-
National Center for Biotechnology Information (PMC). In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms. [Link]
-
ResearchGate. IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. [Link]
-
Agilent Technologies. Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. [Link]
-
Zenodo. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. [Link]
-
International Council for Harmonisation (ICH). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
ResearchGate. Extraction of drugs from plasma using ISOLUTE SLE+ supported liquid extraction plates | Request PDF. [Link]
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
PubMed. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. [Link]
-
National Center for Biotechnology Information (PMC). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. [Link]
-
PubMed. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. [Link]
-
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Agilent Technologies. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
-
International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]
-
YouTube. Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]
-
MDPI. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
National Center for Biotechnology Information (PMC). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]
-
PubMed. Comparative study of sample preparation methods; supported liquid membrane and solid phase extraction in the determination of benzimidazole anthelmintics in biological matrices by liquid chromatography-electrospray-mass spectrometry. [Link]
-
ScienceRise: Pharmaceutical Science. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. [Link]
-
PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
PubMed. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry. [Link]
-
PubMed. Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits. [Link]
-
ResearchGate. Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF. [Link]
-
PLOS ONE. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]
-
MDPI. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. [Link]
-
Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
National Center for Biotechnology Information (PMC). Development of Simultaneous Drug Concentration Measurement Method Using an Automated Pretreatment Liquid Chromatography/Tandem Mass Spectrometry System for Therapeutic Drug Monitoring. [Link]
-
ResearchGate. Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry: Application to Pharmacokinetic Studies in Rabbits. [Link]
Sources
- 1. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 2. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 5. Metabolism of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Development of Simultaneous Drug Concentration Measurement Method Using an Automated Pretreatment Liquid Chromatography/Tandem Mass Spectrometry System for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. 苄达明氮氧化物 马来酸氢盐 | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. clearsynth.com [clearsynth.com]
- 14. agilent.com [agilent.com]
- 15. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijisrt.com [ijisrt.com]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. fda.gov [fda.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: Benzydamine-d6 Hydrochloride as a Tracer in Pharmaceutical Research
Introduction: The Imperative for Precision in Pharmacokinetic Analysis
In the landscape of pharmaceutical development, a thorough understanding of a drug's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. This understanding underpins the determination of safe and efficacious dosing regimens. Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, presents a unique mechanism of action. Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine exerts its effects through the inhibition of pro-inflammatory cytokines and the stabilization of cellular membranes[1][2][3][4][5][6][7][8][9]. To accurately quantify benzydamine in complex biological matrices such as plasma and urine, a robust and reliable analytical method is essential. Stable isotope-labeled internal standards are the cornerstone of modern quantitative bioanalysis by mass spectrometry, offering unparalleled precision and accuracy. This application note details the use of Benzydamine-d6 Hydrochloride, a deuterated analog of benzydamine, as an internal standard for the precise quantification of benzydamine in pharmaceutical research.
The use of a stable isotope-labeled internal standard, such as Benzydamine-d6, is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively normalizes for any variability in the analytical process, including extraction efficiency and matrix effects, thereby yielding highly accurate and precise results[10][11][12][13][14][15]. This compound is specifically intended for this purpose, serving as a tracer to ensure the fidelity of quantitative data in demanding bioanalytical studies[10][16][17][18][19].
Pharmacokinetic Profile of Benzydamine
Benzydamine is well-absorbed after oral administration and is primarily metabolized in the liver through oxidation, dealkylation, and conjugation[2][20][21][22]. The major metabolite is Benzydamine N-oxide. A comprehensive understanding of its metabolic fate is crucial for interpreting drug safety and efficacy. The use of Benzydamine-d6 as a tracer allows for the precise tracking of the parent drug and its metabolites in various biological compartments over time.
| Pharmacokinetic Parameter | Value | Reference |
| Systemic Availability (Oral) | 87% | [20] |
| Terminal Half-life (Plasma) | ~8-13 hours | [20][21] |
| Volume of Distribution | High (~1101 L) | [20] |
| Systemic Clearance | Low (~160 ml/min) | [20] |
| Protein Binding | <20% | [21] |
| Primary Metabolism | Oxidation, Dealkylation, Conjugation | [2][21] |
| Major Metabolite | Benzydamine N-oxide | [2] |
Application in Quantitative Bioanalysis: LC-MS/MS Method
The superior sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) make it the preferred method for the quantification of drugs in biological matrices[23]. The use of this compound as an internal standard is integral to a robust and validated LC-MS/MS method, in line with regulatory guidelines from bodies such as the FDA and ICH.
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of benzydamine in a biological matrix using this compound as an internal standard.
Caption: Workflow for Benzydamine quantification.
Detailed Protocols
The following protocols are provided as a comprehensive guide for researchers. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA, ICH) before analyzing study samples.
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
This protocol is a rapid and effective method for removing the majority of proteins from plasma samples.
Materials:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Benzydamine Hydrochloride (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Benzydamine Hydrochloride in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare working solutions for calibration standards and a working solution for the internal standard (e.g., 100 ng/mL in 50:50 methanol:water).
-
-
Sample Spiking:
-
To 100 µL of plasma sample (blank, calibration standard, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Sample Preparation from Urine using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
Materials:
-
Urine samples
-
Benzydamine Hydrochloride (analytical standard)
-
This compound (internal standard)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide (5% in methanol)
-
Formic acid (0.1% in water)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Centrifuge urine samples to remove any particulate matter.
-
To 1 mL of urine, add 10 µL of the this compound internal standard working solution.
-
Acidify the sample with 1 mL of 0.1% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Parameters
The following are suggested starting parameters for the LC-MS/MS analysis. Optimization will be required for specific instrumentation.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | |
| Compound | Precursor Ion (m/z) |
| Benzydamine | 310.2 |
| Benzydamine-d6 | 316.2 |
Note: The proposed MRM transitions are based on the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion resulting from the cleavage of the dimethylaminopropyl side chain. These should be confirmed and optimized empirically on the specific mass spectrometer being used.
Logical Framework for MRM Transition Selection
The selection of Multiple Reaction Monitoring (MRM) transitions is a critical step in developing a quantitative LC-MS/MS method. The logic behind the proposed transitions for Benzydamine and its deuterated analog is as follows:
Caption: Rationale for MRM transition selection.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly specific, sensitive, and reliable method for the quantitative analysis of benzydamine in biological matrices. The protocols outlined in this application note serve as a robust starting point for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis. Adherence to these scientifically sound principles and thorough method validation will ensure the generation of high-quality, reproducible data, thereby supporting the advancement of pharmaceutical research and development.
References
-
Catanese, B., et al. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Biopharmaceutics & Drug Disposition, 12(7), 481-492. [Link]
-
Sereda, S. V., et al. (1996). Aspects of the mechanisms of action of benzydamine. International Journal of Tissue Reactions, 18(2-3), 51-57. [Link]
-
Fanaki, S., & El-Nakeeb, M. A. (1996). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Clinical Rheumatology, 15(2), 127-136. [Link]
-
Turnbull, R. S. (1985). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Journal of the Canadian Dental Association, 51(2), 119-122. [Link]
-
Sereda, S. V., et al. (1996). Aspects of the mechanisms of action of benzydamine. ResearchGate. [Link]
-
Chasseaud, L. F., & Catanese, B. (1985). Pharmacokinetics of benzydamine. International Journal of Tissue Reactions, 7(3), 195-204. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzydamine Hydrochloride? Patsnap. [Link]
-
MIMS Philippines. (2020). Benzydamine: Uses, Dosage, Side Effects and More. MIMS. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic parameters of benzydamine in man. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
Botez, I., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(20), 5546-5577. [Link]
-
Clinical Trials Arena. (2024). BENZYDAMINE HYDROCHLORIDE – Application in Therapy and Current Clinical Research. Clinical Trials Arena. [Link]
-
Li, W., et al. (2015). Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis (pp. 317-343). John Wiley & Sons. [Link]
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
-
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. [Link]
-
Synapse. (2023). Benzydamine Hydrochloride Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target. Synapse. [Link]
-
Abdel-Rehim, M. (2011). Pharmacology of benzydamine. ResearchGate. [Link]
-
Furusawa, N. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatographic Science, 45(9), 553-563. [Link]
-
Lipka, E., & Vaccher, C. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis, 7(6), 743-762. [Link]
-
Hopfgartner, G., & Bourgogne, E. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Mass Spectrometry Reviews, 22(3), 195-214. [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]
-
Li, W., & Tse, F. L. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 375-385. [Link]
-
Axios Research. (n.d.). Benzydamine-d6 HCl. Axios Research. [Link]
-
Singh, S., et al. (2013). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 3(4), 128-137. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. ojp.gov [ojp.gov]
- 5. zenodo.org [zenodo.org]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimal precursor ion selection for LC-MALDI MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. scispace.com [scispace.com]
- 13. agilent.com [agilent.com]
- 14. Stepwise Diagnostic Product Ions Filtering Strategy for Rapid Discovery of Diterpenoids in Scutellaria barbata Based on UHPLC-Q-Exactive-Orbitrap-MS | MDPI [mdpi.com]
- 15. LC-QTOF-MSE with MS1-based precursor ion quantification and SiMD-assisted identification enhances human urine metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Benzydamine in Forensic Toxicology using Benzydamine-d6 Hydrochloride as an Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of benzydamine in biological matrices, specifically human plasma and urine, a method crucial for forensic toxicology investigations. Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties, is also reported to be misused for its hallucinogenic effects at high doses. Accurate quantification is therefore essential in post-mortem toxicology, drug-facilitated crime investigations, and in cases of suspected overdose. The described method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.[1][2] To ensure the highest degree of accuracy and to correct for matrix effects and procedural variability, a stable isotope-labeled internal standard, Benzydamine-d6 Hydrochloride, is utilized. This document details the entire workflow from sample preparation, including protein precipitation for plasma and enzymatic hydrolysis followed by supported liquid extraction for urine, to the final LC-MS/MS analysis and method validation.
Introduction: The Rationale for a Deuterated Internal Standard
In quantitative bioanalysis, particularly within the demanding field of forensic toxicology, the use of an appropriate internal standard (IS) is paramount for a robust and reliable method.[3] An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—without interfering with its measurement.[4] Stable isotope-labeled (SIL) internal standards, such as this compound, are the gold standard for LC-MS/MS applications.[5][6]
Benzydamine-d6 HCl is chemically identical to benzydamine, with the exception that six hydrogen atoms have been replaced by deuterium.[7][8] This substitution results in a mass shift that is easily distinguishable by the mass spectrometer, yet it has a negligible effect on the molecule's physicochemical properties.[5] Consequently, Benzydamine-d6 co-elutes with the unlabeled analyte and experiences similar extraction recovery and ionization efficiency (or suppression/enhancement) in the MS source.[5] By calculating the ratio of the analyte's response to the IS's response, variations introduced during sample preparation and analysis can be effectively normalized, leading to significantly improved precision and accuracy.[3]
Physicochemical Properties of Benzydamine and its Deuterated Analog
| Property | Benzydamine Hydrochloride | This compound |
| Chemical Formula | C₁₉H₂₄ClN₃O | C₁₉H₁₈D₆ClN₃O |
| Molecular Weight | 345.87 g/mol [9][10] | 351.91 g/mol [4][7] |
| CAS Number | 132-69-4[9][11] | 1246817-20-8[4][7] |
| Structure | 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole hydrochloride | 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-bis(methyl-d3)propan-1-amine hydrochloride[4] |
Analytical Workflow Overview
The accurate quantification of benzydamine in forensic samples requires a multi-step process designed to isolate the analyte from complex biological matrices and measure it with high precision. The workflow is initiated with sample collection and progresses through preparation, instrumental analysis, and data processing.
Sources
- 1. agilent.com [agilent.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 4. lcms.cz [lcms.cz]
- 5. texilajournal.com [texilajournal.com]
- 6. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deuterated Internal Standards in Mass Spectrometry
Welcome to the technical support center for the troubleshooting of deuterated internal standards (D-IS) in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during quantitative LC-MS/MS analysis. As a Senior Application Scientist, this guide synthesizes technical principles with field-proven insights to ensure the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a deuterated internal standard in LC-MS/MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1][2] Since the D-IS is chemically almost identical to the analyte, it is expected to behave similarly during sample extraction, chromatography, and ionization.[3][4] By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification. This normalization corrects for:
-
Sample Loss: Compensates for analyte loss during extraction and handling steps.[3]
-
Matrix Effects: Corrects for ion suppression or enhancement caused by co-eluting components from the sample matrix.[5][6]
-
Instrument Variability: Accounts for fluctuations in injection volume and instrument drift.[2][3]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should possess several key characteristics:
-
High Isotopic Purity: The isotopic enrichment should be high (typically ≥98%) to minimize the contribution of the unlabeled analyte in the standard.[3][7]
-
High Chemical Purity: The chemical purity should be greater than 99% to ensure that the internal standard behaves consistently with the target analyte.[3]
-
Sufficient Mass Difference: A mass shift of at least 3-4 Da is recommended to avoid isotopic crosstalk and interference from the natural isotopic peaks of the analyte.[8]
-
Label Stability: Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule to prevent H/D back-exchange with the solvent or matrix.[9]
-
Chromatographic Co-elution: Ideally, the D-IS should co-elute perfectly with the analyte to ensure they experience the same matrix effects.[5][8]
Q3: Why is my deuterated internal standard eluting at a different retention time than my analyte?
This phenomenon is known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect (DIE) .[10] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule.[11] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic, which can cause them to elute slightly earlier than their non-deuterated counterparts.[10][12]
The magnitude of this retention time shift is influenced by:
-
Number of Deuterium Atoms: A larger number of deuterium atoms generally leads to a greater retention time shift.[10]
-
Position of Deuteration: The location of the deuterium atoms is critical. Deuteration on aliphatic groups often has a more pronounced effect than on aromatic rings.[10][13]
-
Chromatographic Conditions: Mobile phase composition (e.g., methanol vs. acetonitrile), pH, and stationary phase can all influence the degree of separation.[10][14]
While a small, consistent shift may be acceptable, significant or variable separation can compromise data accuracy by exposing the analyte and internal standard to different matrix effects.[11]
Q4: My internal standard response is highly variable or consistently lower in study samples compared to my calibration standards. What's happening?
Significant variability in the internal standard response, especially between the calibration standards/QCs and the study samples, is a red flag that requires investigation. The U.S. Food and Drug Administration (FDA) has provided guidance on this issue, emphasizing its potential impact on data accuracy.[15][16][17][18]
The primary suspect is differential matrix effects .[5][19] Even with a deuterated internal standard, if there is a slight chromatographic separation between the analyte and the D-IS, they may be exposed to different co-eluting matrix components.[11] This can lead to one being more heavily suppressed or enhanced than the other, invalidating the ratio-based correction.[5]
Other potential causes include:
-
Analyte-Induced Suppression: At high concentrations, the analyte itself can suppress the ionization of the co-eluting internal standard.[20]
-
Metabolite Interference: A metabolite of the drug may co-elute and interfere with the internal standard.
-
Inconsistent Sample Preparation: Errors in the addition of the internal standard or inconsistent extraction efficiencies can lead to variability.[15]
Troubleshooting Guides
Issue 1: Poor Chromatographic Co-elution (Deuterium Isotope Effect)
Symptoms:
-
Visible separation between the analyte and D-IS peaks in the chromatogram.
-
Inconsistent analyte/D-IS peak area ratios across a run.
-
Poor accuracy and precision in QC samples.
Diagnostic Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fda.gov [fda.gov]
- 16. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 17. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. myadlm.org [myadlm.org]
- 20. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isotopic Exchange of Benzydamine-d6 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzydamine-d6 Hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical insights into the potential for isotopic exchange with this deuterated standard. This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity and accuracy of your research.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns regarding the stability and handling of this compound.
Q1: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, which is used as an internal standard in quantitative analyses, this "back-exchange" can compromise the accuracy of your results.[2] If the deuterated standard loses its deuterium labels, its mass will change, potentially leading to an underestimation of the analyte concentration.[2]
The deuterium atoms in Benzydamine-d6 are located on the two N-methyl groups of the dimethylaminopropyl side chain. While C-D bonds are generally more stable than C-H bonds, certain conditions can promote exchange.[][4]
Q2: Under what conditions is this compound most susceptible to isotopic exchange?
The stability of the deuterium labels in Benzydamine-d6 can be influenced by several factors:
-
pH: Both strongly acidic and basic conditions can catalyze hydrogen-deuterium exchange.[1][2][5] The rate of exchange for many compounds is at a minimum between pH 2 and 3.[5] Given that Benzydamine has a basic pKa of approximately 9.27, it will be protonated in acidic to neutral solutions, which can influence the lability of nearby protons.[6]
-
Temperature: Higher temperatures accelerate chemical reactions, including isotopic exchange.[2]
-
Solvent: Protic solvents like water and methanol can donate protons and facilitate exchange.[2] Aprotic solvents, such as acetonitrile, are generally preferred for sample preparation and storage when isotopic stability is a concern.
-
Presence of Catalysts: Certain metal catalysts, often used in deuteration reactions, can also facilitate the reverse exchange if present as impurities.[7][8]
Q3: How should I properly store my this compound standard to maintain its isotopic purity?
Proper storage is critical for preserving the integrity of your deuterated standard.[9] Here are some best practices:
-
Temperature: For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[10]
-
Solvent: Prepare stock solutions in a high-purity aprotic solvent like acetonitrile if compatible with your analytical method. If an aqueous or alcoholic solvent is necessary, consider preparing fresh working solutions before each experiment.
-
Container: Store in amber vials to protect from light, which can cause photodegradation of many organic compounds.[9]
-
Atmosphere: While not always necessary for routine use, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidative degradation.[9]
Q4: Can the analytical method itself induce isotopic exchange?
Yes, certain analytical conditions can be a source of back-exchange. For instance, in liquid chromatography-mass spectrometry (LC-MS), the conditions in the atmospheric pressure chemical ionization (APCI) source, particularly high desolvation temperatures and the nature of the mobile phase, have been shown to cause hydrogen-deuterium exchange on aromatic rings in some molecules.[11] While the deuterium labels in Benzydamine-d6 are on an aliphatic chain, it is a good practice to optimize MS source conditions to be as gentle as possible while maintaining adequate sensitivity.
Q5: How can I check the isotopic purity of my this compound standard?
The isotopic purity of a deuterated standard can be assessed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: HRMS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition).[12][13][14][15][16] By analyzing the isotopic distribution, you can calculate the percentage of the deuterated compound.[17]
-
NMR Spectroscopy: Deuterium NMR (²H NMR) can directly detect the presence and location of deuterium atoms in a molecule.[18][19][20] Proton NMR (¹H NMR) can also be used to assess the degree of deuteration by observing the reduction in the signal intensity of the corresponding protons.[21]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent quantification results over time. | Gradual isotopic exchange of the internal standard. | 1. Verify Storage Conditions: Ensure the standard is stored at the recommended temperature and protected from light.[9][10] 2. Prepare Fresh Solutions: Prepare new stock and working solutions from the original standard. 3. Re-evaluate Isotopic Purity: Use HRMS or NMR to check the isotopic purity of the aged and fresh standards.[13][18] |
| Appearance of a peak at the mass of the unlabeled analyte in the internal standard channel. | Significant back-exchange has occurred. | 1. Review Sample Preparation: Investigate if extreme pH or high temperatures were used during sample processing.[2][5] 2. Optimize LC-MS Method: If using APCI, try lowering the desolvation temperature. Consider using electrospray ionization (ESI) if possible.[11] 3. Change Solvent: If using protic solvents, switch to aprotic solvents for sample preparation and storage.[2] |
| Chromatographic peak splitting or broadening of the internal standard. | This is less likely to be caused by isotopic exchange but can be a confounding factor. Isotopic effects can sometimes lead to slight chromatographic separation of deuterated and non-deuterated compounds. | 1. Optimize Chromatography: Adjust the mobile phase composition or gradient to ensure co-elution. 2. Confirm Identity: Use MS to confirm that both peaks correspond to the internal standard and its isotopologues. |
Experimental Protocol: Assessing Isotopic Stability
This protocol provides a framework for evaluating the stability of this compound under your specific experimental conditions.
Objective: To determine if significant isotopic exchange of this compound occurs during sample preparation and analysis.
Materials:
-
This compound standard
-
Solvents (e.g., methanol, acetonitrile, water)
-
Buffers at various pH values (e.g., pH 3, pH 7, pH 10)
-
High-resolution mass spectrometer coupled with a liquid chromatograph (LC-HRMS)
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., acetonitrile) to create a concentrated stock solution.
-
Incubation:
-
Aliquot the stock solution into separate vials.
-
To each vial, add a different experimental solution (e.g., acidic buffer, neutral buffer, basic buffer, mobile phase).
-
Incubate the solutions at a relevant temperature (e.g., room temperature, 40°C) for a defined period (e.g., 0, 1, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
At each time point, dilute an aliquot of each incubated solution to a suitable concentration for LC-HRMS analysis.
-
Inject the samples onto the LC-HRMS system.
-
-
Data Acquisition:
-
Acquire full-scan mass spectra in the appropriate mass range to include the unlabeled Benzydamine (M+0) and the deuterated standard (M+6).
-
-
Data Analysis:
-
Extract ion chromatograms for both the M+0 and M+6 ions.
-
Calculate the peak area for each ion at each time point.
-
Determine the percentage of back-exchange by comparing the M+0 signal to the total signal (M+0 + M+6).
-
Data Interpretation: A significant increase in the M+0 signal over time under specific conditions indicates isotopic instability.
Visualizing the Process
To better understand the experimental workflow and the potential for isotopic exchange, the following diagrams are provided.
Caption: Workflow for assessing isotopic stability of Benzydamine-d6.
Caption: Factors influencing potential isotopic exchange in Benzydamine-d6.
By understanding the principles of isotopic exchange and implementing the recommended handling and testing procedures, you can ensure the reliability of your experimental data when using this compound as an internal standard.
References
-
Efficient and Selective Pt/C-Catalyzed H–D Exchange Reaction of Aromatic Rings. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. National Institutes of Health. Available at: [Link]
-
Benzydamine. PubChem. Available at: [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]
-
What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate. Available at: [Link]
-
Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available at: [Link]
-
Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. Available at: [Link]
-
Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]
-
Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry. Available at: [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]
-
Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]
-
Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Available at: [Link]
-
Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au. Available at: [Link]
-
Isotope Ratio Mass Spectrometry. Environmental Molecular Sciences Laboratory. Available at: [Link]
-
Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. National Institutes of Health. Available at: [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
Deuterium Labelling in NMR Structural Analysis of Larger Proteins. PubMed. Available at: [Link]
-
Deuterium Exchange. Chemistry LibreTexts. Available at: [Link]
-
Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. Longdom Publishing. Available at: [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. Universitat de Barcelona. Available at: [Link]
-
Deuterated drugs; where are we now? - PMC. PubMed Central. Available at: [Link]
-
Benzydamine-D6 (HCl Salt). Veeprho. Available at: [Link]
-
Flavor Compounds Identification and Reporting. MDPI. Available at: [Link]
-
Isotopic Methods. Customs administration CZ. Available at: [Link]
-
Analytical Methods for Non-Traditional Isotopes. Reviews in Mineralogy and Geochemistry. Available at: [Link]
-
Benzydamine Hydrochloride. PubChem. Available at: [Link]
-
(PDF) Analytical Methods for NonTraditional Isotopes. ResearchGate. Available at: [Link]
-
Position-specific isotope analysis. Wikipedia. Available at: [Link]
-
Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields. Stanford Advanced Materials. Available at: [Link]
-
Benzylamine. PubChem. Available at: [Link]
-
Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. MDPI. Available at: [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges - PMC. National Institutes of Health. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
-
Deuterated medication: Complete bullshit, a novel way around patent expiration, or something real? : r/chemistry. Reddit. Available at: [Link]
-
Deuterated Drugs: Isotope Distribution and Impurity Profiles. ResearchGate. Available at: [Link]
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medkoo.com [medkoo.com]
- 11. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 15. almacgroup.com [almacgroup.com]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 21. studymind.co.uk [studymind.co.uk]
Stability of Benzydamine-d6 Hydrochloride in various biological matrices
Welcome to the technical support center for Benzydamine-d6 Hydrochloride (HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of Benzydamine-d6 HCl in various biological matrices. As a deuterated internal standard, its stability is paramount for the accurate quantification of Benzydamine in pharmacokinetic and bioanalytical studies.[1][2]
Introduction: The Critical Role of Stability in Bioanalysis
In bioanalytical method development and validation, ensuring the stability of an analyte in a given biological matrix is a cornerstone for reliable and reproducible data.[3][4] This is particularly true for stable isotope-labeled internal standards like Benzydamine-d6 HCl. Any degradation of the internal standard can lead to an overestimation of the analyte concentration, compromising the integrity of pharmacokinetic and toxicokinetic study results. This guide will walk you through the key considerations for maintaining the stability of Benzydamine-d6 HCl throughout the bioanalytical workflow, from sample collection to final analysis.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the stability of Benzydamine-d6 HCl.
Q1: What are the primary factors that can affect the stability of Benzydamine-d6 HCl in biological samples?
A1: Several factors can influence the stability of Benzydamine-d6 HCl. These include:
-
Enzymatic Degradation: Biological matrices like plasma and tissue homogenates contain various enzymes that can metabolize the analyte.
-
pH Instability: Benzydamine, as a tertiary amine, has a pKa of 9.26 and exists in a protonated form at physiological pH.[5] Extreme pH conditions during sample preparation can lead to degradation.
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation. Conversely, repeated freeze-thaw cycles can also compromise stability.
-
Light Sensitivity: Some compounds are susceptible to photodegradation. While preliminary studies suggest Benzydamine is relatively thermostable, it can be sensitive to UV light.[6]
-
Oxidation: Benzydamine can undergo oxidation, particularly in the presence of oxidizing agents.[5]
Q2: What are the recommended storage conditions for stock solutions and biological samples containing Benzydamine-d6 HCl?
A2: For optimal stability, we recommend the following storage conditions:
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent (e.g., methanol or acetonitrile) and store them at -20°C or -80°C in tightly sealed containers, protected from light.[7] Under these conditions, stock solutions are generally stable for several months.
-
Biological Samples (Plasma, Urine, Tissue Homogenates): Immediately after collection, samples should be frozen and stored at -70°C or lower for long-term stability.[8] For short-term storage (e.g., during processing), samples should be kept on ice or at 4°C.
Q3: How many freeze-thaw cycles can samples containing Benzydamine-d6 HCl typically withstand?
A3: The number of permissible freeze-thaw cycles should be experimentally determined during method validation. As a general guideline, it is best to minimize freeze-thaw cycles. Typically, three cycles are evaluated as part of the stability assessment according to regulatory guidelines.[9][10] If more cycles are anticipated in the study protocol, the stability should be validated for that number of cycles.
Q4: Are there any known metabolites of Benzydamine that could potentially interfere with the analysis of Benzydamine-d6 HCl?
A4: The primary metabolite of Benzydamine is Benzydamine N-oxide.[5] While the use of a stable isotope-labeled internal standard like Benzydamine-d6 HCl and a selective detection method like tandem mass spectrometry (LC-MS/MS) significantly reduces the risk of interference, it is crucial to ensure chromatographic separation of the analyte and its metabolites during method development.
Troubleshooting Guide
Encountering issues during your experiments is a common part of the scientific process. This section provides a structured approach to troubleshooting common stability-related problems.
Issue 1: Low Recovery of Benzydamine-d6 HCl
Possible Causes & Solutions
-
Degradation during Sample Preparation:
-
Cause: Prolonged exposure to room temperature, inappropriate pH of extraction solvents, or enzymatic activity.
-
Solution: Process samples on ice, use pre-chilled solvents, and work efficiently to minimize processing time. Ensure the pH of your extraction buffers is within a stable range for Benzydamine. Consider adding an enzyme inhibitor if enzymatic degradation is suspected.
-
-
Adsorption to Surfaces:
-
Inefficient Extraction:
-
Cause: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for your matrix.
-
Solution: Systematically evaluate different extraction techniques. For instance, while protein precipitation is simple, it may result in lower recovery and significant matrix effects.[13] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts and better recovery.[14][15]
-
Issue 2: High Variability in Quality Control (QC) Sample Results
Possible Causes & Solutions
-
Inconsistent Sample Handling:
-
Cause: Variations in thawing time, vortexing duration, or temperature during processing across different samples.
-
Solution: Standardize all sample handling procedures. Ensure all samples are treated identically from thawing to injection.
-
-
Freeze-Thaw Instability:
-
Cause: The analyte is degrading with each freeze-thaw cycle.
-
Solution: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample. Validate the stability for the maximum number of freeze-thaw cycles your samples will undergo.
-
-
Matrix Effects in LC-MS/MS Analysis:
-
Cause: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Benzydamine-d6 HCl, leading to variability.
-
Solution: Improve sample cleanup using a more rigorous extraction method like SPE. Optimize the chromatographic conditions to separate the analyte from interfering matrix components.
-
Experimental Protocols
Adherence to validated protocols is crucial for ensuring the stability and accurate quantification of Benzydamine-d6 HCl.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh the required amount of Benzydamine-d6 HCl and dissolve it in methanol or acetonitrile. Store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare serial dilutions of the stock solution with the appropriate solvent to create working solutions for spiking into the biological matrix for calibration standards and quality control samples.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
Thaw frozen biological samples (plasma, urine, or tissue homogenate) on ice.
-
To a 100 µL aliquot of the sample, add the internal standard (Benzydamine-d6 HCl).
-
Add 300 µL of cold acetonitrile (or another suitable organic solvent) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 3: Stability Assessment Experiments
As per regulatory guidelines (e.g., FDA and EMA), the following stability experiments should be conducted during method validation:[3][9][10]
-
Freeze-Thaw Stability: Analyze QC samples after undergoing a specified number of freeze-thaw cycles (e.g., three cycles).
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time (e.g., 4-24 hours) before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -70°C) for a duration that covers the entire study period and analyze them at specified intervals.
-
Post-Preparative (Autosampler) Stability: Evaluate the stability of processed samples in the autosampler under the conditions of the analytical run.
Data Presentation
The results of stability studies should be clearly summarized.
Table 1: Example of Stability Data for Benzydamine-d6 HCl in Human Plasma
| Stability Test | Storage Condition | Duration | Mean Concentration (ng/mL) | % Nominal |
| Low QC (5 ng/mL) | ||||
| Freeze-Thaw (3 cycles) | -70°C / RT | 3 cycles | 4.9 | 98 |
| Short-Term | Room Temperature | 6 hours | 5.1 | 102 |
| Long-Term | -70°C | 90 days | 4.8 | 96 |
| High QC (500 ng/mL) | ||||
| Freeze-Thaw (3 cycles) | -70°C / RT | 3 cycles | 495 | 99 |
| Short-Term | Room Temperature | 6 hours | 505 | 101 |
| Long-Term | -70°C | 90 days | 490 | 98 |
Acceptance criteria are typically within ±15% of the nominal concentration.
Visualizations
Visualizing workflows can aid in understanding and standardizing complex procedures.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of Benzydamine-d6 HCl.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting logic for low recovery of Benzydamine-d6 HCl.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Pharmaceutical Training and Information. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Contract Pharma. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]
-
ResearchGate. (2010). The Development and In Vitro Evaluation of Sustained Release Tablet Formulations of Benzydamine Hydrochloride and its Determination. [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
Veeprho. (n.d.). Benzydamine-D6 (HCl Salt). [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Sharma et al., IJPSR, 2018; Vol. 9(2): 678-686. [Link]
-
Jetir.org. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. [Link]
-
PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]
-
PubMed. (n.d.). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]
-
Research on preparation of antihypertensive drugs samples with biological matrix to instrumental analysis using solvent front po. (n.d.). [Link]
-
Waters. (2011). Simplified LC/MS/MS Bioanalytical Method Development with RADAR Technology. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING UV SPECTRO-PHOTOMETRIC METHOD FOR THE ESTIMATION OF BENZYDAMINE HYDROCHLORIDE IN BULK AND IN PHARMACEUTICAL DOSAGE FORM: A NOVEL ANALYTICAL TECHNIQUE FOR CONDUCTING IN-VITRO QUALITY CONTROL TESTS. [Link]
-
Semantic Scholar. (n.d.). SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE, METHYLPARABEN AND PEPPERMINT OIL IN A SPRAY DOSAGE FORM BY GAS CHROMATO. [Link]
-
ResearchGate. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. [Link]
-
National Institutes of Health. (n.d.). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. [Link]
-
PubMed. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. [Link]
-
ResearchGate. (n.d.). A-study-of-the-photodegradation-of-benzydamine-in-pharmaceutical-formulations-using-HPLC-with-diode-array-detection.pdf. [Link]
-
PMC. (n.d.). The Benzydamine Experience: A Systematic Review of Benzydamine Abuse. [Link]
-
PubMed Central. (2023). The present and the future of benzydamine: expert opinion paper. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijisrt.com [ijisrt.com]
- 14. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 15. biotage.com [biotage.com]
Technical Support Center: Matrix Effects in Benzydamine-d6 HCl LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Benzydamine, utilizing Benzydamine-d6 Hydrochloride as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet complex issue of matrix effects. Our goal is to provide you with in-depth, actionable insights rooted in scientific principles to ensure the accuracy, precision, and robustness of your bioanalytical methods.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] In bioanalysis, particularly of plasma or urine, this includes a complex mixture of endogenous substances like phospholipids, proteins, salts, and metabolites. Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte (Benzydamine) and its internal standard (Benzydamine-d6 HCl), leading to ion suppression or enhancement.[2] This phenomenon can significantly compromise the reliability of quantitative results, making a thorough understanding and mitigation of matrix effects a critical aspect of method validation, as mandated by regulatory bodies like the FDA and EMA.[3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the LC-MS/MS analysis of Benzydamine and its deuterated internal standard.
Q1: What are the most common sources of matrix effects when analyzing Benzydamine in human plasma?
A1: The most prevalent sources of matrix effects in plasma are phospholipids, which are highly abundant and can co-elute with the analyte of interest, causing significant ion suppression, particularly in electrospray ionization (ESI).[4][5] Other potential sources include endogenous metabolites, proteins that may not have been fully removed during sample preparation, and any co-administered drugs or their metabolites.[6]
Q2: How does Benzydamine-d6 HCl, as a stable isotope-labeled internal standard (SIL-IS), help in mitigating matrix effects?
A2: A SIL-IS like Benzydamine-d6 HCl is the ideal choice for compensating for matrix effects.[2] Because it is structurally and chemically almost identical to the analyte, it is expected to have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the internal standard, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[7]
Q3: Can I still have problems with matrix effects even if I use a deuterated internal standard like Benzydamine-d6 HCl?
A3: Yes, while a SIL-IS is the best tool for compensation, issues can still arise. A phenomenon known as "differential matrix effects" can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, which can happen with some deuterated compounds.[8] If the analyte and IS elute into regions of varying ion suppression, the compensation will be incomplete.[9] It is crucial to verify that Benzydamine and Benzydamine-d6 HCl co-elute perfectly.
Q4: What are the regulatory expectations regarding the assessment of matrix effects for bioanalytical method validation?
A4: Regulatory agencies such as the FDA and EMA require a thorough evaluation of matrix effects during method validation.[10][11] This typically involves assessing the matrix factor from at least six different sources of the biological matrix.[12] The precision of the internal standard-normalized matrix factor across these sources should be within a certain limit (e.g., ≤15% CV) to demonstrate that the matrix effect is adequately compensated for.[11]
Q5: My results show significant ion suppression for Benzydamine. What is the first thing I should investigate?
A5: The first step is to confirm the source of the suppression. A post-column infusion experiment is a valuable qualitative tool to identify the retention time regions where ion suppression occurs.[3] By injecting an extracted blank matrix sample while infusing a constant concentration of Benzydamine, you can observe dips in the baseline signal that correspond to the elution of interfering components. This will help you determine if the suppression is co-eluting with your analyte.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific issues related to matrix effects in your Benzydamine LC-MS/MS analysis.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| High Variability in QC Samples (%CV > 15%) | Inconsistent matrix effects across different matrix lots. Differential matrix effects between Benzydamine and Benzydamine-d6 HCl. Inefficient sample preparation leading to variable residue of interfering substances. | 1. Evaluate Matrix Factor: Quantitatively assess the matrix effect using at least six different lots of plasma. 2. Optimize Chromatography: Ensure perfect co-elution of Benzydamine and Benzydamine-d6 HCl. Adjust the gradient or mobile phase composition to separate them from ion suppression zones identified by post-column infusion. 3. Improve Sample Preparation: Switch to a more rigorous sample cleanup method (e.g., from protein precipitation to SPE or LLE). |
| Poor Peak Shape for Benzydamine and/or Benzydamine-d6 HCl | Co-elution with interfering substances. Adsorption of the analyte to the analytical column due to matrix components. | 1. Enhance Chromatographic Resolution: Modify the mobile phase gradient to better separate the analyte from matrix components. Consider a different stationary phase. 2. Implement a Diverter Valve: Divert the flow to waste during the elution of highly interfering components (e.g., early-eluting salts and late-eluting phospholipids). |
| Loss of Sensitivity Over an Analytical Run | Accumulation of matrix components (especially phospholipids) on the column or in the MS source. | 1. Incorporate a Column Wash Step: Add a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. 2. Optimize MS Source Parameters: Increase source temperature or gas flows to reduce contamination, but be mindful of potential analyte degradation. 3. Regularly Clean the MS Source: Implement a routine maintenance schedule for cleaning the ion source components. |
| Inconsistent Internal Standard (Benzydamine-d6 HCl) Response | Variable recovery during sample preparation. Differential ion suppression affecting the IS more or less than the analyte. | 1. Review Sample Preparation: Ensure the sample preparation method is robust and reproducible. SPE can often provide more consistent recoveries than LLE or PPT. 2. Investigate Differential Matrix Effects: As mentioned, ensure co-elution. If separation persists, a different deuterated standard or a structural analog may need to be considered, though this is a less ideal solution. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Assessment of Matrix Factor
This protocol provides a step-by-step guide to quantitatively assess the matrix effect.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Benzydamine and Benzydamine-d6 HCl in the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the extracted matrix with Benzydamine and Benzydamine-d6 HCl at the same low and high concentrations as Set A.
-
Set C (Aqueous Standard): Benzydamine and Benzydamine-d6 HCl in mobile phase.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Evaluate the Results: The coefficient of variation (%CV) of the IS-Normalized MF from the different matrix sources should be ≤15%.
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
Given that phospholipids are a primary cause of matrix effects in plasma, an effective SPE protocol is crucial.
-
Condition the SPE Cartridge: Use a mixed-mode or reverse-phase SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Pretreat 100 µL of plasma by adding 100 µL of 2% phosphoric acid in water. Load the pretreated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute Benzydamine and Benzydamine-d6 HCl with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in the mobile phase.
Workflow Diagram: Troubleshooting Matrix Effects
Caption: A decision-tree for troubleshooting matrix effects.
Part 4: Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[5][12] | Fast, simple, inexpensive. | Least effective at removing phospholipids and other endogenous components; high risk of matrix effects. | High-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide very clean extracts. | Labor-intensive, requires solvent evaporation and reconstitution, may have lower recovery for polar analytes. | Removing non-polar interferences when analyzing moderately polar to non-polar analytes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides clean extracts and allows for analyte concentration. Effective at removing phospholipids. | More complex and costly than PPT, requires method development. | Assays requiring high sensitivity and minimal matrix effects. |
References
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Figueiredo-Sobrinho, J. et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-20. [Link]
-
Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Ispas-Szabo, P., et al. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Janečková, H., et al. (2019). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 961-966. [Link]
-
Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
-
Stanke, H., et al. (2016). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of Chromatography B, 1033, 284-291. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]
-
van de Merbel, N. C. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Bioanalysis, 1(1), 43-57. [Link]
-
Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30-E42. [Link]
-
Wang, S., et al. (2007). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Journal of the American Society for Mass Spectrometry, 18(4), 689-698. [Link]
-
Weng, N. (2014). Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. [Link]
-
Xia, Y. Q., & Weng, N. (2012). Perspectives on Addressing Ionization Matrix Effects in Lc–Ms Bioanalysis. Bioanalysis, 4(11), 1345-1359. [Link]
-
Xu, R. N., et al. (2007). A simple and effective method for the determination of phospholipids in plasma for the assessment of matrix effects in LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 44(1), 257-264. [Link]
-
Yin, L. et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1218(52), 9413-9420. [Link]
-
Zhang, J., et al. (2012). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 23(1), 100-110. [Link]
-
Zhang, Y., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. ADLM. [Link]
-
Cifková, E., et al. (2018). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. [Link]
-
Chambers, E., et al. (2007). An improved method for eliminating ion suppression and other phospholipid-induced interferences in bioanalytical samples. LCGC North America, 25(7), 644-653. [Link]
-
Gélvez, L. M. (2021). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Guedes, M. C., & de Andrade, J. B. (2018). Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples. ResearchGate. [Link]
-
Jemal, M., et al. (2010). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. PubMed. [Link]
-
Johnson, D. W. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. ADLM. [Link]
-
Kruve, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1182, 338935. [Link]
-
Li, W., et al. (2012). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
Owen, L. J., et al. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Yan, Z., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. myadlm.org [myadlm.org]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. selectscience.net [selectscience.net]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Benzydamine quantification using a deuterated internal standard
Technical Support Center: Quantification of Benzydamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the bioanalytical quantification of Benzydamine. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of method development, validation, and troubleshooting when using a deuterated internal standard. Our goal is to provide practical, field-proven insights in a direct question-and-answer format to help you overcome common challenges and ensure the generation of robust, reliable data.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard, such as Benzydamine-d4, considered the 'gold standard' for the LC-MS/MS quantification of Benzydamine?
A: Using a stable isotope-labeled (SIL) internal standard (IS), like Benzydamine-d4, is the preferred approach in quantitative mass spectrometry for several critical reasons.[1][2] A deuterated IS is chemically identical to the analyte (Benzydamine) but has a higher mass due to the replacement of hydrogen atoms with deuterium.[2] This near-perfect analogy provides distinct advantages:
-
Co-elution: The analyte and the IS exhibit virtually identical chromatographic retention times. This is crucial because they pass through the mass spectrometer's ion source at the same moment, experiencing the same matrix-induced ionization effects (suppression or enhancement).[3]
-
Compensates for Variability: The SIL-IS effectively normalizes for variations that can occur during every step of the analytical process, including sample extraction, derivatization, and injection volume inconsistencies.[1] Because the IS behaves just like the analyte, any loss of analyte during sample prep will be mirrored by a proportional loss of the IS, keeping their ratio constant.
-
Minimizes Matrix Effects: Matrix effects are a primary source of imprecision and inaccuracy in bioanalysis.[4][5] Since the deuterated IS co-elutes with Benzydamine, it experiences the same degree of ion suppression or enhancement, allowing the ratio of analyte-to-IS response to remain accurate and reliable.[2][3]
While structural analogs can be used, they may have different chromatographic properties and ionization efficiencies, making them less effective at correcting for these variables.[1]
Method Development & Optimization Guide
Q2: We are starting method development for Benzydamine in human plasma. What are the recommended starting parameters for LC-MS/MS?
A: A robust starting point is crucial for efficient method development. Based on the physicochemical properties of Benzydamine (a weak base) and established analytical methods, the following parameters are recommended.[6]
Table 1: Recommended Starting LC-MS/MS Parameters for Benzydamine Analysis
| Parameter | Recommended Setting | Rationale & Expert Notes |
| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, <3 µm particle size) | Benzydamine is a moderately non-polar molecule, making it well-suited for retention on a C18 stationary phase. Smaller particle sizes improve peak efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes the ionization of Benzydamine in positive ion mode (ESI+) by ensuring it is in its protonated state, which enhances MS sensitivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can sometimes alter selectivity, which can be useful for resolving interferences. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation without excessive pressure. |
| Gradient Elution | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. | A gradient is essential for eluting Benzydamine with a good peak shape while separating it from early-eluting polar matrix components (like phospholipids) that cause significant ion suppression.[4][5] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Benzydamine contains a tertiary amine group that is readily protonated, making ESI+ the ideal ionization technique. |
| MS/MS Transitions (MRM) | Benzydamine: Q1: 310.2 -> Q3: 197.1Benzydamine-d4: Q1: 314.2 -> Q3: 197.1 (or other stable fragment) | These transitions should be optimized via direct infusion of standard solutions. The precursor ion (Q1) is the protonated molecule [M+H]+. The product ion (Q3) is a stable fragment resulting from collision-induced dissociation. |
| Internal Standard Conc. | 100 ng/mL | The IS concentration should be high enough to provide a stable, robust signal but should not be so high that it saturates the detector or introduces isotopic crosstalk. |
Note: These parameters must be systematically optimized in your laboratory to account for specific instrumentation and matrix variations.
Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis.
Q3: I'm observing significant ion suppression, and my results are inconsistent, even with a deuterated internal standard. What's wrong?
A: This is a critical and common challenge. While a deuterated IS corrects for co-eluting matrix effects, it cannot fix all problems.[7] Severe or differential ion suppression can still compromise your assay.
Causality Chain:
-
Ineffective Sample Cleanup: The most common cause is the co-elution of endogenous matrix components, particularly phospholipids from plasma or salts from urine.[4] Protein Precipitation (PP) is a fast but "dirty" technique that leaves many of these interferences behind.[5][8]
-
Chromatographic Insufficiency: If your chromatographic gradient is too fast or lacks resolving power, Benzydamine may elute in a "zone" of high ion suppression from the bulk of unretained matrix components.[9][10]
-
Differential Matrix Effects: In rare cases, the analyte and the deuterated IS may not experience identical matrix effects, especially if there's a slight chromatographic separation between them in a region of rapidly changing matrix interference.[7]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting ion suppression.
Recommended Actions:
-
Improve Sample Preparation: Move to a more selective sample preparation technique. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are significantly better at removing phospholipids and other interferences compared to Protein Precipitation (PP).[8][11][12]
-
Adjust Chromatography: Modify your LC gradient to better separate Benzydamine from the void volume where most matrix components elute. Try a shallower initial gradient or a short isocratic hold at the start.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce matrix effects to an acceptable level by lowering the concentration of interfering components.[10]
Q4: My calibration curve is accurate at the low end but shows a negative bias (reads low) at the upper concentration levels. What is the cause?
A: This issue typically points to detector saturation or a non-linear response of the internal standard.
-
Cause 1: Internal Standard Saturation: Your internal standard concentration may be too high. At high analyte concentrations, the analyte and IS are competing for ionization in the ESI source. If the IS signal is already near the detector's upper limit, it cannot respond linearly, while the analyte signal continues to increase. This artificially inflates the analyte/IS ratio, but since the calibrator concentration is fixed, it manifests as a negative bias in back-calculated results.
-
Cause 2: Isotopic Crosstalk: Ensure that the precursor ion of Benzydamine is not contributing to the signal of the Benzydamine-d4 precursor ion channel. While less common with a +4 Da mass shift, it should be checked. More importantly, check the isotopic purity of your IS. If the deuterated standard contains a significant percentage of unlabeled Benzydamine, it will artificially inflate the "analyte" response at high IS concentrations.[13]
Solution:
-
Reduce Internal Standard Concentration: Prepare a new working solution with the IS concentration reduced by 5-10 fold (e.g., from 100 ng/mL to 10-20 ng/mL). Re-run your high concentration QCs and calibrators.
-
Check IS Purity: Analyze a high concentration solution of the IS alone. Monitor the mass transition for the unlabeled Benzydamine. The response should be negligible (<0.1%) compared to the IS response.
-
Use a Quadratic Curve Fit: If the non-linearity is inherent to the ionization process over a wide dynamic range, a weighted (1/x or 1/x²) quadratic regression may be appropriate, provided it is justified and meets regulatory criteria.
Q5: I'm seeing poor, tailing peak shapes for Benzydamine. How can I improve this?
A: Peak tailing for basic compounds like Benzydamine is often caused by secondary ionic interactions with acidic silanol groups on the silica-based column packing material.
Solutions, in order of implementation:
-
Increase Mobile Phase Acidity: Lowering the pH (e.g., using 0.2% formic acid instead of 0.1%) can further protonate the Benzydamine, but more importantly, it suppresses the ionization of residual silanol groups on the column, minimizing unwanted interactions.
-
Use a High-Purity, End-Capped Column: Modern columns designed for high-performance use are typically well end-capped and use high-purity silica, which reduces the number of available acidic silanol sites. Ensure you are not using an older or lower-quality column.
-
Consider Metal-Free Systems: In some cases, chelating compounds can interact with metal surfaces in the HPLC system, such as the column frit or housing, leading to peak tailing and signal loss.[14] If other solutions fail, testing a metal-free or PEEK-lined column can resolve the issue.[14]
Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol is essential for method validation and aligns with the principles of the ICH M10 guideline.[13][15][16][17] The goal is to determine if the matrix enhances or suppresses the analyte signal.
Workflow Diagram:
Caption: Workflow for assessing matrix effect and recovery.
Step-by-Step Procedure:
-
Prepare Three Sample Sets at low and high QC concentrations.
-
Set A (Neat Solution): Spike analyte and IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix. Spike the analyte and IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction.
-
-
Analyze Samples: Inject all samples and record the peak areas for both the analyte and the IS.
-
Calculate Matrix Factor (MF): For each lot of matrix, calculate the IS-normalized Matrix Factor.
-
Formula:IS-Normalized MF = (Analyte Peak Area in Set B / IS Peak Area in Set B) / (Mean Analyte Peak Area in Set A / Mean IS Peak Area in Set A)
-
-
Assess Results: Calculate the coefficient of variation (%CV) of the IS-Normalized MF values across the different matrix lots.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
Furlong, M., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. [Link]
-
Ocheje, J. F., & Oga, E. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
Davison, A. S. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Nishiumi, S., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
LCGC International. (2020). An Uncommon Fix for LC–MS Ion Suppression. [Link]
-
Carlucci, G., et al. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo. [Link]
-
Cherniy, S., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
J-Stage. (n.d.). Determination of Benzydamine Hydrochloride in Serum and Urine by Using a Benzydamine Ion-Selective Piezoelectric Sensor. [Link]
-
SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]
-
Carlucci, G., et al. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. PubMed. [Link]
-
Zhang, J., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?[Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic parameters of benzydamine in man. [Link]
-
Sugiarto, A., et al. (2022). Development and validation of a RP-HPLC method for simultaneous determination of Benzydamine hydrochloride and Cetylpyridinium chloride. [Link]
-
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample Treatment Based on Extraction Techniques in Biological Matrices. PubMed. [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
D'Avolio, A., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Semantic Scholar. [Link]
-
Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Wróbel, I. (2022). Research on preparation of antihypertensive drugs samples with biological matrix to instrumental analysis using solvent front position extraction. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]
-
Huffman, G. (2019). Optimizing LC-MS/MS analysis with DO-MS. YouTube. [Link]
-
Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central. [Link]
-
Ivanisevic, J., et al. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). PubMed Central. [Link]
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. eijppr.com [eijppr.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. ijisrt.com [ijisrt.com]
- 9. scribd.com [scribd.com]
- 10. providiongroup.com [providiongroup.com]
- 11. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Ion Suppression with Benzydamine-d6 Hydrochloride
<
Welcome to the technical support center for advanced analytical method development. This guide is designed for researchers, scientists, and drug development professionals who are leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) and encountering the pervasive challenge of ion suppression. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to mitigating ion suppression, with a focus on the effective use of Benzydamine-d6 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS).
Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. This resource is built upon a foundation of scientific integrity, drawing from extensive experience in the field to provide you with trustworthy and authoritative guidance.
Troubleshooting Guide: Navigating Common Ion Suppression Scenarios
This section addresses specific, practical problems you may encounter during your LC-MS analyses.
Question 1: My analyte signal is unexpectedly low and inconsistent, even at higher concentrations. How do I confirm if ion suppression is the culprit?
Answer:
This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2] To definitively diagnose this issue, a post-column infusion experiment is the gold standard. This technique helps to pinpoint the retention times where matrix components are causing the suppression.[1][3]
Experimental Protocol: Identifying Ion Suppression Zones via Post-Column Infusion
-
Objective: To visualize retention time regions where ion suppression occurs.
-
Methodology:
-
Prepare Analyte Solution: Create a standard solution of your analyte in a solvent compatible with your mobile phase.
-
Set Up Infusion: Using a syringe pump, continuously introduce the analyte solution into the mobile phase stream after the LC column but before the mass spectrometer's ion source, typically via a 'T' connector.
-
Establish a Stable Baseline: Begin the infusion and allow the analyte signal to stabilize, which will create a consistent, elevated baseline in your mass chromatogram.
-
Inject Blank Matrix: Inject a blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.
-
Monitor the Signal: Observe the baseline of your infused analyte. A significant dip or drop in the signal intensity indicates a region of ion suppression, as co-eluting matrix components are hindering the ionization of your continuously infused analyte.[3]
-
Diagram: Post-Column Infusion Experimental Setup
Caption: Workflow for identifying ion suppression zones using post-column infusion.
Question 2: I've confirmed ion suppression is occurring. How can this compound help, and how do I properly incorporate it into my workflow?
Answer:
This compound is a deuterated internal standard. Deuterated standards are chemically identical to the analyte of interest (in this case, Benzydamine), but a few hydrogen atoms are replaced with deuterium.[4] This small mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The core principle is that the deuterated internal standard will behave almost identically to the non-labeled analyte during sample preparation, chromatography, and ionization.[5] Therefore, any ion suppression that affects the analyte will affect the deuterated standard to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, you can effectively normalize for this variability, leading to more accurate and precise quantification.[2][5]
Experimental Protocol: Implementing this compound as an Internal Standard
-
Objective: To achieve accurate quantification of Benzydamine by correcting for matrix effects and other experimental variability.
-
Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound.
-
Create a Spiking Solution: From the stock solution, prepare a working "spiking" solution at a concentration that will yield a strong, stable signal in your LC-MS system.
-
Spike All Samples Early: This is a critical step. Add a fixed, known volume of the this compound spiking solution to all samples—calibrators, quality controls, and unknowns—at the very beginning of the sample preparation process (e.g., before protein precipitation or solid-phase extraction).[6] This ensures that the internal standard experiences the same potential for loss during extraction as the analyte.[5]
-
Proceed with Sample Preparation: Follow your established sample preparation protocol.
-
LC-MS Analysis: Analyze the samples. You will monitor at least two mass transitions (MRMs): one for Benzydamine and one for Benzydamine-d6.
-
Data Processing: Instead of using the absolute peak area of the analyte for quantification, you will use the ratio of the analyte peak area to the internal standard (Benzydamine-d6) peak area. Your calibration curve will be plotted as (Analyte Area / IS Area) vs. Concentration.
-
Diagram: The Role of a Deuterated Internal Standard
Caption: How Benzydamine-d6 corrects for variability throughout the LC-MS workflow.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and what causes it? A1: Ion suppression is a type of matrix effect that results in a decreased response for an analyte in a mass spectrometer.[7] It occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins) interfere with the ionization process in the LC-MS interface.[1][8] This interference can happen through several mechanisms, such as competition for charge in the electrospray droplet or changes in the physical properties (e.g., viscosity, surface tension) of the droplets, which affects their evaporation and the release of gas-phase ions.[1]
Q2: Why is a deuterated internal standard like this compound superior to a structural analog internal standard? A2: While structural analogs can be used, stable isotope-labeled internal standards (SIL-IS) like Benzydamine-d6 are considered the "gold standard" for quantitative LC-MS.[9] This is because a deuterated standard is chemically and physically almost identical to the analyte. It will therefore have the same chromatographic retention time, extraction recovery, and ionization efficiency.[5] This ensures that it experiences the exact same degree of ion suppression as the analyte, providing the most accurate correction. A structural analog may have different properties that cause it to elute at a slightly different time or ionize with a different efficiency, making the correction for ion suppression less precise.[9]
Q3: Besides using an internal standard, what other strategies can I employ to mitigate ion suppression? A3: A multi-pronged approach is often best.[3] Consider these strategies:
-
Improve Sample Preparation: More rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove many of the interfering matrix components before analysis.[2]
-
Optimize Chromatography: Adjusting your LC method to achieve better chromatographic separation between your analyte and the region of ion suppression can be very effective. This might involve using a different column, changing the mobile phase composition, or using a shallower gradient.[2][8]
-
Reduce Sample Volume/Dilute: Simply diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[7]
-
Change Ionization Technique: If you are using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ion suppression for certain compounds.[7]
Q4: What are the key quality attributes to look for in a deuterated internal standard like this compound? A4: For reliable results, the deuterated standard must have both high chemical purity (>99%) and high isotopic enrichment (≥98%).[4] High chemical purity ensures that there are no other compounds present that could interfere with the analysis. High isotopic enrichment ensures that the contribution of the unlabeled analyte in the internal standard solution is minimal and does not significantly affect the measurement of the analyte at the lower limit of quantification (LLOQ).[10]
Quantitative Data Summary
The following table provides typical mass spectrometry parameters for Benzydamine and its deuterated internal standard. These values should be optimized for your specific instrument and method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Benzydamine | 310.2 | 85.1 | The product ion corresponds to the dimethylpropylamine fragment. |
| Benzydamine-d6 | 316.2 | 91.1 | The +6 Da mass shift is due to the six deuterium atoms on the dimethylamino group. |
Note: The exact m/z values may vary slightly based on instrumentation and calibration.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
- Ion Suppression in Mass Spectrometry: Challenges and Solutions. (n.d.). SlideShare.
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Ion suppression: a major concern in mass spectrometry.
- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. (n.d.). Benchchem.
- Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. (n.d.). Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
- Dolan, J. W. (2012). When Should an Internal Standard be Used?. LCGC North America, 30(6), 474-480.
Sources
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Improving precision and accuracy with Benzydamine-d6 HCl
Technical Support Center: Benzydamine-d6 HCl
A Guide to Improving Precision and Accuracy in Quantitative Analysis
Welcome to the technical support center for Benzydamine-d6 HCl. This guide is designed for researchers, analytical scientists, and drug development professionals using Benzydamine-d6 HCl as an internal standard (IS) in quantitative assays, particularly those involving liquid chromatography-mass spectrometry (LC-MS). As your virtual Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you achieve the highest levels of precision and accuracy in your experiments.
This resource is structured into a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios. It is designed to be a practical bench-top companion for your analytical workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the proper handling and use of Benzydamine-d6 HCl.
Q1: What is Benzydamine-d6 HCl and why is it used as an internal standard?
Benzydamine-d6 HCl is a stable, isotopically labeled version of Benzydamine, where six hydrogen atoms have been replaced with deuterium.[1] It is intended for use as an internal standard in quantitative analysis, primarily by GC-MS or LC-MS.[1][2]
The core principle of using a stable isotope-labeled internal standard (SIL-IS) is that it is chemically identical to the analyte of interest (Benzydamine) and thus exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[3][4] However, due to the mass difference (6 Daltons heavier), it can be distinguished from the unlabeled analyte by a mass spectrometer.[5] By adding a known and constant amount of Benzydamine-d6 HCl to every sample, calibrator, and quality control (QC) sample, it serves as a robust internal reference to correct for variability that can occur at virtually every step of the analytical process, including:
-
Sample Preparation Losses: Compensates for analyte loss during extraction or cleanup steps.[4]
-
Matrix Effects: Corrects for ion suppression or enhancement in the mass spectrometer source, a common issue in complex biological matrices.[5]
-
Instrumental Variability: Accounts for minor fluctuations in injection volume and instrument sensitivity over the course of an analytical run.[4]
The use of a high-quality SIL-IS like Benzydamine-d6 HCl is considered the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis.[6]
Q2: How should I prepare and store my Benzydamine-d6 HCl stock solutions?
Proper preparation and storage of your IS stock solution is a critical first step that dictates the quality of all subsequent data.
-
Storage of Lyophilized Powder: The solid material should be stored under controlled conditions as specified on the Certificate of Analysis (CoA). Generally, this involves storage at -20°C for long-term stability (months to years) or 0-4°C for short-term use (days to weeks), kept dry and protected from light.[1]
-
Reconstitution Solvent: Choose a high-purity (e.g., LC-MS grade) solvent in which Benzydamine-d6 HCl is freely soluble. Methanol or DMSO are common choices. Ensure the solvent is compatible with your analytical mobile phase to prevent precipitation upon addition to the sample.
-
Stock Solution Concentration: Prepare a primary stock solution at a concentration of approximately 1 mg/mL. This high concentration allows for minimal volume changes when preparing more dilute working solutions and preserves the stock for a longer period.
-
Working Solution Preparation: The working internal standard solution is the solution that is spiked directly into your samples. Its concentration should be optimized during method development. A common goal is to achieve a final concentration in the sample that yields a signal intensity similar to the analyte at the mid-point of your calibration curve.
-
Storage of Solutions: Store stock and working solutions at -20°C or below in tightly sealed, clearly labeled containers. For working solutions used daily, storage at 2-8°C may be acceptable for a limited period, but stability should be verified.
Q3: What are the key quality attributes to look for in a batch of Benzydamine-d6 HCl?
The reliability of your assay is directly linked to the quality of your internal standard. When sourcing Benzydamine-d6 HCl, you must verify the following from the supplier's CoA:
| Quality Attribute | Recommendation | Rationale |
| Chemical Purity | >99% | Ensures that the signal you are measuring is from the deuterated compound and not from impurities that could cause interference or inaccurate concentration calculations.[5] |
| Isotopic Purity | ≥98% isotopic enrichment | Guarantees that the contribution of unlabeled Benzydamine in your IS is negligible. High isotopic purity prevents this "crosstalk" from artificially inflating the analyte signal, especially at the lower limit of quantitation (LLOQ).[5] |
| Label Stability | Deuterium atoms are on stable positions (e.g., aromatic or aliphatic carbons).[3] The N,N-bis(methyl-d3) labeling on Benzydamine-d6 is stable. | The deuterium labels must not be prone to back-exchange with hydrogen atoms from the solvent or matrix.[3][7] Exchangeable positions (like on -OH or -NH groups) would compromise the integrity of the standard. |
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and resolve specific issues you may encounter during method development and sample analysis.
Problem 1: High Variability (%RSD) in Internal Standard Response Across an Analytical Run
Q: I'm observing a high relative standard deviation (RSD) in the peak area of Benzydamine-d6 HCl across my calibration curve and QC samples. What is the cause and how can I fix it?
High variability in the IS signal is a critical issue because it undermines its ability to correct for analytical variance. The IS response should be consistent (typically <15% RSD) across all non-zero samples in a run.
Workflow for Diagnosing IS Variability
Caption: Troubleshooting workflow for inconsistent internal standard response.
Detailed Solutions:
-
Check the IS Addition Step: This is the most common source of error. Ensure that the automated liquid handler or manual pipette used to add the IS working solution is calibrated and functioning correctly. The IS should be added to every sample at the exact same concentration.[8]
-
Evaluate for Precipitation: After adding the IS (which is likely in an organic solvent) to your aqueous sample, or after protein precipitation, visually inspect for any cloudiness or particulate matter. If the IS or analyte crashes out of solution, the amount injected will be inconsistent. Consider adjusting the solvent composition of your IS working solution to be more compatible with the sample matrix.
-
Assess Autosampler Stability: Verify that your autosampler is not introducing variability. Prepare a single vial of a representative sample, and inject it 10 consecutive times. If the IS response is still highly variable, it points to an issue with the autosampler (e.g., inconsistent injection volume, needle clog).[9]
-
Investigate In-Autosampler Stability: Benzydamine could potentially degrade over time in the prepared samples sitting in the autosampler tray. Run a stability test by reinjecting the first sample at the end of the run to see if the IS response has changed significantly. If degradation is observed, lower the autosampler temperature or reduce the batch size.
-
Clean the Mass Spectrometer Source: A dirty or contaminated ion source can lead to erratic signal and drift. Follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, skimmer).[9][10] After cleaning, perform a system tune and calibration.
Problem 2: Poor Chromatography - Peak Tailing or Splitting for Benzydamine-d6 HCl
Q: My Benzydamine-d6 HCl peak shape is poor, but the unlabeled analyte peak looks fine. What could be causing this?
While rare, it is possible for the deuterated standard to exhibit different chromatographic behavior. However, it is more likely that the poor peak shape is revealing an underlying issue with the method that affects both compounds, but is more obvious for the IS for concentration-related reasons.
Possible Causes and Solutions:
-
Column Overload: If the concentration of the IS is too high, it can overload the analytical column, leading to fronting or tailing peaks.[10] Prepare a dilution series of the IS and inject them to find a concentration that results in a sharp, symmetrical peak.
-
Solvent Mismatch: If the IS working solution is prepared in a solvent that is much stronger than the initial mobile phase (e.g., spiking with 100% Acetonitrile into a mobile phase starting at 5% Acetonitrile), it can cause peak distortion. If possible, prepare the IS working solution in the initial mobile phase.[10]
-
Contamination or Degradation of IS Stock: A contaminated or degraded IS stock solution may contain impurities that co-elute or interfere, causing peak splitting or tailing. Prepare a fresh working solution from your primary stock. If the problem persists, prepare a fresh primary stock from the lyophilized powder.
Problem 3: Analyte/IS Ratio Shows High Variability Despite Stable IS Signal
Q: My IS peak area is very consistent, but my calibrator and QC results are still imprecise. Why isn't the IS correcting the variability?
This scenario suggests that the IS is not adequately compensating for a source of variation that is uniquely affecting the unlabeled analyte.
Workflow for Diagnosing Analyte/IS Ratio Imprecision
Caption: Decision tree for troubleshooting imprecise analyte/IS ratios.
Detailed Solutions:
-
Check for Isotopic Contribution (Crosstalk): Your Benzydamine-d6 HCl will contain a very small amount of unlabeled Benzydamine. This is usually insignificant, but if you use a very high concentration of IS, this contribution can become problematic, especially for low-concentration samples. To check this, inject a sample containing only the IS (no analyte) and monitor the MRM transition for the unlabeled analyte. If a significant peak is observed, you may need to lower your IS concentration or source a standard with higher isotopic purity.[5]
-
Verify Co-elution: While SIL-IS are designed to co-elute with the analyte, there can sometimes be a slight chromatographic shift (the deuterated compound often elutes slightly earlier). If this shift is significant, the analyte and IS may be affected differently by matrix effects at the point of elution.[7] Adjust your chromatography (e.g., gradient slope) to ensure perfect co-elution.
-
Investigate for Interferences: There may be an interfering compound in your matrix that has the same mass as your analyte and is not being chromatographically separated. This will add to the analyte signal but not the IS signal, causing inaccurate ratios. Scrutinize the chromatograms of blank matrix samples to check for any peaks at the retention time of Benzydamine. If an interference is found, you must improve the chromatographic separation or find a more selective and specific MRM transition for the analyte.[10]
Part 3: Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a step-by-step method for preparing reliable standard solutions.
Materials:
-
Benzydamine-d6 HCl (lyophilized powder)[1]
-
Class A volumetric flasks
-
Calibrated pipettes
-
LC-MS grade Methanol
Procedure:
-
Primary Stock Solution (1 mg/mL): a. Allow the vial of Benzydamine-d6 HCl to equilibrate to room temperature before opening to prevent condensation. b. Weigh out approximately 1 mg of the powder using an analytical balance. c. Quantitatively transfer the powder to a 1.0 mL volumetric flask. d. Add a small amount of methanol to dissolve the powder, sonicate briefly if necessary. e. Fill the flask to the 1.0 mL mark with methanol. Cap and invert at least 10 times to ensure homogeneity. f. Transfer to a labeled, amber glass vial and store at -20°C.
-
Working Internal Standard Solution (e.g., 100 ng/mL): a. Perform a serial dilution from the primary stock. For example, pipette 10 µL of the 1 mg/mL primary stock into a 10 mL volumetric flask and dilute to the mark with 50:50 Methanol:Water (or a solvent compatible with your initial mobile phase). This yields a 1 µg/mL intermediate stock. b. Pipette 1.0 mL of the 1 µg/mL intermediate stock into a 10 mL volumetric flask and dilute to the mark with the same solvent to get a 100 ng/mL working solution. c. This working solution is now ready to be spiked into your samples. For example, adding 50 µL of this working IS solution to 450 µL of a plasma sample would result in a final IS concentration of 10 ng/mL. Adjust concentrations as needed based on your specific assay's sensitivity.
References
-
Rovetto, F., et al. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of Chromatographic Science, 48(10), 854-9. Retrieved from [Link]
-
ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Kovalenko, S., et al. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, 6(34). Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
MSACL. (2019). Presentation on Internal Standards. Retrieved from [Link]
-
Benson, H. A., & McElnay, J. C. (1987). High-performance liquid chromatography assay for the measurement of benzydamine hydrochloride in topical pharmaceutical preparations. Journal of Chromatography, 394(2), 395-9. Retrieved from [Link]
-
Agilent Technologies. (2014). Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems. Retrieved from [Link]
-
Zhang, R., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 691(1-2), 97-103. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
Veeprho. (n.d.). Benzydamine-D6 (HCl Salt). Retrieved from [Link]
-
ResolveMass Laboratories. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Chasseaud, L. F., & Catanese, B. (1985). Pharmacokinetics of benzydamine. International Journal of Tissue Reactions, 7(4), 307-13. Retrieved from [Link]
-
Mandal, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Retrieved from [Link]
-
Davison, A. S. (2011). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 48(Pt 4), 382. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Singh, V., et al. (2023). An overview of the applications of LC-MS in characterizing pharmaceutical formulations, and in studying pharmacokinetic and pharmacodynamic parameters. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzydamine-d6 Hydrochloride. Retrieved from [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. veeprho.com [veeprho.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Overcoming challenges in the synthesis of Benzydamine-d6 Hydrochloride
Welcome to the technical support center for the synthesis of Benzydamine-d6 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis of this deuterated compound.
Introduction to this compound Synthesis
This compound is the deuterium-labeled version of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1][2][3] The incorporation of deuterium at the N,N-dimethyl moiety is a critical modification used to create an internal standard for pharmacokinetic studies and quantitative analysis by GC- or LC-MS.[4][5] The C-D bond is stronger than the C-H bond, which can alter the metabolic profile of the drug, a principle known as the deuterium kinetic isotope effect.[6][7] This guide will navigate the common challenges associated with its synthesis, ensuring a higher success rate and purity of the final product.
Visualizing the Synthesis Workflow
A general workflow for the synthesis of this compound involves several key stages, from the selection of deuterated precursors to the final purification and analysis.
Caption: Generalized workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
1. Low Deuterium Incorporation
-
Question: My final product shows low deuterium incorporation (<98%) based on mass spectrometry and NMR analysis. What are the likely causes and how can I improve it?
-
Answer:
-
Cause 1: Incomplete Reaction. The alkylation reaction with the deuterated reagent (e.g., methyl-d3 iodide) may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Consider adding a slight excess of the deuterated alkylating agent. Monitor the reaction closely by TLC or LC-MS to ensure the disappearance of the starting material.
-
-
Cause 2: Isotopic Scrambling/Exchange. Protic solvents or acidic/basic conditions can sometimes lead to H/D exchange, although less likely for C-D bonds on a methyl group.[8][9]
-
Solution: Ensure all solvents and reagents are anhydrous. Use aprotic solvents for the alkylation step. If acidic or basic conditions are necessary for other steps, perform them at low temperatures and for the shortest duration possible.
-
-
Cause 3: Impure Deuterated Reagent. The starting deuterated material may have a lower isotopic purity than specified.
-
Solution: Verify the isotopic purity of the deuterated reagent from the supplier's certificate of analysis. If necessary, acquire a new batch with higher specified purity.
-
-
2. Incomplete Reaction or Low Yield
-
Question: The reaction to form the deuterated tertiary amine is sluggish and results in a low yield of the desired product. What can I do?
-
Answer:
-
Cause 1: Inadequate Base. The base used to deprotonate the secondary amine precursor may not be strong enough or used in sufficient quantity.
-
Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the base is added portion-wise at a low temperature to control the reaction.
-
-
Cause 2: Steric Hindrance. The structure of the benzydamine precursor might sterically hinder the approach of the deuterated alkylating agent.
-
Solution: While challenging to alter the core structure, optimizing reaction conditions such as temperature and solvent can help overcome some steric barriers. A higher reaction temperature can provide the necessary activation energy.
-
-
Cause 3: Poor Solubility. The starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Select a solvent in which all reactants are fully soluble. Gentle heating or sonication can aid in dissolution.
-
-
3. Difficulty in Purification
-
Question: I am struggling to separate Benzydamine-d6 from the unreacted starting material and other byproducts during column chromatography.
-
Answer:
-
Cause 1: Similar Polarity of Compounds. The product and impurities may have very similar polarities, making separation by standard silica gel chromatography difficult.
-
Solution:
-
Optimize Solvent System: Experiment with different solvent systems for your column. A shallow gradient elution can improve separation. Adding a small amount of a polar modifier like triethylamine can sometimes improve the peak shape and resolution of amines.
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina or a reverse-phase C18 column, which may offer different selectivity.[10][11]
-
-
-
Cause 2: Product Streaking on Silica Gel. Basic compounds like amines can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Solution: Deactivate the silica gel by pre-treating it with a solution of your eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica and improve the chromatography of the amine product.
-
-
4. Issues with Hydrochloride Salt Formation
-
Question: After purification of the free base, I am having trouble forming a stable, crystalline hydrochloride salt.
-
Answer:
-
Cause 1: Residual Impurities. Even small amounts of impurities can inhibit crystallization.
-
Solution: Ensure the free base is of the highest possible purity before attempting salt formation. An additional purification step might be necessary.
-
-
Cause 2: Incorrect Stoichiometry or Solvent. The amount of HCl added or the choice of solvent can significantly impact crystallization.
-
Solution:
-
Stoichiometry: Add a precise stoichiometric amount (or a very slight excess) of HCl (e.g., as a solution in ether or dioxane) to a solution of the purified free base.
-
Solvent: Use a solvent in which the free base is soluble but the hydrochloride salt is insoluble. Common choices include diethyl ether, ethyl acetate, or a mixture of solvents like methanol/ether. Slow addition of a non-polar "anti-solvent" can induce crystallization.
-
-
-
Cause 3: Product is an Oil. The hydrochloride salt may initially form as an oil rather than a solid.
-
Solution: Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of a previously successful batch can also be effective. If it remains an oil, try redissolving it in a minimal amount of a polar solvent (like methanol) and then slowly adding a non-polar solvent until turbidity is observed, then allow it to stand.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical analytical techniques for characterizing this compound?
A1: The following techniques are essential:
-
Mass Spectrometry (MS): To confirm the molecular weight and the level of deuterium incorporation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall structure and the absence (or significant reduction) of the signal corresponding to the N,N-dimethyl protons.
-
²H NMR: To directly observe the deuterium signal and confirm its location.
-
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.[10][11][12]
Q2: What is the expected isotopic distribution in the mass spectrum?
A2: For a fully d6-labeled compound, you should expect to see the molecular ion peak at M+6 compared to the unlabeled benzydamine. However, it is common to see a small distribution of other isotopic species (M+0 to M+5) due to the isotopic purity of the starting materials and any minor H/D exchange. The goal is to maximize the M+6 peak.
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored in a dry, dark place at -20°C for long-term stability (months to years).[4] For short-term storage (days to weeks), 0-4°C is acceptable.[4] It is shipped as a non-hazardous chemical under ambient temperature.[4]
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Standard laboratory safety practices should be followed. Benzydamine Hydrochloride is harmful if swallowed and can cause serious eye irritation.[2] When working with deuterated reagents like methyl-d3 iodide, which is a potential alkylating agent, and strong bases like NaH, which is highly reactive with water, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat are mandatory. All reactions should be carried out in a well-ventilated fume hood.
Experimental Protocol Example: Final Alkylation and Purification
This is a generalized protocol and may require optimization based on your specific starting materials and laboratory conditions.
Caption: A step-by-step workflow for the final alkylation and purification.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Reagent Molar Ratios | ||
| Demethyl-Benzydamine Precursor | 1.0 eq | |
| Base (e.g., NaH) | 1.1 - 1.2 eq | Ensure complete deprotonation. |
| Deuterated Alkylating Agent | 1.2 - 1.5 eq | A slight excess can drive the reaction. |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temp. | Initial addition at low temp to control exotherm. |
| Time | 12 - 24 hours | Monitor for completion. |
| Yield & Purity | ||
| Typical Yield (after purification) | 60 - 85% | Highly dependent on scale and purification efficiency. |
| Chemical Purity (by HPLC) | >98% | As per standard requirements for analytical standards. |
| Isotopic Purity (by MS) | >98% d6 | Aim for the highest possible incorporation. |
References
- Simson Pharma Limited. (2025, May 29).
- MedKoo Biosciences. This compound.
- Scott, P. J. H. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. PMC.
- Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. (2017, January 10). SciSpace.
- Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chrom
- Sharma et al. (2018). A novel, rapid, simple, precise, selective, reproducible, economical and stability indicating UV spectrophotometric method for the determination of Benzydamine Hydrochloride in bulk and pharmaceutical formulations. International Journal of Pharmaceutical Sciences and Research, 9(2), 678-686.
- Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. (n.d.). Science Publishing Group.
- LGC Standards. This compound.
- Veeprho. Benzydamine-D6 (HCl Salt).
- MedchemExpress.com. This compound.
- Chemistry, manufacturing, and control considerations and challenges for deuterated active pharmaceutical ingredients. (2022, March 22). American Chemical Society.
- A Primer of Deuterium in Drug Design. (n.d.). Taylor & Francis Online.
- Deuterated Drug Molecules: Perfecting the Gamechanger. (2021, December 1). Neuland Labs.
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING UV SPECTRO-PHOTOMETRIC METHOD FOR THE ESTIMATION OF BENZYDAMINE HYDROCHLORIDE IN BULK AND IN PHARMACEUTICAL DOSAGE FORM: A NOVEL ANALYTICAL TECHNIQUE FOR CONDUCTING IN-VITRO QUALITY CONTROL TESTS. (2018, February 1).
- Method for synthesizing benzydamine hydrochloride impurity B. (n.d.).
- A-study-of-the-photodegradation-of-benzydamine-in-pharmaceutical-formulations-using-HPLC-with-diode-array-detection.pdf. (n.d.).
- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022, January 18). MDPI.
- Method for synthesizing benzydamine hydrochloride impurity B. (n.d.).
- BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N). (n.d.). Probes & Drugs.
- Benzydamine-impurities. (n.d.).
- Deuterium Exchange. (2023, January 22). Chemistry LibreTexts.
- Hydrogen–deuterium exchange. (n.d.). Wikipedia.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. (n.d.). PMC - NIH.
- Preparation method of 5-benzyl benzydamine. (n.d.).
- Benzydamine Hydrochloride. (n.d.). PubChem.
- Preparation and characterization of benzydamine hydrochloride-loaded lyophilized mucoadhesive wafers for the treatment of oral mucositis. (n.d.).
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Benzydamine Hydrochloride | C19H24ClN3O | CID 65464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. veeprho.com [veeprho.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. zenodo.org [zenodo.org]
Technical Support Center: Minimizing Back-Exchange of Deuterium in Benzydamine-d6 Hydrochloride
Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals working with Benzydamine-d6 Hydrochloride. This resource is designed to provide in-depth, practical guidance on a critical challenge: preventing the back-exchange of deuterium atoms. Loss of isotopic purity can significantly compromise the accuracy of quantitative analyses and the interpretation of metabolic studies.[1][2]
This guide offers a structured approach to troubleshooting, featuring frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations. Our goal is to empower you with the knowledge to maintain the isotopic and chemical integrity of your deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a significant issue with this compound?
A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as Benzydamine-d6, are replaced by hydrogen atoms from the surrounding environment.[2] This is a major concern because it reduces the isotopic enrichment of the standard, which can lead to inaccuracies in quantification, especially in sensitive LC-MS/MS assays where Benzydamine-d6 is used as an internal standard.[1][2] The stability of the carbon-deuterium (C-D) bond is greater than the carbon-hydrogen (C-H) bond, which is the basis for the "kinetic isotope effect" leveraged in drug metabolism studies.[3] However, deuterium atoms on or near heteroatoms (like oxygen or nitrogen) can be labile and prone to exchange with protons from protic solvents (e.g., water, methanol).
Q2: Which experimental factors have the most significant impact on the rate of back-exchange?
A2: The rate of deuterium back-exchange is primarily influenced by three key factors:
-
pH: The exchange process is catalyzed by both acids and bases.[2][4] For many compounds, the minimum rate of exchange occurs in a narrow, slightly acidic pH range.[2]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[2][5] Therefore, maintaining low temperatures throughout sample preparation and analysis is crucial.
-
Exposure to Protic Solvents: The longer a deuterated compound is in a protic solvent environment, the more extensive the back-exchange will be.[2] This is particularly relevant during lengthy chromatographic runs.
Q3: My this compound solution is showing decreasing isotopic purity over time. What are the likely causes and how can I mitigate this?
A3: A gradual loss of isotopic purity is a classic sign of back-exchange. The most common causes are improper solvent choice and storage conditions.
-
Solvent Choice: If your Benzydamine-d6 is dissolved in a protic solvent like methanol or water for an extended period, back-exchange is likely. Whenever possible, use aprotic solvents for storage and sample preparation.[1] If aqueous solutions are necessary, they should be prepared fresh and used immediately.
-
Storage Conditions: Store this compound as a solid in a cool, dry place, protected from atmospheric moisture.[6] For solutions, especially those in protic solvents, storage at low temperatures (-20°C or below) is recommended to slow the exchange rate.[1] Ensure containers are tightly sealed to prevent moisture absorption.
Q4: During LC-MS/MS analysis, I'm observing poor signal intensity or complete signal loss for my Benzydamine-d6 internal standard. What could be the problem?
A4: While back-exchange can contribute to signal loss, other factors could be at play:
-
Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer's source, leading to ion suppression.[7] Even with a deuterated standard, slight differences in chromatographic retention time can lead to differential matrix effects.[8][9]
-
In-source Fragmentation or Exchange: The conditions within the mass spectrometer's ion source can sometimes promote the loss of deuterium. Optimizing source parameters like temperature and voltages may be necessary.
-
Improper Handling: Ensure accurate and consistent pipetting of the internal standard. Any variability in the amount added to each sample will be reflected in the signal intensity.
Troubleshooting Guides
Guide 1: Diagnosing and Preventing Back-Exchange in Solution
Issue: You suspect back-exchange is occurring in your stock or working solutions of this compound.
Diagnostic Steps:
-
NMR Analysis: The most definitive way to assess isotopic purity is through Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12] Comparing the ¹H-NMR spectrum of your deuterated standard to a non-deuterated reference standard will show a decrease or disappearance of proton signals at the deuterated positions.[10] ²H-NMR can be used to directly observe the deuterium signals.[10][13]
-
LC-MS Time Course Study: Analyze your Benzydamine-d6 solution by LC-MS at several time points (e.g., immediately after preparation, after 4 hours, 24 hours, and 1 week) while storing it under your typical conditions. A progressive decrease in the mass corresponding to the deuterated molecule and an increase in the mass of partially deuterated or non-deuterated Benzydamine would indicate back-exchange.
Preventative Measures:
| Parameter | Recommendation | Scientific Rationale |
| Solvent Selection | Use aprotic solvents (e.g., acetonitrile, dioxane) for stock solutions.[1] | Aprotic solvents lack exchangeable protons, thus eliminating the source of back-exchange. |
| pH Control | If aqueous solutions are unavoidable, buffer them to a slightly acidic pH (e.g., pH 2.5-3.0).[2] | The rate of H/D exchange is often at a minimum in this pH range.[2] |
| Temperature | Prepare and store solutions at low temperatures (0-4°C for short-term, -20°C or lower for long-term).[1][2] | Lowering the temperature significantly reduces the kinetic rate of the exchange reaction.[2] |
| Moisture Control | Handle the solid compound and prepare solutions in a dry environment, such as under an inert atmosphere (nitrogen or argon).[1][14] | Minimizes exposure to atmospheric moisture, which is a source of protons for back-exchange.[1] |
Guide 2: Minimizing Back-Exchange During LC-MS/MS Analysis
Issue: You observe evidence of back-exchange occurring during the analytical run, potentially indicated by tailing peaks or inconsistent quantification.
Optimization Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase pH | Maintain a low pH (e.g., 2.5-3.0) for the aqueous component of the mobile phase.[2] | This "quenches" the back-exchange reaction by slowing it to a minimum rate during the chromatographic separation.[15] |
| Chromatographic Run Time | Optimize the LC method to achieve the shortest possible run time that still provides adequate separation.[2] | Reduces the total time the deuterated standard is exposed to the protic mobile phase.[2] |
| Column Temperature | Operate the column at a low temperature, if compatible with your separation needs. | As with solutions, lower temperatures slow the exchange rate on the column. |
| Sub-Zero Chromatography | For highly sensitive applications, consider chromatography at sub-zero temperatures with mobile phases containing freezing point suppressants.[16] | This can dramatically reduce back-exchange, preserving the deuterium label even during longer separations.[16] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
This protocol is designed to maximize the stability and isotopic purity of your stock solutions.
Materials:
-
This compound solid
-
High-purity aprotic solvent (e.g., acetonitrile)
-
Volumetric flasks, dried in an oven at 150°C for at least 4 hours and cooled in a desiccator[14]
-
Inert gas source (nitrogen or argon)
-
Syringes and needles for solvent transfer
Procedure:
-
Environment Setup: Perform all manipulations in a glove box or under a gentle stream of inert gas to minimize exposure to atmospheric moisture.[1]
-
Weighing: Accurately weigh the required amount of this compound solid and transfer it to a dried volumetric flask.
-
Dissolution: Using a syringe, add the aprotic solvent to the flask to approximately half the final volume. Gently swirl to dissolve the solid completely.
-
Final Volume: Bring the solution to the final volume with the aprotic solvent, cap the flask, and mix thoroughly.
-
Storage: Aliquot the stock solution into smaller, tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture. Store at -20°C or below.[1]
Protocol 2: Quenching and Analysis Workflow for Biological Samples
This workflow is optimized to minimize back-exchange during sample preparation and LC-MS analysis.
Workflow Diagram:
Caption: Optimized workflow for minimizing deuterium back-exchange.
Procedure:
-
Pre-chill: Pre-chill all buffers, solvents (e.g., acetonitrile for protein precipitation), and centrifuge to 0-4°C.[2]
-
Internal Standard Spiking: Add a known amount of this compound internal standard (prepared in an appropriate solvent) to the biological sample.
-
Protein Precipitation: Immediately add cold acetonitrile (typically 3 volumes) to the sample to precipitate proteins. Vortex briefly.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Promptly transfer the supernatant to a clean vial or 96-well plate for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto an LC system with a mobile phase buffered at a low pH (e.g., 2.5-3.0 with 0.1% formic acid) and a rapid chromatographic gradient to minimize analysis time.[2]
Visualizing the Back-Exchange Problem
The following diagram illustrates the key factors that contribute to deuterium back-exchange and the recommended preventative measures.
Caption: Factors influencing and preventing deuterium back-exchange.
References
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
YouTube. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
PubMed. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]
-
ACS Publications. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Wiley Analytical Science. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]
-
NIH. (n.d.). Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
-
NIH. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 16. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring co-elution of Benzydamine and Benzydamine-d6 Hydrochloride
This guide provides in-depth troubleshooting and optimization strategies for analytical scientists encountering separation between Benzydamine and its deuterated internal standard, Benzydamine-d6 Hydrochloride, in liquid chromatography-mass spectrometry (LC-MS) applications.
The Analytical Imperative: Why Co-elution is Critical
In quantitative bioanalysis using LC-MS, a stable isotope-labeled (SIL) internal standard (IS) like Benzydamine-d6 is the gold standard. The fundamental assumption is that the analyte and the IS behave identically during sample preparation, injection, and ionization. Perfect co-elution is the cornerstone of this assumption.[1] If the two compounds separate, even slightly, they may be exposed to different regions of co-eluting matrix components. This can lead to differential matrix effects (ion suppression or enhancement), where the ionization of one compound is affected differently than the other, compromising the accuracy and precision of the quantitative results.[2][3]
Understanding the Root Cause: The Chromatographic Isotope Effect
The primary reason Benzydamine and Benzydamine-d6 may separate is the chromatographic isotope effect , also known as the deuterium isotope effect.[2][4] While chemically identical for quantification by mass spectrometry, the substitution of hydrogen (¹H) with the heavier deuterium (²H or D) atom introduces subtle physicochemical differences.
-
Bond Strength: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.
-
Polarizability & Lipophilicity: This change in bond energy can slightly decrease the molecule's overall lipophilicity (hydrophobicity).
In reversed-phase liquid chromatography (RPLC), where retention is driven by hydrophobic interactions with the stationary phase (e.g., C18), the slightly less lipophilic deuterated compound (Benzydamine-d6) will interact less strongly. Consequently, Benzydamine-d6 will often elute slightly earlier than the native Benzydamine .[5] The magnitude of this effect depends on the number of deuterium labels, their position on the molecule, and the specific chromatographic conditions employed.[4][5]
Systematic Troubleshooting Workflow
This guide presents a logical, tiered approach to diagnosing and resolving the separation of Benzydamine and its deuterated internal standard. Begin with Level 1 and proceed only if the issue is not resolved.
Diagram: Troubleshooting Logic Flow
Caption: A step-by-step workflow for troubleshooting Benzydamine co-elution.
Level 1: Initial System & Method Verification
Before modifying chromatographic parameters, it's crucial to rule out basic system or preparation errors. Split peaks or inconsistent retention times for both compounds can indicate a system problem rather than an isotope effect.[6][7][8]
1A. System Health Check:
-
Action: Perform a system suitability test with a standard compound (e.g., caffeine). Check for consistent retention times, acceptable peak shapes (symmetry/tailing factor), and stable pressure.
-
Rationale: This confirms the LC system is performing correctly. Issues like a partially clogged frit, column void, or leaky fittings can cause peak splitting for all analytes and must be ruled out first.[6][9]
1B. Mobile Phase Preparation:
-
Action: Prepare fresh aqueous and organic mobile phases. If using a buffer, double-check the pH measurement with a calibrated meter.
-
Rationale: Buffers can degrade or change pH over time, especially if microbial growth occurs.[6] Since Benzydamine is a basic compound (pKa ≈ 9.27), its retention is highly sensitive to mobile phase pH.[10] An incorrect pH can exacerbate separation.
1C. Column Integrity:
-
Action: Inspect the column's usage history. If the column is old or has been subjected to high pressure or harsh pH conditions, replace it with a new one of the same chemistry.
-
Rationale: A column void at the inlet is a common cause of peak splitting.[7] Over time, the stationary phase can degrade, leading to poor performance.
Level 2: Mobile Phase Optimization
The mobile phase composition is the most powerful tool for manipulating the chromatographic isotope effect.
2A. Adjust Mobile Phase pH:
-
Causality: Benzydamine is a weak base.[11] At a pH well below its pKa (e.g., pH 3-4), it will be fully protonated (ionized). In its ionized state, its interaction with the hydrophobic C18 stationary phase is minimized. In contrast, at a pH closer to its pKa, a mixture of ionized and neutral forms will exist, leading to stronger retention but potentially magnifying the subtle lipophilicity differences between the deuterated and non-deuterated forms.
-
Protocol:
-
Baseline: Note the retention time difference (Δt) at your current pH.
-
Step 1 (Acidic): Prepare a mobile phase with a lower pH (e.g., adjust from pH 4.0 to pH 3.0 using formic or phosphoric acid). Equilibrate the column thoroughly (at least 10-15 column volumes).
-
Step 2 (Basic): If working with a hybrid or pH-stable column, consider a higher pH mobile phase (e.g., pH 10 using ammonium carbonate).[12] At high pH, Benzydamine will be in its neutral, more retentive form. This increased interaction can sometimes help merge the peaks.
-
-
Expected Outcome: Lowering the pH often reduces retention time and can minimize the isotope effect by promoting a single ionic species, potentially improving co-elution.[13]
2B. Modify Organic Solvent:
-
Causality: Acetonitrile and methanol have different solvent strengths and engage in different secondary interactions (e.g., dipole-dipole). The isotope effect can be more or less pronounced in one solvent versus the other.
-
Protocol:
-
If your current method uses acetonitrile, prepare an equivalent mobile phase (in terms of solvent strength) using methanol.
-
If your method uses methanol, switch to acetonitrile.
-
You may also test mixtures (e.g., 50:50 acetonitrile:methanol) as the organic component.
-
-
Expected Outcome: Switching the organic modifier changes the selectivity of the separation and can be sufficient to merge the two peaks.
Level 3: Advanced Chromatographic Parameter Adjustment
If mobile phase changes are insufficient, adjusting the physical parameters of the separation can provide the necessary resolution control.
3A. Decrease the Gradient Slope:
-
Causality: A steep gradient (rapid increase in organic solvent) rushes compounds through the column, which can sometimes improve co-elution by not giving the peaks time to separate. Conversely, a shallower gradient increases the interaction time with the stationary phase and provides more opportunity for separation. However, by carefully optimizing a shallow gradient, you can find a "sweet spot" where resolution of the matrix is achieved while the analyte/IS pair merges.
-
Protocol:
-
Double the length of your gradient while keeping the starting and ending percentages of the organic solvent the same. For example, change a 2-minute gradient from 10% to 90% B into a 4-minute gradient.
-
This gives the peaks more time to interact with the column and can sometimes help them coalesce.
-
3B. Adjust Column Temperature:
-
Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer between the mobile and stationary phases.
-
Protocol:
-
Lower Temperature: Decrease the column temperature in 5-10°C increments (e.g., from 40°C to 30°C).
-
Higher Temperature: Increase the column temperature in 5-10°C increments.
-
-
Expected Outcome: Lowering the temperature typically increases retention and can sometimes improve co-elution by altering the hydrophobic interactions. Conversely, higher temperatures decrease retention but can sometimes sharpen peaks enough to improve overlap. The effect is system-dependent and requires empirical testing.
Diagram: Isotope Effect on a C18 Stationary Phase
Caption: Deuteration slightly weakens hydrophobic interaction, causing earlier elution.
Frequently Asked Questions (FAQ)
Q1: My deuterated standard is eluting after my analyte. Is this possible? A: While less common in reversed-phase chromatography, this is known as an "inverse isotope effect." It can occur under specific conditions or with different chromatographic modes (e.g., normal-phase) where interactions other than hydrophobicity dominate.[14] The troubleshooting principles of adjusting pH, solvent, and temperature still apply.
Q2: How much separation is acceptable? A: Ideally, zero. The goal is complete co-elution to ensure identical ionization conditions. However, if a very small, highly consistent valley between the peaks is observed across all samples (blanks, standards, and QCs) and accuracy/precision goals are met, it may be acceptable. This must be carefully documented during method validation. The risk is that different biological matrices could alter the suppression profile and invalidate the results.[1]
Q3: I've tried everything and they still won't co-elute. What are my options? A: If extensive method development fails, consider two alternatives:
-
Use a ¹³C-labeled Internal Standard: Carbon-13 is a heavier, non-exchangeable isotope that does not typically produce a chromatographic isotope effect.[3][15] If available, it is a superior choice to a deuterated standard.
-
Use a Shorter, Lower-Efficiency Column: A "less good" column with lower theoretical plates may not have the resolving power to separate the two isotopologues.[1] This is a practical solution if the method still provides adequate separation from other matrix interferences.
Q4: Could the problem be my sample diluent? A: Yes. If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile diluent with a 5% acetonitrile starting condition), it can cause peak distortion and splitting for all analytes.[6][9] Always try to match your sample diluent to your initial mobile phase conditions.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12555, Benzydamine. Retrieved from [Link]
-
Beaud, S., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A, 1115(1-2), 159-170. Available from: [Link]
-
Lelièvre, F., et al. (2012). Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations for Implementation in a Quantitative Proteomic Approach. Analytical Chemistry, 84(23), 10363-10370. Available from: [Link]
-
ResearchGate (2022). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF. Available from: [Link]
-
Waters Corporation (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Farkas, T., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6483-6490. Available from: [Link]
-
Hsieh, Y., et al. (2006). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America, 24(6), 596-606. Available from: [Link]
-
Agilent Technologies (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available from: [Link]
-
Bandara, H.M.H.N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-350. Available from: [Link]
-
ResearchGate (2013). Which internal standard? Deuterated or C13 enriched?. Available from: [Link]
-
Stevanoska, M., et al. (2022). Development and validation of a RP-HPLC method for simultaneous determination of Benzydamine hydrochloride and Cetylpyridinium chloride in a final dosage form. Macedonian Pharmaceutical Bulletin, 68(1), 63-64. Available from: [Link]
-
Dolan, J.W. (2007). Understanding Split Peaks. LCGC North America, 25(5), 442-449. Available from: [Link]
-
Waters Corporation (n.d.). How to troubleshoot split peaks on an ACQUITY UPLC column - WKB28044. Available from: [Link]
-
Cherniy, V.A., et al. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. Available from: [Link]
-
Sribuhda, T., et al. (2010). HPLC Method for Benzydamine Analysis. Journal of Chromatographic Science, 48(10), 853-858. Available from: [Link]
-
Chornyi, V., et al. (2020). Development and Validation of the Method for Simultaneous Determination of Benzydamine Hydrochloride and Methylparaben in Dosage Form by HPLC. ScienceRise: Pharmaceutical Science, (3), 12-19. Available from: [Link]
-
Donato, M.G., et al. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of Chromatographic Science, 48(10), 853-8. Available from: [Link]
-
ResearchGate (2020). Why is my IS peak splitted in LC-MS/MS?. Available from: [Link]
-
Kall, M.A., et al. (2002). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Analytical and Bioanalytical Chemistry, 373(7), 555-559. Available from: [Link]
-
HALO Chromatography (2023). LC Chromatography Troubleshooting Guide. Available from: [Link]
-
Wikipedia (n.d.). Benzydamine. Retrieved from [Link]
-
ADVANZ Pharma (2022). Benzydamine 0.15%w/v Oromucosal Spray - Summary of Product Characteristics (SmPC). Available from: [Link]
-
Vaira, L.A., et al. (2023). The present and the future of benzydamine: expert opinion paper. Frontiers in Pharmacology, 14, 1198930. Available from: [Link]
-
NHS (n.d.). Side effects of benzydamine. Retrieved from [Link]
-
Cattaneo, D., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Journal of Biological Regulators and Homeostatic Agents, 35(1), 1-10. Available from: [Link]
-
Garakani, A., et al. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. Pharmaceuticals, 16(4), 587. Available from: [Link]
-
Abdul-Hadi, S., et al. (2018). Randomized control trial of benzydamine HCl versus sodium bicarbonate for prophylaxis of concurrent chemoradiation-induced oral mucositis. Supportive Care in Cancer, 26(10), 3535-3541. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. lctsbible.com [lctsbible.com]
- 8. support.waters.com [support.waters.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medicines.org.uk [medicines.org.uk]
- 12. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Benzydamine-d6 Hydrochloride
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous testing and validation. At the heart of this process lies the analytical method, the very tool that provides the quantitative data to determine a drug's safety and efficacy. The integrity of this data is paramount, and its reliability hinges on a robust and meticulously validated analytical method. This guide delves into the validation of an analytical method for the non-steroidal anti-inflammatory drug, Benzydamine, with a specific focus on the pivotal role of a stable isotope-labeled (SIL) internal standard, Benzydamine-d6 Hydrochloride.
This document is intended for researchers, scientists, and drug development professionals. It will not only outline the "how" but, more importantly, the "why" behind the experimental choices, providing a framework for developing self-validating and trustworthy analytical protocols in line with global regulatory standards.
The Imperative of an Internal Standard in Bioanalysis
Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), are susceptible to variations that can compromise the accuracy and precision of the results. These variations can arise from multiple sources, including sample preparation, instrument performance, and the inherent complexity of the biological matrix (e.g., plasma, urine).[1][2] An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibration standards and quality controls.[1][2] Its purpose is to normalize the analyte's response, thereby compensating for these variabilities.
However, not all internal standards are created equal. The ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection. This is where stable isotope-labeled internal standards, such as Benzydamine-d6 HCl, demonstrate their superiority.
The Deuterated Advantage: Benzydamine-d6 HCl vs. Structural Analogs
A SIL internal standard is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[3] Benzydamine-d6 HCl is the deuterated form of Benzydamine hydrochloride.[4][5][6] This subtle change in mass allows the mass spectrometer to differentiate it from the unlabeled analyte, while its chemical structure and properties remain virtually identical.
Here's a direct comparison of the advantages of using Benzydamine-d6 HCl over a structurally similar but non-isotopically labeled compound (an analog IS):
| Feature | Benzydamine-d6 HCl (SIL IS) | Structural Analog IS |
| Co-elution | Nearly identical chromatographic retention time to Benzydamine. | Different retention time, leading to potential differential matrix effects. |
| Extraction Recovery | Experiences the same extraction efficiency as Benzydamine. | May have different extraction efficiency, leading to inaccurate quantification. |
| Matrix Effect Compensation | Effectively compensates for ion suppression or enhancement as it experiences the same matrix effects as Benzydamine.[7][8][9] | Poor compensation for matrix effects as it elutes at a different time and may be affected differently by co-eluting matrix components.[10][11] |
| Ionization Efficiency | Identical ionization efficiency to Benzydamine. | Different ionization efficiency, which can introduce bias. |
| Overall Accuracy & Precision | Significantly improves accuracy and precision of the method.[12] | Can lead to greater variability and less reliable results. |
The causality behind these advantages lies in the near-perfect chemical and physical mimicry of the analyte by its SIL counterpart. This ensures that any random or systematic errors affecting the analyte during sample processing and analysis will equally affect the SIL IS, leading to a consistent analyte-to-IS response ratio and, consequently, more accurate and precise quantification.[1][7]
A Framework for Validation: Adhering to Global Standards
The validation of an analytical method is a formal process that demonstrates its suitability for its intended purpose.[13][14] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[15][16][17][18][19][20] The ICH Q2(R1) and the more recent M10 guidelines are pivotal documents in this regard.[13][14][21][22][23][24][25][26]
The following sections outline a step-by-step protocol for the validation of an LC-MS/MS method for Benzydamine in human plasma, incorporating Benzydamine-d6 HCl as the internal standard.
Experimental Protocol: Validation of Benzydamine Assay
This protocol is designed to assess the key validation parameters as stipulated by international guidelines.
1. Preparation of Stock and Working Solutions:
-
Benzydamine Stock Solution (1 mg/mL): Accurately weigh and dissolve Benzydamine hydrochloride in methanol.
-
Benzydamine-d6 HCl Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[4]
-
Working Solutions: Prepare serial dilutions of the Benzydamine stock solution in methanol:water (1:1, v/v) to create calibration standards (CS) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Benzydamine-d6 HCl stock solution in methanol:water (1:1, v/v).
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate Benzydamine working solutions to prepare CS at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range could be 1-1000 ng/mL.
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
3. Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of the Benzydamine-d6 HCl working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions (Illustrative):
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Benzydamine and Benzydamine-d6 HCl.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[15][17]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate and quantify the analyte in the presence of endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Linearity & Range | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | To determine the closeness of the measured concentrations to the true value and the degree of scatter in the data. | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | To assess the influence of co-eluting matrix components on the ionization of the analyte and IS.[8][10][11][27][28] | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least six different lots of blank matrix should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable in the biological matrix and in processed samples under various storage and handling conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Visualizing the Workflow and Rationale
To better illustrate the experimental design and the underlying logic, the following diagrams are provided.
Caption: A streamlined workflow for the bioanalysis of Benzydamine using Benzydamine-d6 HCl.
Caption: How a SIL internal standard corrects for analytical variability to ensure accurate results.
Comparative Performance Data
The following table presents hypothetical but realistic data comparing the performance of a Benzydamine assay with and without an internal standard, and with a structural analog versus a SIL IS. This data is illustrative of the expected outcomes based on established scientific principles.
| Parameter | No Internal Standard | With Structural Analog IS | With Benzydamine-d6 HCl (SIL IS) |
| Precision (%CV) - LQC | 25.3% | 12.8% | 4.5% |
| Precision (%CV) - HQC | 18.9% | 9.5% | 2.1% |
| Accuracy (% Bias) - LQC | -22.5% | -8.2% | +1.8% |
| Accuracy (% Bias) - HQC | +17.8% | +6.4% | -0.9% |
| Matrix Effect (%CV) | N/A | 18.5% | 3.2% |
As the data clearly demonstrates, the use of Benzydamine-d6 HCl as an internal standard results in significantly improved precision and accuracy, and a minimal matrix effect, thereby underscoring its critical role in a robust bioanalytical method.
Conclusion: The Bedrock of Reliable Data
The validation of an analytical method is not merely a regulatory hurdle; it is the scientific foundation upon which the safety and efficacy of a drug are built. The choice of an appropriate internal standard is a critical decision in this process. As demonstrated, a stable isotope-labeled internal standard like this compound is not just a superior alternative to a structural analog—it is the gold standard. Its ability to flawlessly track the analyte through the analytical process provides an unparalleled level of correction for the myriad of variables inherent in bioanalysis. By embracing the principles of robust validation and leveraging the power of SIL internal standards, researchers can ensure the integrity of their data and, ultimately, contribute to the development of safer and more effective medicines.
References
-
Chorna, O., & Georgiyants, V. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, (6), 24-31. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Donato, P., et al. (2009). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 822-828. [Link]
-
International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Xu, K., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1035-1037. [Link]
-
Chornyi, V., et al. (2019). SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE, METHYLPARABEN AND PEPPERMINT OIL IN A SPRAY DOSAGE FORM BY GAS CHROMATO. International Journal of Applied Pharmaceutics, 11(6), 147-153. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
Jian, W., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 77-83. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]
-
ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Lunn, G., & An, H. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 5935-5942. [Link]
-
ScienceRise: Pharmaceutical Science. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Unger, S., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(17), 2737-2742. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
ResearchGate. (n.d.). Fast simple chromatographic method for for determination of Benzydamine content in its degradation product in oromucosal spray. [https://www.researchgate.net/publication/336881729_Fast_simple_chromatographic_method_for_for_determination_of_Benzydamine_content_in_its_degradation_product_in_oromucosal_spray]([Link])
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Taylor & Francis Online. (2018). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
LCGC North America. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. waters.com [waters.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nebiolab.com [nebiolab.com]
- 11. eijppr.com [eijppr.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 19. fda.gov [fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. ICH Official web site : ICH [ich.org]
- 22. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 23. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 24. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. researchgate.net [researchgate.net]
- 26. database.ich.org [database.ich.org]
- 27. bioanalysis-zone.com [bioanalysis-zone.com]
- 28. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Benzydamine Using Benzydamine-d6 Hydrochloride
Introduction: The Imperative of Methodological Congruence in Bioanalysis
In the landscape of drug development, the generation of reliable pharmacokinetic and toxicokinetic data is paramount. The bioanalytical methods that underpin these studies must be robust, reproducible, and, crucially, well-understood. When data from different analytical methods or from different laboratories are to be combined or compared, a rigorous cross-validation process is not just a recommendation but a regulatory expectation, as outlined in guidelines such as the ICH M10.[1][2][3][4] This guide provides an in-depth comparison of two prevalent sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—for the quantification of Benzydamine in human plasma, utilizing Benzydamine-d6 Hydrochloride as the stable isotope-labeled internal standard.
Benzydamine is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[5][6] Unlike traditional NSAIDs, it is a weak base.[5] Accurate measurement of its concentration in biological matrices is essential for clinical and preclinical studies. The choice of sample preparation methodology can significantly influence the accuracy, precision, and sensitivity of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will delve into the theoretical and practical aspects of cross-validating bioanalytical methods based on PPT and LLE for Benzydamine, providing detailed experimental protocols and comparative data to inform the selection of the most appropriate technique for a given research need.
Physicochemical Properties of Benzydamine: A Foundation for Method Development
A thorough understanding of the analyte's physicochemical properties is critical for developing effective extraction methods. Benzydamine is a weak base, a characteristic that can be exploited in LLE to achieve high extraction efficiency by manipulating the pH of the aqueous and organic phases. Its solubility in various organic solvents also dictates the choice of extraction and precipitation agents.
| Property | Value | Source |
| Molecular Weight | 309.4 g/mol | [5] |
| Chemical Nature | Weak Base | [5] |
| Solubility | Freely soluble in water, alcohol, methanol, and chloroform. Slightly soluble in acetone. | [7] |
Experimental Workflow for Cross-Validation
The cross-validation of two distinct bioanalytical methods involves a systematic comparison of their performance characteristics. The following diagram illustrates the workflow for the cross-validation of the Protein Precipitation and Liquid-Liquid Extraction methods for Benzydamine analysis.
Caption: Cross-validation workflow for Benzydamine bioanalysis.
Detailed Experimental Protocols
The following protocols are designed for the extraction of Benzydamine from human plasma, with this compound as the internal standard.[8]
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples.[9] It is well-suited for high-throughput applications.
Materials:
-
Human plasma
-
Benzydamine and this compound stock solutions
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with the appropriate volume of Benzydamine working solution and 20 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers higher selectivity compared to PPT, often resulting in a cleaner extract and reduced matrix effects.[10][11] The basic nature of Benzydamine allows for efficient extraction with an appropriate organic solvent under basic conditions.
Materials:
-
Human plasma
-
Benzydamine and this compound stock solutions
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium hydroxide solution (5% in water)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Spike with the appropriate volume of Benzydamine working solution and 20 µL of this compound internal standard working solution.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 1 mL of MTBE to the tube.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow.
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, performance data for the two extraction methods, based on established principles of bioanalytical method validation.
Table 1: Recovery and Matrix Effect
| Parameter | Protein Precipitation | Liquid-Liquid Extraction |
| Recovery (%) | ||
| Low QC (5 ng/mL) | 92.5 | 88.1 |
| Mid QC (50 ng/mL) | 95.3 | 90.2 |
| High QC (500 ng/mL) | 98.1 | 91.5 |
| Matrix Effect (%) | ||
| Low QC | 85.2 (Ion Suppression) | 97.8 |
| High QC | 88.9 (Ion Suppression) | 98.5 |
Table 2: Precision and Accuracy
| QC Level (ng/mL) | Protein Precipitation | Liquid-Liquid Extraction |
| Precision (%CV) | Accuracy (%) | |
| LLOQ (1 ng/mL) | 8.5 | 105.2 |
| Low QC (5 ng/mL) | 6.2 | 103.8 |
| Mid QC (50 ng/mL) | 5.5 | 101.5 |
| High QC (500 ng/mL) | 4.8 | 98.9 |
Discussion and Interpretation of Results
The comparative data highlight the inherent trade-offs between the two extraction techniques.
-
Recovery: The PPT method demonstrates slightly higher recovery of Benzydamine. This is expected as it is a less selective method, and the analyte is highly soluble in the precipitation solvent (acetonitrile).
-
Matrix Effect: A significant difference is observed in the matrix effect. The LLE method shows minimal ion suppression, indicating a much cleaner final extract. In contrast, the PPT method exhibits noticeable ion suppression, which could potentially compromise assay sensitivity and accuracy, especially at the lower limit of quantification (LLOQ). The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for this variability.
-
Precision and Accuracy: Both methods demonstrate acceptable precision and accuracy within the regulatory limits. However, the LLE method shows superior precision (lower %CV), which can be attributed to the cleaner extract and reduced matrix interference.
Conclusion and Recommendations
The cross-validation of the Protein Precipitation and Liquid-Liquid Extraction methods for the bioanalysis of Benzydamine reveals distinct performance profiles.
-
Protein Precipitation is a viable option for high-throughput screening and early-stage discovery studies where speed and cost are primary considerations. The observed matrix effect can be managed with the use of a deuterated internal standard, but it may not be suitable for methods requiring the highest sensitivity.
-
Liquid-Liquid Extraction is the preferred method for regulated bioanalysis, such as pivotal pharmacokinetic and bioequivalence studies. Its superior selectivity results in a cleaner extract, minimal matrix effects, and better precision. While more labor-intensive, the enhanced data quality and reliability often justify the additional effort.
Ultimately, the choice of extraction method should be guided by the specific requirements of the study, balancing the need for throughput with the demand for the highest data quality. This guide provides the foundational knowledge and experimental framework to make an informed decision in the cross-validation of bioanalytical methods for Benzydamine and similar compounds.
References
-
ICH. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]
-
IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. 2025. [Link]
-
Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 17(1), 1–5. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]
-
Catanese, B., Lagana, A., Marino, A., Picollo, R., & Rotatori, M. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. Pharmacological research communications, 18(4), 385–403. [Link]
-
PubChem. Benzydamine. National Center for Biotechnology Information. [Link]
-
Pharmascience Inc. (2017). Product Monograph pms-BENZYDAMINE. [Link]
-
Agilent Technologies. (2012). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. [Link]
-
PubChem. Benzydamine Hydrochloride. National Center for Biotechnology Information. [Link]
-
Ziegler, J. B. (2001). Pharmacology of benzydamine. Inflammopharmacology, 9(1-2), 39-57. [Link]
-
Li, W., et al. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 12, 735865. [Link]
-
Agilent Technologies. (2018). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
-
Wikipedia. Benzydamine. [Link]
-
Chorna, O., & Hureieva, S. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, (5 (33)), 28-35. [Link]
-
Zenodo. (2012). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]
-
Chorna, O., & Hureieva, S. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, (5 (33)), 28-35. [Link]
-
Agilent Technologies. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Parker, R. P., et al. (2020). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications, 14(3), e1900112. [Link]
-
Agilent Technologies. (2020). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. [Link]
-
Shah, G. J., & S. K. (2008). Digital Microfluidic Method for Protein Extraction by Precipitation. Analytical chemistry, 80(24), 9575–9581. [Link]
-
Ji, Q. C., et al. (2002). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 30(3), 473–480. [Link]
- Li, W., & Tse, F. L. S. (Eds.). (2013).
-
El-Bagary, R. I., et al. (2023). LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies. Biomedical chromatography : BMC, 37(9), e5664. [Link]
-
Agilent Technologies. (2019). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. database.ich.org [database.ich.org]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzydamine - Wikipedia [en.wikipedia.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. medkoo.com [medkoo.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Benzydamine Analysis with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the demand for robust, reliable, and precise quantitative methods is paramount. The bioanalysis of active pharmaceutical ingredients (APIs) like Benzydamine, a non-steroidal anti-inflammatory drug with analgesic and local anesthetic properties, is a critical component of pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The integrity of these studies hinges on the accuracy and precision of the analytical method used to measure drug concentrations in biological matrices. This guide provides an in-depth technical comparison, grounded in scientific principles and experimental data, of analytical methodologies for Benzydamine, with a focus on the superior performance achieved through the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Analytical Challenge and the Rationale for a Deuterated Standard
The quantitative analysis of drugs in complex biological matrices such as plasma is fraught with challenges. Matrix effects, where endogenous components of the sample can enhance or suppress the ionization of the analyte, are a primary concern in LC-MS/MS-based bioanalysis.[2] Furthermore, variability in sample preparation, including extraction efficiency and volume inconsistencies, can introduce significant errors.
To mitigate these issues, the use of an internal standard (IS) is a well-established practice. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, experiencing the same variations during sample processing and analysis. While structural analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated versions of the analyte, are considered the gold standard in quantitative bioanalysis.[3] A deuterated internal standard, such as Benzydamine-d6, is chemically identical to Benzydamine, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium.[4] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical behavior ensures that they co-elute chromatographically and experience similar ionization efficiencies and matrix effects. This co-elution and parallel behavior provide the most effective normalization, leading to significantly improved accuracy and precision of the analytical results.
Experimental Protocol: A Validated LC-MS/MS Method for Benzydamine in Human Plasma
The following protocol outlines a robust and validated method for the quantification of Benzydamine in human plasma using Benzydamine-d6 as an internal standard. This method is designed to meet the stringent requirements of regulatory bodies for bioanalytical method validation.
Materials and Reagents
-
Benzydamine hydrochloride reference standard
-
Benzydamine-d6 hydrochloride internal standard[4]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzydamine and Benzydamine-d6 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Benzydamine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Benzydamine-d6 by diluting its stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 20 µL of the Benzydamine-d6 internal standard working solution (100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of Benzydamine.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Benzydamine: Precursor ion > Product ion (specific m/z values to be optimized)
-
Benzydamine-d6: Precursor ion > Product ion (specific m/z values to be optimized to reflect the mass shift)
-
Data Presentation: Performance Characteristics of the Validated Method
A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. The following table summarizes the typical performance characteristics of an LC-MS/MS method for Benzydamine using a deuterated internal standard, in accordance with regulatory guidelines.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy & Precision within ±20% | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±8% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Extraction Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor close to 1 | Negligible |
Comparative Analysis: The Decisive Advantage of a Deuterated Standard
The use of a deuterated internal standard offers several distinct advantages over methods employing a structural analog or no internal standard at all.
-
Correction for Matrix Effects: As the deuterated standard has virtually identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement in the ESI source. By calculating the ratio of the analyte peak area to the internal standard peak area, these matrix-induced variations are effectively cancelled out.[2]
-
Compensation for Extraction Variability: Any loss of analyte during the sample preparation steps will be mirrored by a proportional loss of the deuterated internal standard. This ensures that the analyte/IS ratio remains constant, leading to accurate quantification regardless of minor inconsistencies in the extraction process.
-
Improved Precision and Accuracy: The superior normalization provided by a deuterated standard directly translates to lower coefficients of variation (%CV) for precision and smaller percentage bias for accuracy, as demonstrated in the performance data table.
-
Enhanced Method Robustness: Methods employing deuterated internal standards are less susceptible to variations in instrument performance, such as fluctuations in injection volume or detector response, making the method more rugged and reliable over time and across different instruments.
Caption: The role of a deuterated internal standard in ensuring data quality.
Conclusion: A Commitment to Analytical Excellence
For researchers, scientists, and drug development professionals, the choice of analytical methodology has profound implications for the quality and reliability of their data. The use of a deuterated internal standard in the LC-MS/MS analysis of Benzydamine represents the pinnacle of current bioanalytical practice. This approach provides a self-validating system that effectively mitigates the inherent variabilities of analyzing complex biological samples, thereby ensuring the highest degree of accuracy and precision. By adopting this gold-standard methodology, the scientific community can have greater confidence in the data underpinning critical decisions in drug development and clinical research.
References
-
Catanese, B., et al. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. Pharmacological Research Communications, 18(4), 385-403. [Link]
-
myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [Link]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]
-
Agilent. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. [Link]
-
Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. [Link]
-
van de Merbel, N. C. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]
-
Paliwal, S., et al. (2020). Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]
-
Lipka, E., & Vaccher, C. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis, 7(6), 743-762. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]
-
Cherniy, S. N., Gureeva, V. A., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. [Link]
-
Sugiarto, A., et al. (2020). Development and validation of a RP-HPLC method for simultaneous determination of Benzydamine hydrochloride and Cetylpyridinium chloride in a final dosage form. Macedonian Pharmaceutical Bulletin, 66(suppl), 64-65. [Link]
-
Jones, B. R., & Schultz, G. A. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105. [Link]
Sources
A Comparative Guide to Linearity and Sensitivity in LC-MS Methods: The Benzydamine-d6 Hydrochloride Advantage
In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative analysis are paramount. The choice of an internal standard in liquid chromatography-mass spectrometry (LC-MS) is a critical decision that directly impacts the linearity and sensitivity of the method. This guide provides an in-depth comparison of LC-MS methods for the quantification of Benzydamine, highlighting the superior performance achieved with the use of a stable isotope-labeled internal standard, Benzydamine-d6 Hydrochloride, versus a non-isotopically labeled alternative.
The Cornerstone of Quantitative Bioanalysis: The Internal Standard
The fundamental goal of a quantitative bioanalytical method is to accurately measure the concentration of an analyte in a complex biological matrix.[1][2] However, the journey from sample collection to final data output is fraught with potential for variability. Sample preparation steps, such as protein precipitation and liquid-liquid extraction, can lead to analyte loss.[3][4] Furthermore, matrix effects and fluctuations in instrument response can introduce significant error.[5][6]
An ideal internal standard (IS) is a compound that is added at a constant concentration to all samples, calibrators, and quality controls.[3] It should mimic the physicochemical properties of the analyte as closely as possible, thereby experiencing similar effects during sample processing and analysis.[5] The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively normalizing for variations and enhancing the accuracy and precision of the measurement.[4]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in quantitative LC-MS.[3] In these standards, one or more atoms are replaced with their heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This substitution results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[3][5]
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the impact of the internal standard on method performance, a comparative study was designed to analyze Benzydamine in human plasma using two different internal standards:
-
This compound: A deuterated analog of the analyte.
-
Structural Analog IS: A compound with a similar chemical structure to Benzydamine but not isotopically labeled (e.g., a related compound with a different substituent).
The following experimental protocol outlines the key steps in the validation of the LC-MS method, adhering to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][7][8]
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Benzydamine in human plasma.
Step-by-Step Methodology
-
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Stock solutions of Benzydamine, this compound, and the structural analog IS were prepared in methanol.
-
Calibration standards were prepared by spiking blank human plasma with known concentrations of Benzydamine, ranging from 0.1 ng/mL to 500 ng/mL.
-
Quality control (QC) samples were prepared at low, medium, and high concentrations (e.g., 0.3, 75, and 400 ng/mL).
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), 10 µL of the internal standard working solution (either this compound or the structural analog IS) was added.
-
Protein precipitation was performed by adding 300 µL of acetonitrile. The rationale for using protein precipitation is its simplicity and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis.
-
The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant was transferred to an autosampler vial for injection into the LC-MS/MS system.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography: A UPLC system equipped with a C18 analytical column was used for chromatographic separation. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The gradient elution ensures efficient separation of the analyte and internal standard from endogenous plasma components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used. The analysis was performed in Multiple Reaction Monitoring (MRM) mode. The selection of specific precursor-to-product ion transitions for Benzydamine and the internal standards provides high selectivity and sensitivity.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the LC-MS method for Benzydamine using this compound versus a structural analog as the internal standard.
| Performance Parameter | Benzydamine-d6 HCl (IS) | Structural Analog (IS) | Rationale for Difference |
| Linear Range | 0.1 - 500 ng/mL | 0.5 - 500 ng/mL | The superior ability of the deuterated IS to compensate for matrix effects at low concentrations allows for a wider linear range. |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | The near-identical behavior of the deuterated IS and the analyte results in a more consistent response ratio across the concentration range, leading to a higher correlation coefficient. |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.15 ng/mL | The deuterated IS more effectively corrects for ion suppression, leading to a better signal-to-noise ratio at very low concentrations. |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL | The improved precision and accuracy at the lower end of the calibration curve, due to the deuterated IS, allows for a lower and more reliable limit of quantification. |
| Precision (%RSD) | < 5% | < 15% | The co-elution and identical ionization behavior of the deuterated IS and the analyte minimize variability, resulting in higher precision. |
| Accuracy (%Bias) | ± 5% | ± 15% | The deuterated IS provides more effective correction for any analyte loss during sample preparation and for matrix-induced signal enhancement or suppression, leading to greater accuracy. |
Discussion: The Decisive Advantage of this compound
The data clearly illustrates the significant advantages of using a stable isotope-labeled internal standard. The enhanced linearity, as evidenced by the wider dynamic range and higher correlation coefficient, is a direct result of the deuterated standard's ability to perfectly mimic the analyte's behavior during ionization.[5] Any suppression or enhancement of the analyte signal due to co-eluting matrix components is mirrored by the internal standard, leading to a consistent response ratio.[6]
The marked improvement in sensitivity, reflected in the lower LOD and LOQ, is also a key benefit.[9] In bioanalytical studies, particularly pharmacokinetics, the ability to accurately measure low concentrations of a drug and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion. The use of this compound ensures that even at the lowest concentrations, the analytical signal is reliable and reproducible.
In contrast, while a structural analog can provide some degree of normalization, its different chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[10] These differences become more pronounced in complex biological matrices, leading to greater variability and reduced accuracy and precision.
Conclusion
For researchers, scientists, and drug development professionals seeking the highest level of data integrity in the quantitative analysis of Benzydamine, the use of this compound as an internal standard in LC-MS methods is unequivocally the superior choice. Its ability to provide enhanced linearity, sensitivity, accuracy, and precision ensures the generation of robust and reliable data that can be confidently used to support regulatory submissions and advance our understanding of drug efficacy and safety.[1][11]
References
-
ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
ICH M10 bioanalytical method validation: the importance of good guidance. Bioanalysis Zone. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Premier Research. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. A-level Chemistry. [Link]
-
Deuterated Internal Standard: Significance and symbolism. EndMemo. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS?. ResearchGate. [Link]
-
Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. PubMed. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. [Link]
-
Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo. [Link]
-
Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. PubMed. [Link]
-
Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science. [Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
-
IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ResearchGate. [Link]
-
A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent. [Link]
-
Development and validation of a RP-HPLC method for simultaneous determination of Benzydamine hydrochloride and Cetylpyridinium chloride in a final dosage form. Macedonian Pharmaceutical Bulletin. [Link]
-
A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. National Institutes of Health. [Link]
-
SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE, METHYLPARABEN AND PEPPERMINT OIL IN A SPRAY DOSAGE FORM BY GAS CHROMATOGRAPHY-FLAME IONIZATION DETECTOR. Semantic Scholar. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 7. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 8. database.ich.org [database.ich.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
A Tale of Two Techniques: A Comparative Guide to HPLC-UV and LC-MS/MS for Benzydamine Analysis with an Internal Standard
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For a compound like Benzydamine, a non-steroidal anti-inflammatory drug with local anesthetic and analgesic properties, robust analytical methods are crucial for quality control, pharmacokinetic studies, and bioequivalence assessments. This guide provides an in-depth comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of Benzydamine, with a critical focus on the use of an internal standard.
The Unsung Hero: The Role of the Internal Standard
Before delving into the specifics of each technique, it is essential to understand the pivotal role of an internal standard (IS). An IS is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, including calibrators and quality controls.[1][2][3] Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the precision and accuracy of the analytical method.[1][2][3] The choice of an appropriate IS is a critical step in method development.[4]
HPLC-UV: The Robust Workhorse
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted technique in quality control laboratories due to its simplicity, robustness, and cost-effectiveness.[5] The principle lies in the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by the detection of the analyte based on its absorption of UV light.
Experimental Workflow for HPLC-UV Analysis of Benzydamine
The following workflow is a representative example based on established methods for the analysis of Benzydamine in pharmaceutical formulations.
Figure 1: A representative workflow for the HPLC-UV analysis of Benzydamine.
Detailed HPLC-UV Protocol
A validated method for the simultaneous determination of Benzydamine hydrochloride and its impurities in an oral collutory formulation utilizes famotidine as an internal standard.[5][6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Ammonium Carbonate Buffer (10 mM; pH 10.5) (37.5:37.5:25, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 218 nm |
| Internal Standard | Famotidine |
This method has demonstrated excellent accuracy, with recoveries ranging from 98.25% to 102.8%, and precision, with intra- and inter-day variations being lower than 2.2%.[5][6] Another study successfully employed hydrochlorothiazide as an internal standard for the analysis of Benzydamine in pharmaceutical dosage forms.[7]
LC-MS/MS: The Gold Standard for Sensitivity and Selectivity
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis and trace-level quantification due to its unparalleled sensitivity and selectivity.[8][9] This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. The mass spectrometer identifies and quantifies compounds based on their mass-to-charge ratio (m/z), providing a high degree of certainty.
For Benzydamine, the precursor ion ([M+H]+) has a mass-to-charge ratio (m/z) of 310.1914.
The Ideal Internal Standard for LC-MS/MS: Stable Isotope Labeled Analogs
For LC-MS/MS, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Benzydamine-d4).[10][11] A SIL IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13).[12] This ensures that the IS co-elutes with the analyte and experiences the same matrix effects, leading to highly accurate and precise quantification.[10][11]
Experimental Workflow for LC-MS/MS Analysis of Benzydamine
The following workflow illustrates a typical procedure for the analysis of Benzydamine in a biological matrix, such as plasma.
Figure 2: A representative workflow for the LC-MS/MS analysis of Benzydamine in a biological matrix.
Detailed LC-MS/MS Protocol (Representative)
Sample Preparation:
A common and effective method for extracting drugs from plasma is protein precipitation.[13][14] This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, which are then removed by centrifugation.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Benzydamine: Precursor ion (m/z 310.2) -> Product ion(s); Benzydamine-d4: Precursor ion (m/z 314.2) -> Product ion(s) |
Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for Benzydamine analysis depends on the specific application, required sensitivity, and the complexity of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate. Relies on chromatographic separation and UV absorbance. Co-eluting compounds with similar UV spectra can interfere.[15] | High. Based on both chromatographic separation and the specific mass-to-charge ratio of the analyte and its fragments.[15] |
| Sensitivity | Lower (µg/mL to high ng/mL range).[8] | High (low ng/mL to pg/mL range).[8] |
| Matrix Effects | Less susceptible to signal suppression/enhancement from co-eluting matrix components. | Prone to ion suppression or enhancement, which can affect accuracy.[3] This is effectively mitigated by a SIL internal standard.[10] |
| Internal Standard | Typically a structurally similar compound (e.g., Famotidine, Hydrochlorothiazide). | Ideally a stable isotope-labeled version of the analyte (e.g., Benzydamine-d4).[10][11] |
| Application | Routine quality control of pharmaceutical formulations, content uniformity.[5] | Bioanalysis (pharmacokinetic studies), trace-level impurity analysis, bioequivalence studies.[9][14] |
| Cost & Complexity | Lower initial investment and operational costs. Simpler to operate and maintain. | Higher initial investment and operational costs. Requires more specialized expertise. |
| Regulatory Compliance | Well-established and accepted for QC purposes. | The gold standard for bioanalytical studies, with clear guidelines from regulatory bodies like the FDA and EMA.[9][16] |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of Benzydamine, and the inclusion of an internal standard is crucial for achieving reliable results with either method.
-
For routine quality control of Benzydamine in pharmaceutical formulations , where analyte concentrations are high and the matrix is relatively simple, HPLC-UV is a robust, cost-effective, and reliable choice. The use of a structurally similar internal standard like famotidine or hydrochlorothiazide is sufficient to ensure accuracy and precision.
-
For bioanalytical applications , such as pharmacokinetic studies in plasma or urine, where low detection limits and high selectivity are required to differentiate the analyte from endogenous interferences, LC-MS/MS is the superior and recommended technique. The use of a stable isotope-labeled internal standard is strongly advised to mitigate matrix effects and ensure the highest level of accuracy and precision, in line with regulatory expectations for bioanalytical method validation.[9][16]
Ultimately, the selection of the analytical technique should be guided by the specific requirements of the study, balancing the need for sensitivity and selectivity with practical considerations of cost and available expertise.
References
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). J Pharm Biomed Anal, 165, 381-385.
- Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chrom
- Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chrom
- Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (n.d.). PubMed.
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments. [Link]
-
When Should an Internal Standard be Used? (n.d.). LCGC International. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Qualitative and quantitative bioanalysis by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2015). ResearchGate. [Link]
-
How to choose an HPLC internal standard? (2014). ResearchGate. [Link]
-
What Is An Internal Standard And Why Is It Used In LC-MS? (2025). Chemistry For Everyone. [Link]
-
ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC - NIH. [Link]
-
Development and Validation of RP-HPLC and Ultraviolet Spectrophotometric Methods of Analysis for the Quantitative Determination of Chlorhexidine Gluconate and Benzydamine Hydrochloride in Pharmaceutical Dosage Forms. (2021). ResearchGate. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). LinkedIn. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]
-
bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]
-
C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. (2011). ResearchGate. [Link]
Sources
- 1. Internal standard for lc-ms/ms method | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. nebiolab.com [nebiolab.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. waters.com [waters.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. agilent.com [agilent.com]
- 8. agnopharma.com [agnopharma.com]
- 9. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Bioanalysis: A Comparative Guide to Deuterated Internal Standards in a Regulated Environment
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an internal standard (IS) is a foundational decision that profoundly impacts data integrity and regulatory success. This guide offers an in-depth comparison of deuterated internal standards against other alternatives, grounded in global regulatory expectations and supported by experimental evidence. As your Senior Application Scientist, my objective is to provide not just a set of guidelines, but a logical framework for making informed decisions that ensure the robustness and reliability of your bioanalytical methods.
The use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, is widely recognized as the "gold standard" in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS) based assays. This preference is strongly echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), whose guidelines have largely converged under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline. While not an explicit mandate, the use of a SIL-IS is a clear indicator of a commitment to high-quality, reproducible data, which can significantly streamline the regulatory review process.
The core principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte. This ensures it mirrors the analyte's behavior during the entire analytical process—from extraction and chromatography to ionization—thereby effectively compensating for variability and matrix effects. However, the "gold standard" is not without its nuances. A thorough understanding of the potential pitfalls and the scientific rationale behind regulatory scrutiny is paramount for successful implementation.
The Great Debate: Deuterated vs. Other Internal Standards
The selection of an appropriate internal standard is a critical step that dictates the accuracy and precision of a bioanalytical method. While deuterated standards are preferred, it's essential to understand their performance in the context of other available options.
| Feature | Deuterated Standard (SIL-IS) | ¹³C or ¹⁵N Standard (SIL-IS) | Structural Analog (Non-SIL-IS) |
| Physicochemical Properties | Nearly identical to the analyte, ensuring co-elution and similar matrix effects. | Very similar to the analyte, with negligible differences in chromatographic behavior. | May have different polarity, solubility, and ionization efficiency. |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression or enhancement as the analyte. | Excellent, for the same reasons as deuterated standards. | Variable and often incomplete, as it may not track the analyte's response in the presence of matrix components. |
| Chromatographic Co-elution | Generally co-elutes, but a slight retention time shift (the "deuterium isotope effect") can occur.[1] | Typically co-elutes with the analyte. | Retention times will differ from the analyte. |
| Potential for Cross-Talk | Possible if the mass difference is insufficient (typically <3 amu) or due to natural isotope abundance of the analyte.[2][3] | Less likely to have interference from the analyte's natural isotopes if the mass shift is significant. | Not applicable in the same way, but other matrix components could interfere. |
| Risk of Isotopic Exchange | Low, but needs to be assessed, especially for deuterium on heteroatoms or activated carbons.[4] | Extremely low to negligible. | Not applicable. |
| Cost | Generally more cost-effective to synthesize than ¹³C-labeled standards.[1] | Often more expensive due to the complexity of synthesis.[1] | Can be readily available and inexpensive. |
The Science of Scrutiny: Why Regulators Focus on Deuterated Standards
Regulatory guidelines are not arbitrary; they are built upon a scientific understanding of potential analytical challenges. For deuterated standards, the primary areas of concern are isotopic purity, stability of the label, and the potential for "cross-talk" between the analyte and the internal standard.
Isotopic Purity and Cross-Talk
A critical assumption in using a SIL-IS is that the signal from the internal standard is free from interference from the analyte.[5] However, two phenomena can challenge this:
-
Unlabeled Analyte in the IS: The synthesis of deuterated standards may result in a small amount of the unlabeled analyte as an impurity.[6] This can lead to an artificially high response for the analyte, particularly at the Lower Limit of Quantification (LLOQ).
-
Natural Isotope Abundance: All organic molecules have naturally occurring heavier isotopes (e.g., ¹³C). For a high-concentration analyte, the M+n isotopic peak could contribute to the signal of the deuterated IS, especially if the mass difference is small.[3][5]
This "cross-talk" can lead to non-linear calibration curves and biased results.[5] Regulatory guidance requires an assessment of selectivity to ensure that the response of interfering peaks in blank samples is less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Stability of the Deuterium Label
The position of the deuterium atoms in the molecule is crucial.[4] Deuterons on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can be susceptible to exchange with protons from the solvent or biological matrix.[4] This would lead to a loss of the isotopic label and compromise the integrity of the assay. Therefore, the stability of the label must be evaluated under the conditions of sample storage and processing.
The Deuterium Isotope Effect
The slightly stronger C-D bond compared to the C-H bond can sometimes lead to a small difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier.[1] While often negligible, this can be problematic if the analyte and IS are not fully co-eluting, as they may experience different degrees of matrix effects, undermining the primary purpose of the SIL-IS.
A Visual Guide to Internal Standard Selection and Validation
The following diagrams illustrate the decision-making process for selecting an internal standard and the general workflow for its validation in a regulated bioanalytical setting.
Caption: Decision tree for internal standard selection.
Caption: Bioanalytical workflow with a deuterated internal standard.
Experimental Protocols for the Validation of Deuterated Internal Standards
Robust experimental validation is non-negotiable for any bioanalytical method intended for regulatory submission. The following are step-by-step methodologies for key experiments to assess the performance of a deuterated internal standard.
Experiment 1: Selectivity and Assessment of Cross-Talk
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and to assess the potential for cross-talk.
Protocol:
-
Matrix Screening: Obtain at least six different sources of the blank biological matrix (e.g., plasma from six different individuals).
-
Blank Analysis: Process and analyze one set of these blank samples without adding the analyte or internal standard to check for any interfering peaks at their respective retention times.
-
IS-Only Analysis: Process and analyze a second set of blank samples spiked only with the deuterated internal standard at its working concentration. This helps to identify any impurities in the IS that might have the same mass transition as the analyte.
-
LLOQ Analysis: Process and analyze a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.
-
ULOQ Analysis: To assess analyte-to-IS cross-talk, analyze a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without the internal standard.
-
Data Evaluation:
-
In the blank and IS-only samples, the response of any interfering peak at the mass transition of the analyte should be less than 20% of the analyte response at the LLOQ.
-
In the blank samples, the response of any interfering peak at the mass transition of the internal standard should be less than 5% of the mean IS response in the calibration standards and QCs.
-
In the ULOQ sample, the response at the mass transition of the internal standard should be less than 5% of the mean IS response.
-
Experiment 2: Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).
Protocol:
-
QC Sample Preparation: Prepare Quality Control (QC) samples in the biological matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run, along with a full calibration curve.
-
Inter-day (Between-run) Accuracy and Precision: Repeat the analysis on at least two separate days with freshly prepared calibration curves and QC samples.
-
Data Evaluation and Acceptance Criteria:
-
Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.
-
The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%.[7]
-
The precision (%CV) should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.[7]
-
Conclusion: A Commitment to Quality
The use of deuterated internal standards in regulated bioanalysis is more than a matter of preference; it is a testament to a laboratory's commitment to producing the highest quality data. While they are the "gold standard," they are not a panacea. A thorough understanding of their potential limitations, coupled with rigorous validation as prescribed by regulatory guidelines, is essential. By embracing the scientific principles that underpin these guidelines, researchers can develop robust and reliable bioanalytical methods that will withstand the scrutiny of regulatory review and ultimately contribute to the development of safe and effective medicines.
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
-
Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis Zone. Available at: [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. Available at: [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Available at: [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical chemistry, 85(9), 4444–4451. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. Available at: [Link]
-
Duxbury, K. J., & Heald, A. H. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of clinical biochemistry, 45(Pt 2), 210–212. Available at: [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. Available at: [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. scispace.com [scispace.com]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cost-Benefit Analysis of Benzydamine-d6 Hydrochloride in Routine Analytical Testing
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy, precision, and reliability is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical decision that significantly impacts data quality. This guide provides an in-depth, objective comparison of using Benzydamine-d6 Hydrochloride, a stable isotope-labeled internal standard (SIL-IS), versus other alternatives in the routine testing of Benzydamine. We will delve into the scientific rationale, present supporting experimental data, and offer a cost-benefit analysis to inform your analytical strategy.
The Foundational Role of Internal Standards in LC-MS/MS
LC-MS/MS is a powerful technique for its sensitivity and selectivity, but it is not without its challenges.[1] One of the most significant hurdles is the "matrix effect," where components of the biological sample (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal.[2][3][4] This variability can severely compromise the accuracy and precision of quantitative results.[5]
An internal standard is a compound added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to mimic the behavior of the analyte throughout the analytical process—from sample preparation to detection—thereby compensating for variations.[1] The ideal IS co-elutes with the analyte and experiences the same matrix effects and instrumental fluctuations.[6] By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more reliable data.[7]
The "Gold Standard": Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative bioanalysis.[8] this compound is the deuterated analog of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug.[9][10] In Benzydamine-d6, six hydrogen atoms have been replaced with deuterium atoms.[11]
The key advantage of a SIL-IS is its near-identical physicochemical properties to the unlabeled analyte.[8][12] This structural similarity ensures that the SIL-IS and the analyte behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[13][14] This co-elution and similar ionization efficiency provide the most effective compensation for matrix effects.[7][12]
Visualizing the Structures
Caption: Chemical formula comparison of Benzydamine and its deuterated analog.
Alternative Internal Standards: A Comparative Analysis
While SIL-IS are ideal, their synthesis can be costly and time-consuming.[15] Consequently, laboratories may consider alternatives. The most common alternative is a structural analog , a compound with a similar chemical structure to the analyte but not isotopically labeled.[1] Another approach is to perform the analysis without an internal standard , relying solely on external calibration.
Let's compare these three approaches:
| Feature | Benzydamine-d6 HCl (SIL-IS) | Structural Analog IS | No Internal Standard |
| Compensation for Matrix Effects | Excellent | Moderate to Good | None |
| Correction for Sample Prep Variability | Excellent | Good | None |
| Correction for Instrumental Drift | Excellent | Good | None |
| Accuracy & Precision | Highest | Variable, depends on analog | Lowest, prone to significant error |
| Method Robustness | High | Moderate | Low |
| Initial Cost | High | Low to Moderate | None |
| Long-term Cost (Re-analysis, troubleshooting) | Low | Moderate to High | Very High |
| Regulatory Acceptance | Widely accepted and often preferred by agencies like the EMA.[7] | May require extensive justification and validation. | Generally unacceptable for regulated bioanalysis. |
Cost-Benefit Analysis: The Financial and Scientific Imperative
The initial procurement or synthesis of this compound represents a higher upfront cost compared to using a readily available structural analog or forgoing an internal standard altogether. However, a comprehensive cost-benefit analysis reveals a different picture in the long run.
The Hidden Costs of Suboptimal Internal Standards
The use of a structural analog or no internal standard can lead to:
-
Increased Method Development and Validation Time: Significant time and resources may be spent trying to find a structural analog that adequately mimics the analyte's behavior.[15] Assays without an IS are notoriously difficult to validate due to high variability.
-
Failed Analytical Runs: Assays are more susceptible to failure due to uncompensated matrix effects, leading to costly re-analysis of study samples.
-
Regulatory Scrutiny and Delays: Regulatory agencies like the FDA and EMA have stringent guidelines for bioanalytical method validation.[16][17][18][19] The use of a non-ideal IS can lead to questions and requests for additional data, delaying drug approval. The EMA, in particular, has a strong preference for the use of SIL-IS.[7]
Investing in a SIL-IS like this compound can significantly reduce method development time and the risk of failed runs, ultimately leading to substantial cost savings and faster progression of drug development programs.[7]
Experimental Design for a Comparative Evaluation
To empirically determine the best approach for your laboratory, a head-to-head comparison is recommended. The following experimental workflow outlines the key steps.
Caption: Experimental workflow for comparing internal standards.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Benzydamine Hydrochloride, this compound, and the chosen structural analog in a suitable organic solvent (e.g., methanol).
-
Perform serial dilutions to prepare working solutions for calibration standards and quality controls (QCs).
2. Sample Preparation (Protein Precipitation - a common technique):
-
Pipette 50 µL of blank biological matrix (e.g., human plasma) into labeled microcentrifuge tubes.
-
For calibration standards and QCs, add the appropriate volume of working solution. For blank samples, add an equivalent volume of solvent.
-
Add 50 µL of the internal standard working solution (Benzydamine-d6 or structural analog) to all samples except for the blank matrix used to assess interference.
-
Vortex mix for 30 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Method Parameters (Example):
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions:
-
Benzydamine: Precursor ion > Product ion
-
Benzydamine-d6: Precursor ion > Product ion
-
Structural Analog: Precursor ion > Product ion
-
4. Data Analysis and Evaluation:
-
Accuracy and Precision: Analyze five replicates of QCs at low, medium, and high concentrations. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the coefficient of variation (CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. The matrix factor should ideally be close to 1. The IS-normalized matrix factor should also be calculated to assess the effectiveness of the IS.
-
Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to the peak area in a post-extraction spiked sample.
Comparative Data: A Case Study
The following table presents hypothetical but realistic data from a comparative study.
| Parameter | Benzydamine-d6 HCl (SIL-IS) | Structural Analog IS | No Internal Standard |
| Accuracy (LQC) | 98.5% | 92.1% | 75.3% |
| Precision (LQC, %CV) | 3.2% | 12.8% | 28.9% |
| Accuracy (HQC) | 101.2% | 108.7% | 125.6% |
| Precision (HQC, %CV) | 2.5% | 9.5% | 21.4% |
| Matrix Effect (%CV across 6 lots) | 4.1% | 18.5% | 35.2% |
| Recovery (%CV) | 5.3% | 15.6% | N/A |
The data clearly demonstrates the superior performance of this compound. The accuracy and precision are well within the acceptable limits defined by regulatory guidelines. The low %CV for the matrix effect indicates consistent performance across different sources of biological matrix, highlighting its ability to effectively compensate for variability. The structural analog shows borderline performance, with higher variability that could lead to failed runs. The assay without an internal standard is clearly not viable for regulated bioanalysis.
Conclusion and Recommendation
While the initial investment for this compound is higher, the long-term scientific and financial benefits are unequivocal. The use of a stable isotope-labeled internal standard provides:
-
Superior data quality: Unmatched accuracy and precision.
-
Increased robustness and reliability: Minimizing the risk of failed analytical runs.
-
Streamlined method development and validation: Saving valuable time and resources.
-
Enhanced regulatory compliance: Meeting the stringent expectations of global health authorities.
For laboratories conducting routine, high-throughput analysis of Benzydamine, especially in a regulated environment, the adoption of this compound as an internal standard is not just a recommendation but a strategic imperative. It is a critical investment in the integrity of your data and the efficiency of your drug development pipeline.
References
- National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Longdom Publishing SL. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Taylor & Francis Online. (n.d.). Matrix Effects and Application of Matrix Effect Factor.
- BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- ResearchGate. (2025). Matrix effect in a view of LC-MS/MS: An overview.
- SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation.
- Science Publishing Group. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- PubMed. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography.
- Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
- J-Stage. (n.d.). Determination of Benzydamine Hydrochloride in Serum and Urine by Using a Benzydamine Ion-Selective Piezoelectric Sensor.
- Semantic Scholar. (n.d.). SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE, METHYLPARABEN AND PEPPERMINT OIL IN A SPRAY DOSAGE FORM BY GAS CHROMATO.
- Zenodo. (n.d.). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography.
- Cambridge Isotope Laboratories, Inc. (n.d.). Clinical Mass Spectrometry.
- LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
- MedKoo Biosciences. (n.d.). internal standard | benzydamine | GC- | LC-MS | CAS#1246817-20-8.
- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- ECHEMI. (n.d.). 1246817-20-8, this compound Formula.
- Benchchem. (2025). Deuterated vs. Non-Deuterated Standards: A Comparative Guide for Quantitative Analysis.
- ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- Probes & Drugs. (n.d.). BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N).
- KCAS Bio. (2017). The Value of Deuterated Internal Standards.
- PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- ResearchGate. (n.d.). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- ScienceRise: Pharmaceutical Science. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs.
- LGC Standards. (n.d.). This compound.
- FORMULATION AND CHARACTERISATION OF MUCOADHESIVE DENTAL APPLICATIONS CONTAINING BENZYDAMINE HYDROCHLORIDE. (2021).
- BENZYDAMINE HYDROCHLORIDE – Application in Therapy and Current Clinical Research. (n.d.).
- ResearchGate. (n.d.). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]
- 11. medkoo.com [medkoo.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. isotope.com [isotope.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. fda.gov [fda.gov]
- 18. hhs.gov [hhs.gov]
- 19. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Benzydamine-d6 Hydrochloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Benzydamine-d6 Hydrochloride. As a deuterated analogue of a potent pharmaceutical compound, its handling and disposal require meticulous attention to safety protocols and environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that disposal procedures are not just followed, but fundamentally understood. The core principle underpinning this protocol is the management of this compound as a hazardous pharmaceutical chemical waste, from the point of generation to its final disposition.
Foundational Knowledge: Understanding the Compound and Associated Risks
This compound is a stable isotope-labeled version of Benzydamine Hydrochloride, an active pharmaceutical ingredient (API). While the deuteration does not render the compound radioactive, it shares the same fundamental chemical reactivity and biological activity as its non-labeled counterpart.[1] Therefore, it must be handled with the same precautions. Safety Data Sheets (SDS) for Benzydamine Hydrochloride classify it as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause serious eye irritation.[2][3][4]
Proper disposal is not merely a procedural formality; it is a critical step in ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance with bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8][9]
Hazard Identification Summary
The following table summarizes the key hazards associated with Benzydamine Hydrochloride, which should be assumed for its deuterated form.
| Hazard Class | GHS Classification | Precautionary Statement Highlights |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[10] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) | P280: Wear protective gloves/protective clothing.[2][3] |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air.[2][3] |
| Eye Irritation | Category 2/2A (Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][10] |
| Aquatic Hazard | Chronic 4 (May cause long lasting harmful effects to aquatic life) | P273: Avoid release to the environment.[4] |
The Core Directive: Waste Segregation and Containment
The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste .[1] Under no circumstances should this compound or its solutions be disposed of down the drain. The EPA has explicitly prohibited the "sewering" of hazardous pharmaceutical waste to prevent the contamination of waterways.[6][11]
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound. This waste must be segregated from non-hazardous lab trash, other chemical waste classes (e.g., halogenated solvents, acids, bases), and radioactive waste.[1][5][12]
-
Use Appropriate Containers: Collect all waste in a designated, chemically compatible, and leak-proof container. The container must have a secure, tightly sealing lid to prevent spills and the release of vapors.[5][13][14]
-
Labeling is Critical: The waste container must be clearly and accurately labeled. Proper labeling is an OSHA requirement and is essential for safe handling by laboratory personnel and waste management contractors.[5][15] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard pictograms (e.g., exclamation mark for irritant/harmful)
-
The accumulation start date
-
-
Waste Forms: All forms of waste must be collected:
-
Solid Waste: Unused or expired neat compound, contaminated personal protective equipment (PPE), and spill cleanup materials.
-
Liquid Waste: Experimental solutions containing the compound.
-
Contaminated Labware: Empty vials, pipette tips, and other disposables that have come into direct contact with the compound.
-
Disposal Workflow: From Benchtop to Final Disposition
The following diagram illustrates the decision-making process and required steps for the proper disposal of all waste generated from working with this compound.
Caption: Decision workflow for Benzydamine-d6 HCl waste management.
Detailed Protocols for Specific Scenarios
Protocol 1: Routine Disposal of Solid and Liquid Waste
-
Preparation: Before beginning work, ensure your designated this compound hazardous waste container is accessible within the chemical fume hood or work area.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[10]
-
Collection:
-
Solids: Use a dedicated spatula to transfer any unused neat compound into the waste container.
-
Liquids: Pour experimental solutions directly and carefully into the liquid waste container. Use a funnel to prevent spills.
-
Contaminated Items: Place all contaminated disposable items, such as pipette tips, weigh boats, and gloves, directly into the solid waste container.
-
-
Container Management: Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion and prevent spills.[13][14]
-
Closure: Securely close the container lid immediately after adding waste.
-
Storage: Move the sealed container to your laboratory's designated hazardous waste accumulation area to await pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
Protocol 2: Spill Management
A spill of this compound must be treated as a hazardous event.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before cleaning, don full PPE, including safety goggles, a lab coat, and double-layered chemical-resistant gloves.[10][16]
-
Containment: For liquid spills, cover with a chemically inert absorbent material (e.g., diatomite, universal binders).[10][16] For solid spills, gently cover with a damp paper towel to avoid generating airborne dust.
-
Cleanup: Carefully sweep or scoop the contained material and place it into your designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.[10][16] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.
Protocol 3: Empty Container Disposal
Empty containers that once held the neat this compound compound must be managed carefully to remove residual hazardous material.
-
Triple Rinse: The standard procedure is to triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[1]
-
Collect Rinsate: Crucially, this rinsate is considered hazardous waste. [1] Collect all three rinses and place them in your liquid hazardous waste container for this compound.
-
Deface Label: After the triple rinse, obliterate or remove the original manufacturer's label to prevent confusion.[1]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. Confirm this final step with your institution's EHS guidelines.
By adhering to this comprehensive guide, researchers can ensure the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental and safety regulations, building a foundation of trust in laboratory operations.
References
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
- This compound. LGC Standards.
- OSHA Compliance For Laboratories. US Bio-Clean.
- Material Safety Data Sheet of Benzydamine hydrochloride. AbMole BioScience.
- Benzydamine hydrochloride-SDS. MedChemExpress.
- Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Benzydamine hydrochloride. Fisher Scientific.
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
- Disposal of deuterium (D₂). Synergy Recycling.
- Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
- MATERIAL SAFETY DATA SHEETS BENZYDAMINE HYDROCHLORIDE. Cleanchem Laboratories.
- SAFETY DATA SHEET - Benzydamine hydrochloride. Fisher Scientific.
- Safety Data Sheet - Benzydamine (hydrochloride). Cayman Chemical.
- SAFETY DATA SHEET - Benzydamine Hydrochloride. TCI Chemicals.
- How to dispose of hydrochloric acid. Lab Alley.
- Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Safe Disposal of PAD2-IN-1 (hydrochloride): A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fi [fishersci.fi]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. usbioclean.com [usbioclean.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 8. osha.gov [osha.gov]
- 9. nationalacademies.org [nationalacademies.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. waste360.com [waste360.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. ethz.ch [ethz.ch]
- 15. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 16. hoelzel-biotech.com [hoelzel-biotech.com]
A Senior Application Scientist's Guide to Handling Benzydamine-d6 Hydrochloride: From Risk Assessment to Disposal
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Benzydamine-d6 Hydrochloride. As a deuterated analogue of a potent non-steroidal anti-inflammatory drug (NSAID), this compound requires stringent handling protocols to ensure personnel safety and maintain experimental integrity.[1][2] This guide moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of safety and scientific excellence within your laboratory.
Hazard Identification: Understanding the Risk Profile
This compound is a stable isotope-labeled version of Benzydamine HCl, used primarily as an internal standard for quantitative analysis.[1][3] While deuteration can sometimes alter metabolic profiles, the fundamental chemical hazards are considered equivalent to the parent compound.[1] The primary risks associated with Benzydamine HCl, an active pharmaceutical ingredient (API), stem from its solid, powdered form, which can be easily aerosolized.[4][5]
Safety data sheets for the parent compound, Benzydamine Hydrochloride, classify it as hazardous.[6][7] Accidental ingestion, inhalation, or skin contact may be harmful.[6][8] The compound is known to cause serious eye irritation, skin irritation, and may lead to skin sensitization upon repeated contact.[7][9][10]
Table 1: GHS Hazard Classification for Benzydamine Hydrochloride
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7][10][11] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[7][8] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[7][9][10] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[7] |
The most significant operational risk is the inhalation of fine dust particles during weighing and transfer operations.[5][12] Therefore, all handling of the solid compound must occur within a certified engineering control system.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense; your primary protection comes from robust engineering and administrative controls.
-
Primary Engineering Control: All manipulations of this compound powder, including weighing, aliquoting, and preparing stock solutions, must be performed inside a certified chemical fume hood or a ventilated laminar flow enclosure (also known as a powder containment hood or vented balance enclosure).[4][5][12] This is non-negotiable. These systems are designed to draw airborne particles away from the operator's breathing zone.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Always work within designated areas to prevent cross-contamination. A "two-person" rule should be observed, ensuring a colleague is aware of your work with the potent compound.[13]
Personal Protective Equipment (PPE): A Self-Validating Protocol
The selection and proper use of PPE are critical for preventing exposure. The following protocol is designed to be a self-validating system, minimizing the chance of error and contamination.
PPE Selection
Your choice of PPE must be appropriate for the task. Not all lab work carries the same risk.
Table 2: Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder | Chemical safety goggles | Double nitrile gloves | Disposable gown over lab coat | NIOSH-approved N95 (or higher) respirator |
| Handling Dilute Solutions | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not required (if handled in fume hood) |
| Cleaning Spills (Powder) | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Disposable gown | NIOSH-approved respirator with P100 filter |
Rationale for Selections:
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with many chemicals, including acids, bases, and solvents.[14][15] Double-gloving is a best practice when handling potent powders. It allows for the removal of the outer, potentially contaminated layer without exposing the skin.
-
Eye Protection: Chemical safety goggles that form a seal around the eyes are mandatory when handling powders to protect against airborne particles.[9][13] A face shield should be added when there is a significant splash or dust hazard, such as during a spill cleanup.
-
Respiratory Protection: An N95 respirator is the minimum requirement to protect against particulate matter. The causality is clear: standard surgical masks do not provide adequate protection against fine API powders.[5] Ensure you are fit-tested for your selected respirator model as per your institution's policy.
-
Body Protection: A disposable gown worn over a standard lab coat provides an easily removable barrier that can be disposed of as contaminated waste, preventing the transfer of the compound outside the immediate work area.[8]
Donning and Doffing Procedure
The order of donning and doffing PPE is critical to prevent cross-contamination. The goal of the doffing sequence is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Doffing Protocol:
-
Remove Outer Gloves: Pinch the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.
-
Remove Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and dispose of it.
-
Exit the Immediate Work Area. Perform the remaining steps in a designated "clean" area.
-
Remove Goggles/Face Shield: Handle by the head strap or ear pieces. Place in a designated area for decontamination.
-
Remove Respirator: Handle only by the straps. Do not touch the front. Dispose of it.
-
Remove Inner Gloves: Follow the same procedure as for the outer gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[13]
Operational Plan: Preparing a Stock Solution
This workflow outlines the key steps and decision points for safely preparing a stock solution from powdered this compound.
Caption: Safe Handling Workflow for Stock Solution Preparation.
Emergency Procedures
Preparedness is paramount. Review these procedures before beginning any work.
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][16] Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[8][16] Seek medical attention if irritation or sensitization occurs.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[8][16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11][16] Seek immediate medical attention.
-
-
Minor Powder Spill (inside a fume hood):
-
Do not attempt to brush or sweep the dry powder.
-
Gently cover the spill with absorbent pads lightly dampened with water to prevent the powder from becoming airborne.[6]
-
Carefully wipe the area from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
Decontaminate the area with 70% ethanol or another appropriate solvent, followed by soap and water.[17]
-
-
Major Spill: Evacuate the laboratory and alert your institution's emergency response team immediately.[6]
Decontamination and Disposal
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, respirator cartridges, and cleaning materials. Place all solid waste into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions should be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.[6][17]
-
Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[6][16] Work with your institution's Environmental Health and Safety (EHS) department to ensure full compliance. Puncturing empty containers to prevent reuse is a recommended practice before disposal at an authorized site.[6]
By integrating these detailed protocols and understanding the rationale behind them, you can ensure a safe and secure environment for your critical research and development activities.
References
- LGC Standards.
- Cayman Chemical.
- MedChemExpress.
- PubChem. This compound | C19H24ClN3O. National Institutes of Health. Accessed January 15, 2026.
- Acar, M., & Kalkan, G. (2014).
- Settimi, L., Davanzo, F., & Lauria, L. (2012). Acute overdose due to benzydamine.
- Cayman Chemical. Safety Data Sheet - Benzydamine. Accessed January 15, 2026.
- Cerilliant Corporation.
- Fisher Scientific. SAFETY DATA SHEET - Benzydamine hydrochloride. Accessed January 15, 2026.
- AbMole BioScience. Material Safety Data Sheet of Benzydamine hydrochloride. Accessed January 15, 2026.
- Barrau, E., & Jones, O. The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. Accessed January 15, 2026.
- Labcompare. (2020). Hazardous-Drug API Powder Safety. Accessed January 15, 2026.
- Pharmaguideline.
- MedChemExpress. This compound | Stable Isotope. Accessed January 15, 2026.
- Pharmaffiliates. CAS No. : 1246817-20-8| Chemical Name : this compound. Accessed January 15, 2026.
- Fisher Scientific. SAFETY DATA SHEET - Benzydamine hydrochloride (Feb 2024). Accessed January 15, 2026.
- BenchChem. Safeguarding Your Research: Essential PPE and Handling Protocols for Dideuteriomethanone. Accessed January 15, 2026.
- LGC Standards.
- TCI Chemicals. SAFETY DATA SHEET - Benzydamine Hydrochloride. Accessed January 15, 2026.
- Cayman Chemical. Safety Data Sheet - Benzydamine (hydrochloride). Accessed January 15, 2026.
- MedKoo Biosciences. Benzydamine-d6 HCl | Internal Standard. Accessed January 15, 2026.
- Erlab. (2025).
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. Accessed January 15, 2026.
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Accessed January 15, 2026.
- ChemTalk. Lab Safety Equipment & PPE. Accessed January 15, 2026.
- Feed the Future Innovation Lab for Livestock Systems. (2022). Good Laboratory Management: Personal Protective Equipment (PPE). YouTube. Accessed January 15, 2026.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medkoo.com [medkoo.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. labcompare.com [labcompare.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fi [fishersci.fi]
- 10. tcichemicals.com [tcichemicals.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 13. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. hoelzel-biotech.com [hoelzel-biotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
